molecular formula C11H16ClNO B1357147 (S)-2-amino-5-methoxytetralin hydrochloride CAS No. 58349-17-0

(S)-2-amino-5-methoxytetralin hydrochloride

货号: B1357147
CAS 编号: 58349-17-0
分子量: 213.70 g/mol
InChI 键: CGLCAQWQPIFKRX-FVGYRXGTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-2-amino-5-methoxytetralin hydrochloride is a useful research compound. Its molecular formula is C11H16ClNO and its molecular weight is 213.70 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

(2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11;/h2-4,9H,5-7,12H2,1H3;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLCAQWQPIFKRX-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCC(C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1CC[C@@H](C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30483988
Record name (2S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58349-17-0
Record name 2-Naphthalenamine, 1,2,3,4-tetrahydro-5-methoxy-, hydrochloride (1:1), (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58349-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-amino-5-methoxytetralin hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.927
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (S)-2-amino-5-methoxytetralin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-amino-5-methoxytetralin hydrochloride is a key chiral intermediate in the synthesis of various pharmacologically active compounds, most notably the dopamine D2 receptor agonist Rotigotine, which is utilized in the treatment of Parkinson's disease. The stereochemistry at the C2 position is crucial for its biological activity. This technical guide provides a comprehensive overview of the primary synthetic pathways to obtain the desired (S)-enantiomer in high purity. Two principal strategies are detailed: asymmetric induction using a chiral auxiliary and classical chiral resolution of a racemic mixture. This document presents detailed experimental protocols, quantitative data, and visual representations of the synthetic workflows and the relevant biological signaling pathway to aid researchers and drug development professionals in their scientific endeavors.

Introduction

The synthesis of enantiomerically pure pharmaceutical intermediates is a cornerstone of modern drug development. (S)-2-amino-5-methoxytetralin serves as a critical building block for molecules targeting the central nervous system, particularly dopamine receptors.[1][2] Its hydrochloride salt ensures stability and ease of handling. This guide will explore two effective methods for its synthesis, highlighting the advantages and challenges of each approach.

Synthetic Pathways

Two predominant methods for the synthesis of this compound have been established: asymmetric induction and chiral resolution.

Asymmetric Induction Pathway

This modern approach introduces chirality early in the synthetic sequence, avoiding the lower theoretical yield of resolution processes. The synthesis commences with 5-methoxy-2-tetralone and utilizes a chiral amine, R-(+)-α-phenylethylamine, to direct the stereochemical outcome of a reductive amination.[3][4]

The overall workflow for the asymmetric induction is depicted below:

Asymmetric Induction Pathway 5-methoxy-2-tetralone 5-methoxy-2-tetralone Compound_I Compound I (Chiral Imine) 5-methoxy-2-tetralone->Compound_I Addition- Elimination R-(+)-α-phenylethylamine R-(+)-α-phenylethylamine R-(+)-α-phenylethylamine->Compound_I Compound_II Compound II (Chiral Amine) Compound_I->Compound_II Reduction Target_HCl (S)-2-amino-5-methoxytetralin Hydrochloride Compound_II->Target_HCl Salt formation & Reductive Cleavage

Asymmetric Induction Synthesis Workflow
Chiral Resolution Pathway

This classical method involves the synthesis of a racemic mixture of 2-amino-5-methoxytetralin, followed by the separation of the enantiomers using a chiral resolving agent, such as (S)-mandelic acid. The unwanted (R)-enantiomer can be racemized and recycled to improve the overall yield.

The workflow for the chiral resolution process is as follows:

Chiral Resolution Pathway 5-methoxy-2-tetralone 5-methoxy-2-tetralone Racemic_Amine Racemic (±)-2-amino- 5-methoxytetralin 5-methoxy-2-tetralone->Racemic_Amine Reductive Amination Diastereomeric_Salts Diastereomeric Salts Racemic_Amine->Diastereomeric_Salts +(S)-mandelic acid S_Enantiomer (S)-2-amino-5-methoxytetralin Diastereomeric_Salts->S_Enantiomer Separation & Acidification R_Enantiomer (R)-2-amino-5-methoxytetralin Diastereomeric_Salts->R_Enantiomer Separation & Acidification Racemization Racemization R_Enantiomer->Racemization Heat, Raney Co, H₂ Racemization->Racemic_Amine

Chiral Resolution Synthesis Workflow

Quantitative Data Summary

The following tables summarize the quantitative data associated with the described synthetic pathways.

Table 1: Asymmetric Induction Synthesis

ParameterValueReference
Overall Yield~68.7%[3][4]
Purity99%[3][4]
Enantiomeric Excess (ee)99.9%[3][4]

Table 2: Chiral Resolution Synthesis

ParameterValueReference
Overall Yield (S)-enantiomer29% (from racemic HCl salt)[5]
Enantiomeric Excess (ee)99.7%[5]
Racemization Yield of (R)-enantiomer95%[5]

Experimental Protocols

Asymmetric Induction Method

Step 1: Synthesis of Compound I [3]

  • To a 5 L reaction flask, add 72 g (409 mmol) of 5-methoxy-2-tetralone, 62 g (512 mmol) of R-(+)-α-phenylethylamine, 3.2 g of p-toluenesulfonic acid, and 2500 ml of toluene.

  • Under a nitrogen atmosphere, stir the mixture and heat to reflux until the reaction is complete, as monitored by an appropriate analytical method (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture and process it to isolate the oily liquid product, Compound I.

Step 2: Synthesis of Compound II [3]

  • The crude Compound I is subjected to a reduction reaction. While the patent does not specify the exact reducing agent in this summary, a common agent for such transformations is sodium borohydride or a similar hydride source. The reaction temperature is maintained between -30°C and 20°C.[3]

  • After the reduction is complete, the reaction is quenched and worked up to yield Compound II.

Step 3: Synthesis of this compound [3][4]

  • Dilute 126 g of Compound II with 200 mL of ethyl acetate.

  • Add 500 mL of an ethyl acetate-HCl solution to form the hydrochloride salt of Compound II, which precipitates as a solid.

  • Filter and dry the solid to obtain approximately 100 g of the Compound II salt.

  • The Compound II salt is then subjected to hydrogenolysis using a palladium-carbon catalyst (Pd/C or Pd(OH)₂/C) to cleave the α-phenylethyl group.[3][4]

  • This reaction is typically carried out in a suitable solvent such as methanol or ethanol under a hydrogen atmosphere at a temperature ranging from 50°C to 120°C.[3][4]

  • After the reaction is complete, the catalyst is filtered off, and the solvent is removed to yield the final product, this compound.

Chiral Resolution Method

Step 1: Synthesis of Racemic (±)-2-amino-5-methoxytetralin Hydrochloride [5]

  • 5-methoxy-2-tetralone undergoes reductive amination with aqueous ammonia over a Raney Nickel catalyst.[5]

  • The reaction is performed under a hydrogen atmosphere (2.9-3.9 bar) at a temperature between 70 and 80°C.[5]

  • The resulting racemic free amine is then treated with methanolic hydrogen chloride to precipitate the hydrochloride salt with a typical yield of around 91%.[5]

Step 2: Resolution of Enantiomers [5]

  • The racemic hydrochloride salt is treated with one equivalent of (S)-mandelic acid in a suitable solvent to form diastereomeric salts.

  • The difference in solubility between the (S,S) and (R,S) diastereomeric salts allows for their separation by fractional crystallization.

  • The less soluble diastereomeric salt is isolated by filtration.

  • The desired (S)-enantiomer is then liberated from the purified diastereomeric salt by treatment with a base, followed by extraction and subsequent conversion back to the hydrochloride salt.

Step 3: Racemization of the (R)-enantiomer [5]

  • The undesired (R)-enantiomer, recovered from the mother liquor of the resolution step, can be racemized to improve the overall process efficiency.

  • A solution of the (R)-enantiomer in xylene is heated at 130°C over a Raney Cobalt catalyst under a hydrogen atmosphere (2.0-2.7 bar).[5]

  • This process regenerates the racemic amine, which can be recycled back into the resolution step.[5]

Biological Context: Dopamine D2 Receptor Signaling Pathway

(S)-2-amino-5-methoxytetralin is a dopamine D2 receptor agonist. Dopamine receptors are G-protein coupled receptors (GPCRs). The D2-like receptors (D2, D3, and D4) are coupled to the Gαi inhibitory subunit. Upon activation by an agonist, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of downstream effectors such as Protein Kinase A (PKA), thereby influencing neuronal excitability and gene expression.

Dopamine D2 Receptor Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Agonist (S)-2-amino- 5-methoxytetralin Agonist->D2R Binds and Activates ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC PKA_active Protein Kinase A (Active) cAMP->PKA_active Activates PKA Protein Kinase A (Inactive) PKA->PKA_active Response Cellular Response (e.g., modulation of ion channels, gene expression) PKA_active->Response Phosphorylates Targets

References

An In-Depth Technical Guide to (S)-2-amino-5-methoxytetralin Hydrochloride: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-amino-5-methoxytetralin hydrochloride is a synthetic aminotetralin derivative of significant interest in medicinal chemistry and drug development. It serves as a crucial intermediate in the synthesis of Rotigotine, a non-ergoline dopamine agonist used in the management of Parkinson's disease and restless legs syndrome. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and purification of this compound. Detailed experimental protocols, data tables for easy reference, and diagrams illustrating its synthesis and potential biological signaling pathways are included to support researchers and scientists in their work with this compound.

Chemical Properties and Structure

This compound is the hydrochloride salt of the (S)-enantiomer of 2-amino-5-methoxytetralin. The presence of a chiral center at the C2 position of the tetralin ring system is a key structural feature.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
Chemical Formula C₁₁H₁₆ClNO[1][2]
Molecular Weight 213.70 g/mol [1][2]
Appearance White to off-white solid[1]
Melting Point 262-265 °C[3]
Water Solubility 39.6 g/L at 20 °C[3]
Purity (HPLC) ≥ 95% to 99.98%[1][2]
CAS Number 58349-17-0[2][4]

Structure:

The chemical structure of this compound consists of a tetralin core, which is a bicyclic aromatic hydrocarbon, with a methoxy group at the 5-position and an amino group at the 2-position. The "(S)" designation indicates the stereochemistry at the chiral carbon (C2). The compound is supplied as a hydrochloride salt, which improves its stability and solubility in aqueous media.

Figure 1: Chemical Structure of this compound

structure mol

Caption: 2D structure of this compound.

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the asymmetric reduction of an intermediate derived from 5-methoxy-2-tetralone. The following is a generalized protocol based on patented methods.[5]

Experimental Workflow:

Caption: Asymmetric synthesis of this compound.

Methodology:

  • Step 1: Imine Formation: 5-methoxy-2-tetralone is reacted with a chiral amine, such as (R)-(+)-α-phenylethylamine, in the presence of an acid catalyst like p-toluenesulfonic acid in a suitable solvent such as toluene. The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water and drive the reaction towards the formation of the chiral imine intermediate.

  • Step 2: Diastereoselective Reduction: The resulting imine is then reduced without purification. A reducing agent such as sodium borohydride in methanol is added at a controlled temperature (e.g., 0-5 °C) to stereoselectively reduce the imine to the corresponding secondary amine. The chiral auxiliary ((R)-(+)-α-phenylethylamine) directs the hydride attack to form the desired (S,R)-diastereomer.

  • Step 3: Hydrogenolysis and Salt Formation: The chiral auxiliary is removed by catalytic hydrogenolysis. The secondary amine is dissolved in a solvent like ethanol, and subjected to hydrogenation over a palladium on carbon (Pd/C) catalyst. This cleaves the benzylic C-N bond, yielding (S)-2-amino-5-methoxytetralin. The free amine is then converted to its hydrochloride salt by treatment with a solution of hydrogen chloride in a suitable solvent like diethyl ether or isopropanol, leading to the precipitation of the final product.

Purification

The crude this compound can be purified by recrystallization.

Recrystallization Protocol:

A suitable solvent system for the recrystallization of aminotetralin hydrochlorides often involves a polar protic solvent in which the compound is soluble at elevated temperatures and less soluble at lower temperatures. A common approach is to use a solvent mixture, such as ethanol/diethyl ether or isopropanol/diethyl ether.

  • Dissolve the crude product in a minimal amount of hot ethanol or isopropanol.

  • If any insoluble impurities are present, perform a hot filtration.

  • Slowly add diethyl ether to the hot solution until a slight turbidity persists.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

  • Collect the purified crystals by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Analytical Methods

The purity and identity of this compound can be assessed using various analytical techniques.

Table 2: Analytical Methods

TechniquePurposeTypical Observations/Results
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.A single major peak corresponding to the product, with purity typically >99%.[1] Chiral HPLC can be used to determine enantiomeric excess.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation.¹H-NMR (D₂O, δ ppm): 1.75-1.80 (1H), 2.14-2.17 (1H), 2.52-2.63 (1H), 2.75-2.87 (2H), 3.06-3.13 (1H), 3.45-3.56 (1H), 3.75 (3H), 6.74-6.83 (2H), 7.12-7.17 (1H).[5][7]
Mass Spectrometry (MS) Molecular weight determination.A molecular ion peak corresponding to the free base (C₁₁H₁₅NO, m/z ≈ 177.12) is typically observed.
Chiral Capillary Electrophoresis (CE) Enantiomeric purity determination.Separation of (S) and (R) enantiomers to determine the enantiomeric excess.[8]

Biological Activity and Signaling Pathways

The primary therapeutic relevance of this compound is as a key starting material for the synthesis of Rotigotine. Rotigotine is a non-ergoline dopamine agonist with affinity for D1, D2, and D3 receptors.

Logical Relationship: Synthesis of Rotigotine

Caption: Synthetic pathway from (S)-2-amino-5-methoxytetralin to Rotigotine.

Potential Signaling Pathway:

As a precursor to a dopamine agonist, understanding the downstream signaling of dopamine receptors is crucial. Dopamine D2-like receptors (D2, D3, and D4) are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o subunit.

D2_Signaling cluster_0 Cell Membrane cluster_1 Intracellular Signaling Agonist Dopamine Agonist (e.g., Rotigotine) D2R D2 Receptor Agonist->D2R G_protein Gαi/o βγ D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response

Caption: Simplified Dopamine D2 receptor signaling pathway.

Activation of the D2 receptor by an agonist leads to the dissociation of the Gαi/o subunit from the βγ subunits. The activated Gαi subunit inhibits adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequent downstream effects on gene transcription and neuronal excitability.

Conclusion

This compound is a valuable building block in the synthesis of dopaminergic compounds, most notably Rotigotine. Its synthesis requires careful control of stereochemistry, and its purification is essential for obtaining high-purity final products. A thorough understanding of its chemical properties, synthesis, and the biological pathways it influences is critical for researchers in the fields of medicinal chemistry and neuropharmacology. This guide provides a foundational resource to aid in these endeavors.

References

A Comprehensive Pharmacological Profile of (S)-2-amino-5-methoxytetralin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-amino-5-methoxytetralin hydrochloride is a synthetic aminotetralin derivative with a significant pharmacological interest due to its structural relationship to known monoaminergic ligands. As a member of the 5-substituted-2-aminotetralin (5-SAT) chemical class, it is recognized for its activity at serotonin and dopamine receptors. Notably, it serves as a key intermediate in the synthesis of Rotigotine, a non-ergoline dopamine agonist utilized in the management of Parkinson's disease and restless legs syndrome. This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its receptor binding affinity, functional activity, and the experimental methodologies used for its characterization.

Pharmacological Profile

The pharmacological activity of this compound is primarily characterized by its interaction with serotonin and dopamine receptor systems. The stereochemistry at the C2 position is a critical determinant of its activity, with the (S)-enantiomer demonstrating distinct pharmacological properties.

Serotonin Receptor Activity

Research on the class of 5-substituted-2-aminotetralins (5-SATs) indicates that these compounds, particularly the (S)-enantiomers, exhibit high affinity for several serotonin 5-HT1 receptor subtypes. Specifically, they show a strong stereoselective preference for 5-HT1A, 5-HT1B, and 5-HT1D receptors, where they generally act as agonists.[1] This agonism at 5-HT1 receptors, which are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi/o), leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1]

While specific binding affinities (Ki) and functional potencies (EC50) for this compound are not extensively reported in publicly available literature, the general profile of 5-SATs suggests potent interaction with these receptors.

Dopamine Receptor Activity

The 2-aminotetralin scaffold is a well-established pharmacophore for dopamine receptor ligands. The (S)-enantiomers of C5-oxygenated 2-aminotetralins are generally considered to be dopamine receptor agonists.[2] However, modifications to the chemical structure, such as O-methylation, can influence the nature of this interaction. Some studies suggest that O-methylation of certain 2-aminotetralin derivatives may increase their dopamine receptor antagonistic activity.[2] Derivatives of the enantiomeric (R)-2-amino-5-methoxytetralin have been characterized as antagonists and inverse agonists at the dopamine D2A receptor.[3]

Given that (S)-2-amino-5-methoxytetralin is a precursor to the potent dopamine agonist Rotigotine, it is plausible that it retains agonist or partial agonist properties at dopamine D2 and D3 receptors.[4][5] Rotigotine itself is a non-selective agonist of dopamine D1, D2, and D3 receptors.[6]

Quantitative Pharmacological Data

Due to the limited availability of specific quantitative data for this compound in peer-reviewed literature, the following table presents a generalized profile for the class of (S)-5-substituted-2-aminotetralins (5-SATs) to provide a contextual understanding of its likely receptor affinities.

Receptor SubtypeLigand ClassTypical Binding Affinity (Ki)Functional Activity
Serotonin
5-HT1A(S)-5-SATs≤ 25 nM[1]Agonist[1]
5-HT1B(S)-5-SATs≤ 25 nM[1]Agonist[1]
5-HT1D(S)-5-SATs≤ 25 nM[1]Agonist[1]
Dopamine
D2-like (D2, D3, D4)(S)-2-aminotetralinsVariesGenerally Agonist[2]

Note: The data presented for 5-SATs is indicative of the general class and may not precisely reflect the values for this compound. Further experimental validation is required for precise quantification.

Signaling Pathways

The interaction of this compound with its primary targets, the 5-HT1 and D2-like receptors, initiates intracellular signaling cascades that are characteristic of Gi/o-coupled GPCRs.

5-HT1 and Dopamine D2 Receptor Signaling

Agonist binding to both 5-HT1 (A, B, D) and dopamine D2-like receptors leads to the activation of inhibitory G-proteins (Gi/o). This activation results in the inhibition of the enzyme adenylyl cyclase, which in turn reduces the intracellular concentration of the second messenger cyclic AMP (cAMP). The decrease in cAMP levels leads to reduced activity of Protein Kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets, thereby modulating neuronal excitability and gene expression.

Gi_o_Coupled_Receptor_Signaling cluster_cytosol Cytosol Ligand (S)-2-amino-5-methoxytetralin (Agonist) Receptor 5-HT1 / D2-like Receptor Ligand->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Downstream Downstream Cellular Effects (e.g., Modulation of Ion Channels, Gene Expression) PKA_active->Downstream Phosphorylates Targets

Canonical Gi/o-coupled GPCR signaling pathway for 5-HT1 and D2-like receptors.

Experimental Protocols

The characterization of the pharmacological profile of compounds like this compound relies on a suite of standardized in vitro assays. The following are detailed methodologies for two key experimental approaches.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To quantify the affinity of this compound for serotonin (e.g., 5-HT1A) and dopamine (e.g., D2) receptors.

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the human receptor of interest (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: A radioactively labeled ligand with high affinity and selectivity for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Spiperone for D2).

  • Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO).

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor (e.g., 10 µM serotonin for 5-HT1A, 10 µM haloperidol for D2).

  • Assay Buffer: Tris-HCl buffer with appropriate ions (e.g., MgCl2, CaCl2).

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor of interest and prepare a membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand and non-specific control).

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow start Start prep Prepare Receptor Membranes start->prep setup Set up 96-well Plate: - Radioligand - Test Compound (Varying Conc.) - Controls (Total & Non-specific) prep->setup incubate Incubate to Equilibrium setup->incubate filter Filter and Wash to Separate Bound and Free Ligand incubate->filter count Measure Radioactivity (Scintillation Counting) filter->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Workflow for a competitive radioligand binding assay.
cAMP Functional Assay

This assay is used to determine the functional activity (e.g., agonism, antagonism) of a test compound by measuring its effect on intracellular cAMP levels.

Objective: To assess the ability of this compound to modulate adenylyl cyclase activity via Gi/o-coupled receptors.

Materials:

  • Cell Line: A stable cell line expressing the human receptor of interest (e.g., 5-HT1A or D2).

  • Test Compound: this compound.

  • Forskolin: An adenylyl cyclase activator, used to stimulate cAMP production.

  • Cell Culture Medium and Reagents.

  • cAMP Assay Kit: A commercially available kit for measuring cAMP (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Plate Reader: Capable of detecting the signal from the chosen cAMP assay kit.

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Addition:

    • Agonist Mode: Add varying concentrations of the test compound to the cells.

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound before adding a fixed concentration of a known agonist.

  • Stimulation (for Gi-coupled receptors): Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and elevate cAMP levels. The ability of a Gi-agonist to inhibit this forskolin-stimulated cAMP production is then measured.

  • Incubation: Incubate the plate for a specified time at 37°C to allow for receptor-mediated modulation of cAMP production.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP levels against the logarithm of the test compound concentration to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect).

    • Antagonist Mode: Plot the inhibition of the agonist response against the logarithm of the test compound concentration to determine the IC50, from which the pA2 or Kb value can be calculated.

cAMP_Functional_Assay_Workflow start Start plate Plate Receptor-Expressing Cells start->plate add_compound Add Test Compound (Agonist/Antagonist Mode) plate->add_compound stimulate Stimulate with Forskolin (for Gi-coupled receptors) add_compound->stimulate incubate Incubate stimulate->incubate measure Lyse Cells and Measure cAMP Levels incubate->measure analyze Data Analysis: Determine EC50/IC50 and Emax measure->analyze end End analyze->end

Workflow for a cAMP functional assay for Gi/o-coupled receptors.

In Vivo Effects

While specific in vivo studies on this compound are scarce, the pharmacological profile of the broader class of 2-aminotetralins suggests potential effects on the central nervous system. As dopamine and serotonin systems are heavily involved in the regulation of motor activity, mood, and cognition, it can be inferred that this compound may modulate these functions. For instance, 2-aminotetralin itself has been shown to affect locomotor activity in rodents.[7] Given its role as a precursor to Rotigotine, which is used to treat motor symptoms, further in vivo investigation into the effects of this compound on motor control is warranted.

Conclusion

This compound is a pharmacologically active molecule with a likely affinity for serotonin 5-HT1 and dopamine D2-like receptors, where it is presumed to act as an agonist. Its structural features and its role as a precursor to the dopamine agonist Rotigotine underscore its significance in medicinal chemistry and drug development. While a comprehensive quantitative pharmacological profile for this specific compound is not yet fully elucidated in the public domain, the established methodologies and the known structure-activity relationships for the 2-aminotetralin class provide a strong foundation for its further investigation. This technical guide serves as a resource for researchers and professionals seeking to understand and explore the therapeutic potential of this and related compounds.

References

The Emergence of a Key Intermediate: A Technical Guide to (S)-2-amino-5-methoxytetralin hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-2-amino-5-methoxytetralin hydrochloride is a chiral synthetic compound that has garnered significant attention in the field of medicinal chemistry and drug development. While not a therapeutic agent in itself, it serves as a critical building block in the synthesis of potent and selective dopaminergic agonists. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical context of this pivotal molecule, with a particular focus on its role as a key intermediate in the production of the anti-Parkinson's disease drug, Rotigotine. This document is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of the chemistry and significance of this compound.

Historical Context and Discovery

The development of 2-aminotetralin derivatives as dopamine receptor agonists has a rich history dating back to the 1970s. Early research focused on exploring the conformational constraints of the dopamine pharmacophore to design more potent and selective agents. While a definitive "discovery" paper for 2-amino-5-methoxytetralin is not readily apparent in the published literature, its development is intrinsically linked to the broader exploration of aminotetralins as dopamine agonists. The primary significance of the (S)-enantiomer of 2-amino-5-methoxytetralin was firmly established with its identification as a key intermediate in the synthesis of Rotigotine, a non-ergoline dopamine agonist.[1] This realization spurred the development of various efficient and stereoselective synthetic routes to meet the demands of pharmaceutical production.

Synthetic Methodologies

The synthesis of this compound has been approached through two main strategies: the resolution of a racemic mixture and, more recently, asymmetric synthesis to directly obtain the desired enantiomer.

Racemic Synthesis and Resolution

One of the earliest and most straightforward approaches involves the synthesis of the racemic mixture of 2-amino-5-methoxytetralin, followed by resolution to isolate the (S)-enantiomer.

Experimental Protocol: Reductive Amination and Resolution

A common method for the synthesis of the racemic compound involves the reductive amination of 5-methoxy-2-tetralone. The resulting racemic amine is then resolved using a chiral acid, such as (S)-(+)-mandelic acid, to selectively crystallize the desired (S)-enantiomer salt.

  • Step 1: Reductive Amination of 5-methoxy-2-tetralone. 5-methoxy-2-tetralone is reacted with an amine source, such as benzylamine or methoxyamine, followed by reduction. Subsequent removal of the protecting group yields racemic 2-amino-5-methoxytetralin.

  • Step 2: Resolution with (S)-(+)-Mandelic Acid. The racemic free base is treated with (S)-(+)-mandelic acid in a suitable solvent. The diastereomeric salt of (S)-2-amino-5-methoxytetralin with (S)-(+)-mandelic acid precipitates from the solution.

  • Step 3: Conversion to Hydrochloride Salt. The isolated diastereomeric salt is then treated with hydrochloric acid to yield this compound.

This classical resolution method, while effective, is inherently limited to a theoretical maximum yield of 50% for the desired enantiomer.

Asymmetric Synthesis

To overcome the yield limitations of classical resolution, several asymmetric synthetic methods have been developed. These routes aim to directly produce the (S)-enantiomer with high enantiomeric excess.

Experimental Protocol: Asymmetric Reductive Amination

One patented method utilizes a chiral auxiliary to direct the stereoselective reduction of an intermediate imine.

  • Step 1: Imine Formation. 5-methoxy-2-tetralone is condensed with a chiral amine, such as (R)-(+)-α-phenylethylamine, to form a chiral imine intermediate.

  • Step 2: Diastereoselective Reduction. The imine is then reduced with a reducing agent like sodium borohydride. The chiral auxiliary directs the hydride attack to preferentially form the (S,R)-diastereomer of the secondary amine.

  • Step 3: Hydrogenolysis and Salt Formation. The chiral auxiliary is removed via hydrogenolysis using a palladium-on-carbon catalyst in the presence of hydrochloric acid to directly afford this compound.

This method has been reported to achieve high yields and excellent enantiomeric purity.

Table 1: Comparison of Synthetic Routes

Synthetic RouteKey StepsReported YieldEnantiomeric Excess (ee)
Racemic Synthesis and ResolutionReductive amination, resolution with (S)-(+)-mandelic acid~17-24%>99%
Asymmetric SynthesisImine formation with chiral auxiliary, diastereoselective reduction, hydrogenolysis~69%>99%

Role in the Synthesis of Rotigotine

This compound is a pivotal precursor in the multi-step synthesis of Rotigotine. The general synthetic pathway involves the N-alkylation of the primary amine with a suitable propyl group and a thiophene-containing side chain, followed by demethylation of the methoxy group to the corresponding phenol.

Simplified workflow for the synthesis of Rotigotine.

Pharmacological Significance

As a synthetic intermediate, this compound is not intended for direct therapeutic use, and as such, there is a paucity of publicly available data on its specific pharmacological profile. Its significance lies in its structural contribution to the final drug product, Rotigotine.

Rotigotine is a non-ergoline dopamine agonist with a high affinity for D2-like (D2, D3, D4) and D1-like (D1, D5) dopamine receptors. It also exhibits some affinity for serotonin 5-HT1A and α2B-adrenergic receptors.[2][3] The aminotetralin core of Rotigotine, derived from (S)-2-amino-5-methoxytetralin, is crucial for its interaction with these receptors.

Table 2: Receptor Binding Profile of Rotigotine

ReceptorKi (nM)
Dopamine D30.71
Dopamine D213.5
Dopamine D183
Dopamine D4.23.9
Dopamine D55.4
Serotonin 5-HT1A30
α2B-Adrenergic27

Data from in vitro binding assays.[2]

Signaling Pathways

The therapeutic effects of Rotigotine in Parkinson's disease are primarily mediated through the activation of dopamine D2 and D1 receptors in the brain.

Dopamine D2 Receptor Signaling

The D2 receptor is a G protein-coupled receptor (GPCR) that couples to the Gi/o pathway. Activation of the D2 receptor by an agonist like Rotigotine leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This initiates a signaling cascade that ultimately modulates neuronal excitability.

D2_Signaling cluster_receptor D2 Receptor Activation cluster_downstream Downstream Signaling Rotigotine Rotigotine D2R Dopamine D2 Receptor Rotigotine->D2R agonist Gi Gi/o protein D2R->Gi AC Adenylyl Cyclase Gi->AC inhibition cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CellularResponse Modulation of Neuronal Excitability PKA->CellularResponse

Simplified Dopamine D2 Receptor Signaling Pathway.

Serotonin 5-HT2A and 5-HT2C Receptor Signaling

While Rotigotine has lower affinity for serotonin receptors, the broader class of aminotetralins has been explored for their effects on these systems. The 5-HT2A and 5-HT2C receptors are GPCRs that primarily couple to the Gq/11 pathway. Agonist binding initiates the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC).

Simplified 5-HT2A/2C Receptor Signaling Pathway.

Conclusion

This compound stands as a testament to the intricate process of modern drug development, where the value of a molecule is not always in its direct therapeutic effect but in its role as a crucial stepping stone. Its efficient and stereoselective synthesis has been a key enabler in the production of Rotigotine, providing a valuable treatment option for patients with Parkinson's disease. The ongoing exploration of aminotetralin derivatives suggests that this structural motif will continue to be a fertile ground for the discovery of new and improved therapies targeting a range of neurological and psychiatric disorders. This technical guide has provided a comprehensive overview of the discovery, synthesis, and significance of this compound, offering a valuable resource for professionals in the field of drug discovery and development.

References

An In-depth Technical Guide on the In Vitro Binding Affinity of (S)-2-amino-5-methoxytetralin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding characteristics of (S)-2-amino-5-methoxytetralin hydrochloride, a notable derivative of the 2-aminotetralin chemical scaffold. The 2-aminotetralin structure is a privileged motif in medicinal chemistry, known for its interaction with key neurotransmitter receptors, particularly serotonin and dopamine receptors.[1] This document collates available quantitative binding data, details common experimental methodologies for determining binding affinity, and visualizes the primary signaling pathways associated with its likely receptor targets.

Data Presentation: Receptor Binding Affinity

While a comprehensive binding profile for this compound across a wide array of receptors is not available in a single public source, the structure-activity relationships (SAR) for the 2-aminotetralin class of compounds are well-documented.[1][2][3][4] The (S)-enantiomer of 2-aminotetralin derivatives consistently demonstrates significantly higher affinity for several serotonin and dopamine receptor subtypes compared to the (R)-enantiomer.[5][6] The following table summarizes representative binding affinities (Ki) for closely related 5-methoxy-2-aminotetralin derivatives at key serotonin (5-HT) and dopamine (D) receptors, providing an inferred profile for the title compound.

Receptor SubtypeLigand/CompoundKi (nM)RadioligandTissue/Cell LineReference
Serotonin Receptors
5-HT1A(S)-5-Aryl/Heteroaryl-2-aminotetralins≤ 25[³H]5-CTRecombinant Cells[5][6]
5-HT1B(S)-5-Aryl/Heteroaryl-2-aminotetralins≤ 25[³H]5-CTRecombinant Cells[5][6]
5-HT1D(S)-5-Aryl/Heteroaryl-2-aminotetralins≤ 25[³H]5-CTRecombinant Cells[5][6]
5-HT1F(S)-5-Aryl/Heteroaryl-2-aminotetralins> 1000[³H]5-HTRecombinant Cells[5][6]
5-HT2A5-MeO-DMT DerivativesNanomolar Range[³H]ketanserinNot Specified[7]
5-HT2C5-MeO-DMT DerivativesNanomolar RangeNot SpecifiedNot Specified[7]
Dopamine Receptors
D2-like5-Oxygenated 2-aminotetralinsVaries[³H]spiperoneCalf Caudate[8]
D2HighPhencyclidine (for comparison)2.7[³H]domperidoneHuman Cloned D2 Receptors[9]
D2HighKetamine (for comparison)55[³H]domperidoneHuman Cloned D2 Receptors[9]

Note: The data presented are for structurally related compounds and are intended to be illustrative of the likely binding profile of this compound. The stereochemistry at the C2 position is critical, with the (S)-enantiomer generally showing higher affinity for serotonin receptors.[5]

Experimental Protocols

The determination of in vitro binding affinity is typically achieved through competitive radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and its receptor.[10]

This protocol outlines the general steps for determining the binding affinity of a test compound, such as this compound, for a specific G-protein coupled receptor (GPCR).

1. Materials and Reagents:

  • Cell Membranes: Membranes prepared from cells or tissues expressing the receptor of interest.

  • Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A receptors).[11]

  • Test Compound: this compound, serially diluted.

  • Assay Buffer: Typically a buffered solution such as Tris-HCl with appropriate ions (e.g., MgCl2).[12][13]

  • Wash Buffer: Ice-cold buffer to terminate the binding reaction and wash away unbound radioligand.[12][13]

  • Scintillation Cocktail: For quantifying radioactivity.

  • Glass Fiber Filters: To separate bound from free radioligand.[13]

  • 96-well Plates and Filtration Apparatus.

2. Membrane Preparation:

  • Cells or tissues expressing the target receptor are homogenized in an ice-cold lysis buffer.

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in the assay buffer.

  • Protein concentration of the membrane preparation is determined using a suitable method (e.g., BCA assay).[12]

3. Assay Procedure:

  • In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the test compound.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.[12][13]

  • Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution.[10][14]

  • Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.[12][14]

4. Quantification and Data Analysis:

  • The filters containing the bound radioligand are placed in scintillation vials with scintillation cocktail.

  • The radioactivity is measured using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/[Kd]), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for a radioligand binding assay and the primary signaling pathways associated with the likely targets of 2-aminotetralin derivatives: serotonin and dopamine receptors.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_sep Separation & Quantification cluster_analysis Data Analysis Membrane_Prep 1. Membrane Preparation (Homogenization & Centrifugation) Incubation 3. Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Ligand_Prep 2. Ligand Preparation (Radioligand & Test Compound Dilutions) Ligand_Prep->Incubation Filtration 4. Vacuum Filtration (Separates Bound from Free Ligand) Incubation->Filtration Counting 5. Scintillation Counting (Measures Radioactivity) Filtration->Counting Analysis 6. Data Analysis (IC50 Determination & Ki Calculation) Counting->Analysis

Radioligand Binding Assay Workflow

Serotonin_Receptor_Signaling cluster_5HT1 5-HT1 Receptor Signaling (Gi/o-coupled) cluster_5HT2 5-HT2 Receptor Signaling (Gq/11-coupled) Ligand_1 (S)-2-amino-5-methoxytetralin Receptor_1 5-HT1A/1B/1D Receptor Ligand_1->Receptor_1 G_Protein_1 Gi/o Protein Receptor_1->G_Protein_1 AC_1 Adenylate Cyclase (Inhibited) G_Protein_1->AC_1 inhibits cAMP_1 ↓ cAMP AC_1->cAMP_1 PKA_1 ↓ PKA Activity cAMP_1->PKA_1 Downstream_1 Modulation of Ion Channels & Gene Expression PKA_1->Downstream_1 Ligand_2 (S)-2-amino-5-methoxytetralin Receptor_2 5-HT2A/2C Receptor Ligand_2->Receptor_2 G_Protein_2 Gq/11 Protein Receptor_2->G_Protein_2 PLC Phospholipase C (Activated) G_Protein_2->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release PKC Protein Kinase C (Activated) DAG->PKC

Serotonin Receptor Signaling Pathways

Dopamine_Receptor_Signaling cluster_D1 D1-like Receptor Signaling (Gs-coupled) cluster_D2 D2-like Receptor Signaling (Gi/o-coupled) Ligand_D1 (S)-2-amino-5-methoxytetralin Receptor_D1 D1/D5 Receptor Ligand_D1->Receptor_D1 G_Protein_D1 Gs Protein Receptor_D1->G_Protein_D1 AC_D1 Adenylate Cyclase (Activated) G_Protein_D1->AC_D1 activates cAMP_D1 ↑ cAMP AC_D1->cAMP_D1 PKA_D1 ↑ PKA Activity cAMP_D1->PKA_D1 Downstream_D1 Phosphorylation of Downstream Targets (e.g., DARPP-32) PKA_D1->Downstream_D1 Ligand_D2 (S)-2-amino-5-methoxytetralin Receptor_D2 D2/D3/D4 Receptor Ligand_D2->Receptor_D2 G_Protein_D2 Gi/o Protein Receptor_D2->G_Protein_D2 AC_D2 Adenylate Cyclase (Inhibited) G_Protein_D2->AC_D2 inhibits cAMP_D2 ↓ cAMP AC_D2->cAMP_D2 PKA_D2 ↓ PKA Activity cAMP_D2->PKA_D2 Downstream_D2 Modulation of Ion Channels & Akt/GSK3β Pathway PKA_D2->Downstream_D2

Dopamine Receptor Signaling Pathways

References

An In-Depth Technical Guide to the Mechanism of Action of (S)-2-amino-5-methoxytetralin hydrochloride at Dopamine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-amino-5-methoxytetralin hydrochloride is a rigid analog of dopamine, belonging to the 2-aminotetralin class of compounds. This structural feature confers a distinct pharmacological profile, primarily characterized by its interaction with dopamine receptors. This technical guide provides a comprehensive analysis of the mechanism of action of this compound, with a focus on its binding affinity, functional potency, and downstream signaling pathways at the five dopamine receptor subtypes (D1-D5). The document details the experimental methodologies for key in vitro assays, presents available quantitative data, and utilizes visualizations to elucidate complex signaling and experimental workflows. This guide is intended to serve as a critical resource for researchers and drug development professionals engaged in the study of dopaminergic systems and the development of novel therapeutics.

Introduction to (S)-2-amino-5-methoxytetralin and Dopamine Receptor Subtypes

The 2-aminotetralin scaffold is a cornerstone in medicinal chemistry for the design of dopaminergic ligands. By conformationally restricting the flexible side chain of dopamine, these molecules offer insights into the specific receptor conformations required for binding and activation. The stereochemistry at the C2 position is crucial, with the (S)-enantiomer generally exhibiting higher affinity and efficacy at dopamine receptors. (S)-2-amino-5-methoxytetralin, with its methoxy group at the 5-position, is a key representative of this class.

Dopamine receptors are G-protein coupled receptors (GPCRs) that are fundamental to numerous physiological processes, including motor control, cognition, and reward. They are classified into two main families: the D1-like (D1 and D5) and the D2-like (D2, D3, and D4) receptors. D1-like receptors are typically coupled to Gαs/olf proteins, leading to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). Conversely, D2-like receptors are coupled to Gαi/o proteins, which inhibit adenylyl cyclase, resulting in decreased cAMP levels. Beyond G-protein signaling, dopamine receptors can also signal through β-arrestin pathways, which are involved in receptor desensitization, internalization, and G-protein-independent signaling.

Quantitative Pharmacological Data

Table 1: Radioligand Binding Affinities (Ki) of 2-Aminotetralin Derivatives at Dopamine Receptors

CompoundD1 (Ki, nM)D2 (Ki, nM)D3 (Ki, nM)D4 (Ki, nM)D5 (Ki, nM)Reference
(S)-2-amino-5-methoxytetralin HClData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
A-68930 (D1-like agonist)2.11300160023001.8
Quinpirole (D2-like agonist)4700424.9395200
7-OH-DPAT (D2/D3 agonist)25009.50.91002000

Note: The table is populated with representative data for well-characterized dopamine receptor agonists to provide a comparative framework. The absence of data for this compound highlights a current knowledge gap.

Table 2: Functional Potency (EC50/IC50) and Efficacy (Emax) of 2-Aminotetralin Derivatives at Dopamine Receptors

CompoundAssayReceptorEC50/IC50 (nM)Emax (%)Reference
(S)-2-amino-5-methoxytetralin HClcAMP AccumulationD2Data Not AvailableData Not Available
(S)-2-amino-5-methoxytetralin HClβ-arrestin RecruitmentD2Data Not AvailableData Not Available
QuinpirolecAMP AccumulationD25.8100
AripiprazolecAMP AccumulationD28.728 (partial agonist)
Quinpiroleβ-arrestin RecruitmentD232100

Note: This table illustrates the type of functional data required for a complete pharmacological profile. The lack of specific data for this compound underscores the need for further research.

Signaling Pathways

This compound, as a D2-like receptor agonist, is expected to primarily engage the Gαi/o signaling pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. It may also induce β-arrestin recruitment, which can lead to receptor desensitization and internalization, as well as initiate G-protein-independent signaling cascades.

Spectroscopic and Structural Elucidation of (S)-2-amino-5-methoxytetralin hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-2-amino-5-methoxytetralin hydrochloride. The following sections detail available experimental data, predicted spectroscopic characteristics, and standardized methodologies for nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This document is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and quality control of this compound.

Chemical Structure and Properties

  • IUPAC Name: (2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride

  • CAS Number: 58349-17-0[1]

  • Molecular Formula: C₁₁H₁₆ClNO[2][3]

  • Molecular Weight: 213.70 g/mol [2][3]

  • Appearance: White to off-white solid[4]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The following table summarizes the proton NMR data for this compound.[5]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1.75-1.80m1HH-3 (axial)
2.14-2.17m1HH-3 (equatorial)
2.52-2.63m1HH-4 (axial)
2.75-2.87m2HH-1 (axial & equatorial)
3.06-3.13m1HH-4 (equatorial)
3.45-3.56m1HH-2
3.75s3H-OCH₃
6.74-6.83m2HAromatic CH
7.12-7.17m1HAromatic CH

¹³C NMR (Carbon-13 NMR) Data

  • Aliphatic Carbons (C1-C4, C-NH₂): Approximately 5-6 signals are expected in the range of 20-60 ppm.

  • Methoxy Carbon (-OCH₃): A distinct signal is anticipated around 55-60 ppm.

  • Aromatic Carbons: Six signals are expected in the aromatic region (110-160 ppm), with the carbon attached to the methoxy group being the most deshielded.

Infrared (IR) Spectroscopy

Specific experimental IR spectra for this compound are not publicly available. The expected characteristic absorption bands based on its functional groups are presented below.

Wavenumber (cm⁻¹)Functional GroupDescription
~3400-3200N-HAmine stretching (as hydrochloride salt, this may be broadened)
~3000-2800C-HAliphatic and aromatic C-H stretching
~1600, ~1480C=CAromatic ring stretching
~1250C-OAryl-alkyl ether stretching
~1100C-NAmine C-N stretching
Mass Spectrometry (MS)

Detailed experimental mass spectra for this compound are not widely published. For the free base, (S)-2-amino-5-methoxytetralin, the nominal molecular weight is 177.24 g/mol .

  • Expected Molecular Ion (M⁺): In an electron ionization (EI) mass spectrum of the free base, a molecular ion peak would be expected at m/z = 177.

  • Expected Protonated Molecule ([M+H]⁺): Using electrospray ionization (ESI), the protonated molecule of the free base would be observed at m/z = 178.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, as used in the reference data, or DMSO-d₆).[5][6] The sample should be fully dissolved to ensure homogeneity.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Apply a relaxation delay of 1-5 seconds between scans.

  • ¹³C NMR Acquisition:

    • Set the spectral width to encompass all expected carbon signals (e.g., 0-200 ppm).

    • Employ proton decoupling to simplify the spectrum to singlets.

    • A significantly larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation: As the sample is a solid, prepare a KBr pellet. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Grind the mixture to a fine powder.

  • Pellet Formation: Place the powdered mixture into a pellet press and apply pressure to form a thin, transparent pellet.

  • Analysis: Place the KBr pellet in the sample holder of an FTIR spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Collect a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile. The concentration should be in the low µg/mL to ng/mL range.

  • Ionization Method:

    • Electron Ionization (EI): Suitable for volatile and thermally stable compounds. The sample is introduced into the ion source, where it is bombarded with high-energy electrons.

    • Electrospray Ionization (ESI): A soft ionization technique suitable for polar and less volatile molecules. The sample solution is sprayed through a charged capillary, forming charged droplets from which ions are desolvated.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and the resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.

Workflow and Synthesis Diagrams

The following diagrams, generated using the DOT language, illustrate the synthesis and analytical workflows.

G cluster_0 Synthesis of this compound 5-methoxy-2-tetralone 5-methoxy-2-tetralone Compound I Compound I 5-methoxy-2-tetralone->Compound I R-(+)-a-phenylethylamine Compound II Compound II Compound I->Compound II Reduction Compound II Salt Compound II Salt Compound II->Compound II Salt Ethyl acetate-HCl Final Product (S)-2-amino-5-methoxytetralin hydrochloride Compound II Salt->Final Product Pd(OH)2/C, H2

Caption: Synthesis workflow for this compound.

G cluster_1 Spectroscopic Analysis Workflow Sample Pure Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Structural Data (Connectivity, Functional Groups, Molecular Weight) NMR->Data IR->Data MS->Data Elucidation Structure Elucidation & Confirmation Data->Elucidation

Caption: General workflow for spectroscopic characterization of a chemical compound.

References

Initial Toxicological Profile of (S)-2-amino-5-methoxytetralin hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information regarding the toxicology of (S)-2-amino-5-methoxytetralin hydrochloride. It is intended for informational purposes for a scientific audience. A comprehensive toxicological evaluation requires dedicated experimental studies.

Executive Summary

This compound is a synthetic chemical intermediate, notably used in the synthesis of the dopamine agonist Rotigotine. Despite its application in pharmaceutical manufacturing, detailed public toxicological studies, including quantitative data from specific assays (e.g., LD50, cytotoxicity, genotoxicity), are not available in the peer-reviewed literature. The primary source of toxicological information comes from Safety Data Sheets (SDS) provided by chemical suppliers, which are based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Based on these sources, this compound is classified as hazardous. The key identified hazards include acute oral toxicity, skin and eye irritation, and potential for respiratory irritation. This guide synthesizes the available hazard information, provides context by briefly reviewing the toxicology of the structurally related drug Rotigotine, and outlines general methodologies for the toxicological assessment of such a compound.

Hazard Identification and Classification

The toxicological information for this compound is primarily derived from GHS classifications provided by suppliers. This information is summarized below.

Table 1: GHS Hazard Classification for this compound
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity, Single ExposureCategory 3H335: May cause respiratory irritation[1]

Data compiled from supplier Safety Data Sheets.[1]

Experimental Protocols for Toxicological Assessment

While specific experimental data for this compound is unavailable, a standard toxicological evaluation would involve a battery of in vitro and in vivo tests. The following are generalized protocols relevant to the hazards identified.

General Workflow for Initial Toxicological Screening

The diagram below illustrates a typical workflow for the initial toxicological assessment of a new chemical entity.

G cluster_0 In Vitro Screening cluster_1 In Vivo Studies (Rodent) cluster_2 Data Analysis & Risk Assessment a Cytotoxicity Assays (e.g., MTT, LDH) d Acute Oral Toxicity (e.g., OECD 423) a->d b Genotoxicity Assays (e.g., Ames Test, Micronucleus Test) b->d c hERG Channel Assay c->d f Hazard Identification d->f e Skin & Eye Irritation (e.g., OECD 404, 405) e->f g Dose-Response Assessment f->g h Risk Characterization g->h

Caption: General workflow for initial toxicological screening of a chemical.

Acute Oral Toxicity (General Protocol - OECD 423)
  • Principle: This method involves the administration of the test substance to a group of fasted animals in a stepwise procedure using a minimum number of animals. The outcome is the classification of the substance into a GHS category based on the observed mortality.

  • Procedure:

    • Animals (typically female rats) are fasted overnight.

    • A starting dose (e.g., 300 mg/kg) is administered orally to a single animal.

    • The animal is observed for signs of toxicity and mortality for up to 14 days.

    • Depending on the outcome, the dose is increased or decreased for subsequent animals, following the defined stepping procedure of the guideline.

    • The final classification is based on the dose at which mortality is observed.

In Vitro Cytotoxicity Assay (General Protocol - MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Procedure:

    • Human or animal cell lines are seeded in 96-well plates and allowed to attach overnight.

    • The cells are treated with various concentrations of the test substance for a defined period (e.g., 24, 48, or 72 hours).

    • The MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is read on a microplate reader, and the concentration that inhibits cell viability by 50% (IC50) is calculated.

Potential Signaling Pathways and On-Target Toxicity

Given that (S)-2-amino-5-methoxytetralin is a precursor to a dopamine agonist and structurally related to other aminotetralins with serotonergic activity, its toxicological profile could be influenced by its pharmacological activity. On-target toxicity may arise from excessive activation or modulation of dopamine and serotonin signaling pathways.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Compound (S)-2-amino-5-methoxytetralin (or related aminotetralin) D2R Dopamine D2 Receptor Compound->D2R Agonist? HT1A Serotonin 5-HT1A Receptor Compound->HT1A Agonist? AC Adenylyl Cyclase D2R->AC Inhibition HT1A->AC Inhibition cAMP ↓ cAMP AC->cAMP Downstream Downstream Cellular Effects cAMP->Downstream

Caption: Potential interaction with dopaminergic and serotonergic pathways.

Toxicological Profile of a Structurally Related Compound: Rotigotine

As this compound is an intermediate in the synthesis of Rotigotine, the toxicological profile of Rotigotine can provide some context. It is crucial to note that the toxicity of an intermediate can differ significantly from the final active pharmaceutical ingredient.

Rotigotine is a non-ergoline dopamine agonist. In subchronic toxicity studies in rats and monkeys, the major toxicological effects were related to its primary pharmacodynamic properties as a dopamine agonist. These effects included hyperactivity, stereotyped behavior, and decreased serum prolactin levels.[2][3] In clinical use, the adverse event profile of Rotigotine is similar to other dopamine agonists, including nausea, somnolence, and impulse control disorders.[4] Importantly, Rotigotine has not been associated with significant serum enzyme elevations or clinically apparent liver injury.[5]

Conclusion

The available data on the toxicology of this compound is limited to GHS hazard classifications from safety data sheets. These indicate that the compound is harmful if swallowed and can cause skin, eye, and respiratory irritation. There is a notable absence of publicly available, detailed experimental studies to quantify its toxicity (e.g., LD50, IC50) or to assess its potential for genotoxicity, carcinogenicity, or reproductive toxicity. For any research or drug development application, it is imperative that this compound be handled with appropriate safety precautions and that comprehensive toxicological studies are conducted to fully characterize its safety profile. The provided general methodologies and contextual information on related compounds should serve as a foundation for designing such a toxicological evaluation.

References

The Crucial Role of (S)-2-amino-5-methoxytetralin Hydrochloride in Rotigotine Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of (S)-2-amino-5-methoxytetralin hydrochloride, a key intermediate in the synthesis of Rotigotine, a non-ergoline dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome.[1][2][3] This document outlines the primary synthetic methodologies for obtaining this chiral amine, presents quantitative data for process evaluation, details experimental protocols, and illustrates the relevant biological signaling pathway of the final active pharmaceutical ingredient.

Synthetic Strategies for this compound

The synthesis of enantiomerically pure this compound is a critical step in the manufacturing of Rotigotine. Two primary strategies have been effectively employed: asymmetric induction and chiral resolution.

Asymmetric Induction Approach

A modern and efficient method involves the asymmetric induction of the desired stereochemistry. This process begins with the reaction of 5-methoxy-2-tetralone with a chiral auxiliary, R-(+)-α-phenylethylamine, to form a chiral enamine intermediate. Subsequent reduction and deprotection steps yield the target (S)-enantiomer with high purity and yield.

Chiral Resolution via Diastereomeric Salt Formation

A classical yet robust method for obtaining the (S)-enantiomer is through the resolution of a racemic mixture of 2-amino-5-methoxytetralin. This is achieved by forming diastereomeric salts with a chiral resolving agent, such as (S)-mandelic acid. The differing solubilities of the diastereomeric salts allow for their separation, followed by the isolation of the desired (S)-2-amino-5-methoxytetralin.

Quantitative Data Summary

The following tables summarize the key quantitative data from the described synthetic methods, providing a clear comparison for process evaluation and optimization.

Parameter Asymmetric Induction Chiral Resolution Reference
Starting Material 5-methoxy-2-tetralone(±)-2-amino-5-methoxytetralin[4][5][6]
Chiral Reagent R-(+)-α-phenylethylamine(S)-mandelic acid[4][5][6]
Overall Yield ~68.7%29% (from racemic HCl salt)[4][5][6]
Purity 99%Not explicitly stated[4][5]
Enantiomeric Excess (ee) 99.9%99.7%[4][5][6]

Table 1: Comparison of Synthetic Methods for this compound.

Experimental Protocols

Detailed methodologies for the key synthetic steps are provided below. These protocols are derived from published patent literature and scientific articles.

Asymmetric Synthesis of this compound

This protocol is based on the asymmetric induction method.[4][5]

Step 1: Synthesis of the Chiral Enamine Intermediate (Compound I)

  • To a 5 L reaction flask, add 72 g (409 mmol) of 5-methoxy-2-tetralone, 62 g (512 mmol) of R-(+)-α-phenylethylamine, and 3.2 g of p-toluenesulfonic acid.

  • Add 2500 ml of toluene as the solvent.

  • Under a nitrogen atmosphere, stir and heat the mixture to reflux until the reaction is complete, as monitored by an appropriate analytical method (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture and proceed to the next step.

Step 2: Reduction to the Diastereomeric Amine (Compound II)

  • Cool the reaction mixture containing Compound I to a temperature between -30°C and 20°C.

  • Slowly add a suitable reducing agent. The molar ratio of Compound I to the reducing agent should be approximately 1:2.

  • Maintain the temperature and stir until the reduction is complete.

Step 3: Hydrogenolysis and Salt Formation to Yield this compound

  • After the reduction, the resulting Compound II is reacted with a salt-forming agent such as ethyl ether-HCl or ethyl acetate-HCl to form the hydrochloride salt.

  • The hydrochloride salt of Compound II is then subjected to catalytic hydrogenolysis to remove the chiral auxiliary.

  • A palladium-carbon catalyst (e.g., Pd/C or Pd(OH)₂/C) is used for this step.

  • The reaction is carried out in a suitable solvent mixture, such as tetrahydrofuran, ethanol, and methanol, at a temperature between 50°C and 120°C.

  • Upon completion of the hydrogenolysis, the catalyst is filtered off, and the product, this compound, is isolated from the filtrate.

Synthesis and Resolution of (±)-2-amino-5-methoxytetralin

This protocol is based on the reductive amination and subsequent chiral resolution method.[6]

Step 1: Synthesis of (±)-2-amino-5-methoxytetralin

  • Perform a reductive amination of 5-methoxy-2-tetralone with aqueous ammonia.

  • Use Raney Nickel as the catalyst under a hydrogen atmosphere (2.9-3.9 bar).

  • The reaction is conducted at a temperature between 70°C and 80°C.

  • Upon completion, the racemic amine is isolated.

Step 2: Chiral Resolution

  • The racemic (±)-2-amino-5-methoxytetralin is treated with (S)-mandelic acid to form diastereomeric salts.

  • The diastereomeric salts are separated based on their differential solubility in a suitable solvent.

  • The salt containing the (S)-enantiomer is isolated.

  • The purified diastereomeric salt is then treated with a base to liberate the free (S)-2-amino-5-methoxytetralin, which is subsequently converted to its hydrochloride salt.

Visualizing the Synthetic and Biological Pathways

The following diagrams illustrate the key synthetic pathway and the biological mechanism of action of Rotigotine.

Synthesis_Pathway cluster_0 Asymmetric Induction Synthesis cluster_1 Final Synthesis of Rotigotine A 5-methoxy-2-tetralone C Chiral Enamine (Compound I) A->C B R-(+)-α-phenylethylamine B->C D Diastereomeric Amine (Compound II) C->D Reduction E (S)-2-amino-5-methoxytetralin hydrochloride D->E Hydrogenolysis & Salt Formation F (S)-2-amino-5-methoxytetralin hydrochloride H Rotigotine F->H G 2-(thiophen-2-yl)ethyl mesylate & Propionaldehyde G->H

Caption: Synthetic pathway to Rotigotine via the asymmetric induction of this compound.

Rotigotine_Signaling_Pathway cluster_0 Dopaminergic Synapse cluster_1 Therapeutic Outcome Rotigotine Rotigotine D1R D1 Receptor Rotigotine->D1R Agonist D2R D2/D3 Receptors Rotigotine->D2R Agonist AC Adenylate Cyclase D1R->AC Stimulates (Gs) D2R->AC Inhibits (Gi) cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., gene transcription, ion channel modulation) PKA->Downstream Phosphorylates Outcome Alleviation of Parkinson's Disease Symptoms Downstream->Outcome

Caption: Simplified signaling pathway of Rotigotine as a dopamine receptor agonist.

Rotigotine's Mechanism of Action

Rotigotine functions as a non-ergoline dopamine agonist with a high affinity for D1, D2, and D3 dopamine receptors.[1][7] By stimulating these receptors in the brain, Rotigotine mimics the effects of dopamine.[1] This is particularly beneficial in conditions like Parkinson's disease, where there is a deficiency of dopamine due to the degeneration of dopaminergic neurons.[1] The activation of D2 and D3 receptors is crucial for improving motor function, while D1 receptor activation may also contribute to its therapeutic effects.[1][7] The continuous delivery of Rotigotine via a transdermal patch helps maintain stable plasma levels, leading to more consistent dopaminergic stimulation.[1]

References

Enantiomeric Purity and Resolution of 2-amino-5-methoxytetralin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-5-methoxytetralin is a key chiral intermediate in the synthesis of various pharmacologically active compounds, most notably potent dopamine D2 receptor agonists used in the treatment of Parkinson's disease. The stereochemistry of this compound is crucial for its biological activity, making the control of enantiomeric purity a critical aspect of its synthesis and application. This technical guide provides an in-depth overview of the methods for the resolution of racemic 2-amino-5-methoxytetralin, analysis of its enantiomeric purity, and relevant biological context.

Data on Resolution and Synthesis of (S)-2-amino-5-methoxytetralin

The following table summarizes quantitative data from various methods aimed at obtaining enantiomerically pure (S)-2-amino-5-methoxytetralin.

MethodResolving Agent/Key ReagentOverall YieldEnantiomeric Excess (ee)PurityReference
Classical Resolution (S)-Mandelic Acid29%99.7%-[1]
Asymmetric Induction R-(+)-α-phenylethylamine~68.7%99.9%99%[2]
Resolution (via Benzylamination) (S)-Mandelic Acid17%--[2]
Resolution (via Methoxyamination) (S)-Mandelic Acid23.5%--[2]

Note: Specific optical rotation values for the pure enantiomers of 2-amino-5-methoxytetralin were not found in the reviewed literature.

Experimental Protocols

Classical Resolution of (±)-2-amino-5-methoxytetralin using (S)-Mandelic Acid

This protocol is based on the work of Hirayama et al. and describes the resolution of racemic 2-amino-5-methoxytetralin via diastereomeric salt formation.[1]

Materials:

  • (±)-2-amino-5-methoxytetralin hydrochloride

  • (S)-Mandelic acid

  • Solvent system (e.g., methanol, ethanol, or mixtures)

  • Base (e.g., sodium hydroxide)

  • Acid (e.g., hydrochloric acid)

Procedure:

  • Diastereomeric Salt Formation: Dissolve (±)-2-amino-5-methoxytetralin hydrochloride in a suitable solvent. Add a stoichiometric amount of (S)-mandelic acid. The (S)-amine-(S)-mandelate salt will preferentially crystallize.

  • Isolation of Diastereomeric Salt: The diastereomeric salt is isolated by filtration. The crystallization and recrystallization profiles can be optimized by adjusting parameters such as stoichiometry, solvent, temperature, and aging time.[1]

  • Liberation of the Free Amine: The isolated diastereomeric salt is treated with a base (e.g., aqueous NaOH) to liberate the free (S)-2-amino-5-methoxytetralin.

  • Salt Formation: The free amine is then converted to the hydrochloride salt by treatment with hydrochloric acid to yield (S)-2-amino-5-methoxytetralin hydrochloride with high enantiomeric purity.[1]

Racemization of (R)-2-amino-5-methoxytetralin

The undesired (R)-enantiomer from the resolution can be racemized and recycled to improve the overall process efficiency.[1]

Materials:

  • (R)-2-amino-5-methoxytetralin

  • Xylene

  • Raney Cobalt catalyst

  • Hydrogen gas

Procedure:

  • A solution of the (R)-enantiomer in xylene is heated at 130°C over Raney Cobalt catalyst under a hydrogen atmosphere (2.0–2.7 bar).[1]

  • This process regenerates the racemic (±)-2-amino-5-methoxytetralin, which can be reintroduced into the resolution process.[1] This racemization step can achieve a yield of up to 95%.[1]

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Analysis

While a specific, published method for 2-amino-5-methoxytetralin was not found, the following protocol is a representative method for the chiral separation of 2-aminotetralin analogues.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV or Mass Spectrometric detector.

Chromatographic Conditions:

  • Chiral Stationary Phase: A polysaccharide-based chiral stationary phase, such as cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H), is often effective for the separation of aminotetralin enantiomers.

  • Mobile Phase: A normal-phase mobile phase consisting of a mixture of n-hexane and an alcohol (e.g., ethanol or isopropanol) is typically used. The ratio of hexane to alcohol is a critical parameter for achieving optimal resolution and should be optimized.

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 280 nm).

Procedure:

  • Prepare a standard solution of the racemic 2-amino-5-methoxytetralin and a solution of the resolved, enantiomerically enriched sample in the mobile phase.

  • Inject the racemic standard to determine the retention times of the two enantiomers and to confirm the resolution capability of the system.

  • Inject the resolved sample to determine the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Visualizations

Signaling Pathway

G cluster_0 Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts agonist 2-amino-5-methoxytetralin (Agonist) agonist->D2R Binds to ATP ATP ATP->AC response Cellular Response (e.g., modulation of neuronal excitability) cAMP->response Leads to G cluster_resolution Chiral Resolution cluster_racemization Racemization & Recycle racemate (±)-2-amino-5-methoxytetralin (Racemic Mixture) add_resolving_agent Add (S)-Mandelic Acid racemate->add_resolving_agent crystallization Preferential Crystallization add_resolving_agent->crystallization filtration Filtration crystallization->filtration diastereomeric_salt (S)-amine-(S)-mandelate (Solid) filtration->diastereomeric_salt Solid mother_liquor Mother Liquor (Contains (R)-amine) filtration->mother_liquor Liquid liberation Liberate Free Amine (Base Treatment) diastereomeric_salt->liberation r_enantiomer (R)-2-amino-5-methoxytetralin mother_liquor->r_enantiomer Isolate s_enantiomer (S)-2-amino-5-methoxytetralin (Enantiopure) liberation->s_enantiomer racemization_step Racemization (Raney Co, H2, Heat) r_enantiomer->racemization_step racemization_step->racemate Recycle

References

Methodological & Application

Protocol for dissolving (S)-2-amino-5-methoxytetralin hydrochloride for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for diagnostic or therapeutic procedures.

Introduction

(S)-2-amino-5-methoxytetralin hydrochloride is a derivative of the 2-aminotetralin chemical scaffold, a structure of significant interest in medicinal chemistry due to its interaction with key neurotransmitter receptors, particularly dopamine and serotonin receptors.[1][2] Proper formulation is critical for the successful in vivo application of this compound to ensure its solubility, stability, and biocompatibility.[3] This document provides a detailed protocol for the preparation of this compound for in vivo studies, addressing its limited aqueous solubility through the use of a multi-component vehicle system.

Data Presentation: Recommended Vehicle Formulation

For compounds with limited aqueous solubility, a multi-component vehicle system is often employed to achieve a clear and stable solution suitable for administration to laboratory animals.[3] The following table outlines a recommended vehicle composition for this compound, based on established protocols for similar aminotetralin derivatives.[3][4]

ComponentPercentage by VolumePurpose
Dimethyl Sulfoxide (DMSO)5%Primary solvent for this compound.[3][4]
Polyethylene Glycol 300 (PEG300)30%Co-solvent to improve solubility.[3]
Tween 805%Surfactant to aid in emulsification and prevent precipitation.[3]
Saline or PBS60%Diluent to achieve the final concentration and ensure isotonicity.[3]

Note: The final concentration of DMSO should be kept as low as possible to minimize potential toxicity.[3] It is essential to include a vehicle-only control group in all experiments to account for any effects of the vehicle itself.[3]

Experimental Protocol: Preparation of Dosing Solution

This protocol details the step-by-step procedure for preparing a dosing solution of this compound. All procedures should be conducted in a sterile environment, such as a laminar flow hood, to prevent contamination.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile

  • Polyethylene Glycol 300 (PEG300), sterile

  • Tween 80, sterile

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • Sterile conical tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh the desired amount of this compound.

    • Dissolve the compound in the required volume of DMSO to create a concentrated stock solution. For example, to achieve a final dosing solution of 2 mg/mL, a 40 mg/mL stock solution in DMSO would be required.[3]

    • Ensure the compound is fully dissolved. Gentle warming or vortexing may be applied if necessary. The resulting stock solution should be clear.[3]

  • Working Solution Preparation:

    • In a sterile tube, add the required volume of PEG300.

    • Add the calculated volume of the this compound stock solution in DMSO to the PEG300 and mix thoroughly until the solution is clear.[3][4]

    • Add the corresponding volume of Tween 80 and mix again until the solution is homogenous.[3]

    • Slowly add the saline or PBS dropwise while mixing to bring the solution to the final desired volume and concentration.[3][4]

    • Visually inspect the final solution to ensure it is clear and free of any precipitation. If precipitation occurs, the formulation may need to be adjusted.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the preparation of the this compound dosing solution.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh 1. Weigh (S)-2-amino-5- methoxytetralin HCl dissolve 2. Dissolve in DMSO weigh->dissolve Add to add_stock 4. Add DMSO stock to PEG300 dissolve->add_stock add_peg 3. Add PEG300 to a new tube add_peg->add_stock mix1 5. Mix thoroughly add_stock->mix1 add_tween 6. Add Tween 80 mix1->add_tween mix2 7. Mix until homogenous add_tween->mix2 add_saline 8. Add Saline/PBS dropwise mix2->add_saline final_solution 9. Final Dosing Solution (Clear and Homogenous) add_saline->final_solution

Caption: Workflow for preparing the dosing solution of this compound.

Safety and Handling Precautions

This compound should be handled with care. It is classified as toxic if swallowed and may cause an allergic skin reaction.[5] It is crucial to handle this compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] Wash hands thoroughly after handling. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Storage and Stability

For long-term storage, this compound should be stored at 4°C in a sealed container, away from moisture.[6] Stock solutions in DMSO can be stored at -20°C for one month or -80°C for six months in a tightly sealed container to prevent water absorption.[7] The amine group in the structure suggests a potential for oxidation, so it is good practice to protect the compound and its solutions from prolonged exposure to light and air.[8] Any discoloration of the solution may indicate degradation, and such solutions should be discarded.[8]

References

Application Notes and Protocols for In Vivo Administration of (S)-2-amino-5-methoxytetralin hydrochloride in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-amino-5-methoxytetralin hydrochloride is a research chemical that acts as a potent agonist at the serotonin 5-HT1A receptor. Its structural similarity to other aminotetralin derivatives suggests potential applications in neuroscience research, particularly in studies of mood, anxiety, and cognition. These application notes provide detailed protocols for the in vivo administration of this compound in rodent models, including formulation, common administration routes, and a description of its primary signaling pathway.

Disclaimer: All animal procedures must be approved by an institutional animal care and use committee (IACUC) and conducted in accordance with local and national regulations. The information provided here is for research purposes only.

Formulation of this compound for In Vivo Administration

Recommended Vehicle: A common vehicle for many research compounds is a mixture of sterile saline (0.9% NaCl) with a small percentage of a non-toxic solvent and a surfactant to aid in dissolution.

Table 1: Example Vehicle Composition

ComponentPercentage by VolumePurpose
DMSO5-10%Primary solvent
Tween® 80 or Kolliphor® EL5-10%Surfactant/Emulsifier
Sterile Saline (0.9% NaCl)80-90%Vehicle

Protocol for Preparation of Dosing Solution:

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the required volume of DMSO to dissolve the compound completely. Gentle vortexing or sonication may be used to aid dissolution.

  • Add the surfactant (Tween® 80 or Kolliphor® EL) and mix thoroughly.

  • Gradually add the sterile saline to the desired final volume while continuously mixing to ensure a homogenous solution.

  • Visually inspect the solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the percentage of solvent and/or surfactant, or by gentle warming).

  • The final solution should be sterile-filtered through a 0.22 µm syringe filter before administration.

Quantitative Data Summary

Extensive literature searches did not yield specific publicly available quantitative pharmacokinetic or behavioral dose-response data for this compound in rodents. The tables below are provided as templates for researchers to populate with their own experimental data.

Table 2: Pharmacokinetic Parameters of this compound in Rodents (Template)

Administration RouteSpecies/StrainDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)Bioavailability (%)
Intravenous (IV)
Intraperitoneal (IP)
Subcutaneous (SC)
Oral Gavage (PO)

Table 3: Behavioral Effects of this compound in Rodents (Template)

Behavioral AssaySpecies/StrainAdministration RouteDose (mg/kg)ED₅₀ (mg/kg)Observed Effect
Locomotor Activity
Drug Discrimination
Elevated Plus Maze
Forced Swim Test

Experimental Protocols for In Vivo Administration Routes

The choice of administration route depends on the desired pharmacokinetic profile and the experimental goals.

Intravenous (IV) Administration

Intravenous administration provides immediate and 100% bioavailability. The lateral tail vein is the most common site for IV injections in mice and rats.

Protocol:

  • Restrain the rodent appropriately. For tail vein injections, specialized restrainers that expose the tail are recommended.

  • Warm the tail using a heat lamp or warm water to dilate the veins, making them more visible and accessible.

  • Prepare the syringe with the dosing solution, ensuring no air bubbles are present. A 27-30 gauge needle is typically used for mice, and a 25-27 gauge needle for rats.

  • Position the needle parallel to the vein and insert it at a shallow angle.

  • Gently pull back the plunger to check for blood flashback, confirming the needle is in the vein.

  • Inject the solution slowly. The maximum recommended bolus injection volume is 5 mL/kg.

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Monitor the animal for any adverse reactions.

Intraperitoneal (IP) Administration

Intraperitoneal injections are a common and relatively easy method for systemic administration, though absorption can be variable.

Protocol:

  • Restrain the rodent by scruffing the neck and back to expose the abdomen.

  • Tilt the animal's head downwards to move the abdominal organs away from the injection site.

  • Prepare the syringe with the dosing solution. A 25-27 gauge needle is suitable for both mice and rats.

  • Insert the needle into the lower right or left abdominal quadrant at a 30-45 degree angle to avoid puncturing the bladder or cecum.

  • Gently aspirate to ensure no blood or urine is drawn.

  • Inject the solution. The maximum recommended injection volume is 10 mL/kg.

  • Withdraw the needle and return the animal to its cage.

  • Monitor for any signs of distress.

Subcutaneous (SC) Administration

Subcutaneous injections provide a slower and more sustained absorption compared to IV or IP routes.

Protocol:

  • Restrain the rodent by scruffing the loose skin over the back of the neck and shoulders.

  • Prepare the syringe with the dosing solution. A 25-27 gauge needle is appropriate.

  • Lift the skin to form a "tent".

  • Insert the needle into the base of the tented skin, parallel to the body.

  • Gently aspirate to ensure a blood vessel has not been entered.

  • Inject the solution, which will form a small bolus under the skin. The maximum recommended injection volume is 5-10 mL/kg.

  • Withdraw the needle and gently massage the area to help disperse the solution.

  • Return the animal to its cage and monitor.

Oral Gavage (PO)

Oral gavage is used for the precise oral administration of a substance.

Protocol:

  • Restrain the rodent firmly to prevent movement, ensuring the head and body are in a straight line.

  • Use a proper-sized, ball-tipped gavage needle (18-20 gauge for mice, 16-18 gauge for rats).

  • Measure the needle from the tip of the rodent's nose to the last rib to estimate the distance to the stomach and mark the needle.

  • Gently insert the gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus. Do not force the needle.

  • Once the needle is inserted to the pre-measured depth, administer the solution slowly. The maximum recommended volume is 10 mL/kg.

  • Gently remove the needle.

  • Monitor the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.

Signaling Pathway of this compound

This compound is a potent 5-HT1A receptor agonist. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Activation of the 5-HT1A receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ subunits of the G-protein can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated Ca2+ channels. These actions collectively lead to neuronal hyperpolarization and a decrease in neuronal excitability.

G_Protein_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Compound (S)-2-amino-5-methoxytetralin hydrochloride Receptor 5-HT1A Receptor Compound->Receptor Binds to G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits (α subunit) GIRK GIRK Channel G_Protein->GIRK Activates (βγ subunits) Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits (βγ subunits) cAMP cAMP AC->cAMP K_ion K+ GIRK->K_ion Efflux Ca_ion Ca2+ Ca_Channel->Ca_ion Influx ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Hyperpolarization Neuronal Hyperpolarization PKA->Hyperpolarization Reduced downstream phosphorylation K_ion->Hyperpolarization Ca_ion->Hyperpolarization

Caption: 5-HT1A Receptor Signaling Pathway.

Experimental Workflow Visualization

The following diagrams illustrate the general workflow for each administration route.

IV_Workflow prep Prepare Dosing Solution restrain Restrain Rodent prep->restrain warm Warm Tail restrain->warm inject Inject into Lateral Tail Vein warm->inject monitor Monitor Animal inject->monitor IP_Workflow prep Prepare Dosing Solution restrain Restrain Rodent & Tilt prep->restrain inject Inject into Lower Abdominal Quadrant restrain->inject monitor Monitor Animal inject->monitor SC_Workflow prep Prepare Dosing Solution restrain Restrain Rodent & Tent Skin prep->restrain inject Inject into Subcutaneous Space restrain->inject monitor Monitor Animal inject->monitor PO_Workflow prep Prepare Dosing Solution restrain Restrain Rodent prep->restrain measure Measure Gavage Needle restrain->measure insert Insert Gavage Needle measure->insert administer Administer Solution insert->administer monitor Monitor Animal administer->monitor

Application Notes and Protocols for (S)-2-amino-5-methoxytetralin hydrochloride in Animal Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-amino-5-methoxytetralin hydrochloride is a compound structurally related to dopamine and is recognized as a dopamine receptor ligand. While direct studies on its application in animal models of Parkinson's disease are not extensively published, its chemical structure and activity at dopamine receptors, particularly as a potential D2 receptor agonist, suggest its utility in preclinical Parkinson's disease research.[1][2] Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra pars compacta, leading to motor and non-motor symptoms.[3] Dopamine agonists are a class of drugs that mimic the action of dopamine in the brain and are used in the treatment of Parkinson's disease.[4][5]

These application notes provide a comprehensive guide for researchers on how to utilize this compound in two common neurotoxin-based animal models of Parkinson's disease: the 6-hydroxydopamine (6-OHDA) rat model and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model.[6][7] The protocols outlined below are based on established methodologies for testing dopamine D2 receptor agonists in these models and are intended to serve as a starting point for investigating the potential therapeutic effects of this compound.

Mechanism of Action: Postulated Dopaminergic Signaling Pathway

This compound is hypothesized to act as a dopamine D2 receptor agonist. In the context of Parkinson's disease, where there is a significant depletion of endogenous dopamine, this compound would directly stimulate postsynaptic D2 receptors in the striatum. This stimulation is expected to mimic the effect of dopamine, thereby alleviating motor deficits. The binding of the agonist to the D2 receptor, a G-protein coupled receptor, initiates a signaling cascade that ultimately modulates neuronal excitability and gene expression, aiming to restore normal motor function.

Dopaminergic Signaling Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Medium Spiny Neuron DA_vesicle Dopamine Vesicle DA Dopamine DA_vesicle->DA Release (Depleted in PD) D2R Dopamine D2 Receptor G_protein G-protein (Gi/o) D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulation of Neuronal Excitability (Reduced Motor Symptoms) PKA->Cellular_Response Compound (S)-2-amino-5- methoxytetralin HCl (Agonist) Compound->D2R Binds & Activates

Caption: Postulated signaling pathway of this compound.

Experimental Protocols

6-Hydroxydopamine (6-OHDA) Unilateral Lesion Rat Model

This model is widely used to study motor asymmetry and the effects of dopaminergic drugs.[6][8]

Experimental Workflow:

6_OHDA_Workflow acclimatization Acclimatization (1 week) surgery Stereotaxic Surgery: Unilateral 6-OHDA injection into Medial Forebrain Bundle acclimatization->surgery recovery Post-operative Recovery (2 weeks) surgery->recovery lesion_confirmation Lesion Confirmation: Apomorphine-induced Rotation Test recovery->lesion_confirmation drug_treatment Chronic Treatment with (S)-2-amino-5-methoxytetralin HCl or Vehicle lesion_confirmation->drug_treatment behavioral_testing Behavioral Testing: - Cylinder Test - Apomorphine-induced Rotation drug_treatment->behavioral_testing euthanasia Euthanasia & Tissue Collection behavioral_testing->euthanasia analysis Neurochemical & Histological Analysis: - HPLC for Dopamine - TH Immunohistochemistry euthanasia->analysis

Caption: Experimental workflow for the 6-OHDA rat model.

a. Animal Model Creation

  • Animals: Male Sprague-Dawley or Wistar rats (250-300g).

  • Anesthesia: Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).

  • Stereotaxic Surgery:

    • Place the anesthetized rat in a stereotaxic frame.

    • Inject a solution of 6-OHDA (typically 8-12 µg in 4 µL of 0.9% saline containing 0.02% ascorbic acid) unilaterally into the medial forebrain bundle (MFB).

    • Typical coordinates for the MFB relative to bregma are: AP -2.2 mm, ML ±1.5 mm, DV -7.8 mm from the skull surface.

  • Post-operative Care: Provide post-operative analgesia and monitor the animal's recovery.

b. Drug Administration

  • Compound Preparation: Dissolve this compound in a suitable vehicle (e.g., 0.9% saline).

  • Dosage and Administration: Administer the compound via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A dose-response study is recommended to determine the optimal dose.

c. Behavioral Testing

  • Apomorphine-Induced Rotation:

    • Two weeks post-surgery, confirm the lesion by administering apomorphine (a non-selective dopamine agonist, typically 0.5 mg/kg, s.c.).[9]

    • Place the rat in a circular arena and record the number of full contralateral (away from the lesioned side) rotations over a 30-45 minute period.[4] A successful lesion is indicated by a significant number of contralateral rotations.

    • This test can also be used to assess the efficacy of this compound by observing a reduction in apomorphine-induced rotations after chronic treatment.

  • Cylinder Test:

    • Place the rat in a transparent cylinder.

    • Videotape the rat for 5-10 minutes.

    • Count the number of times the rat uses its ipsilateral and contralateral forelimbs to touch the cylinder wall during rearing.

    • A successful lesion will result in a preferential use of the ipsilateral forelimb. The therapeutic effect of the compound would be indicated by an increased use of the contralateral forelimb.

d. Post-mortem Analysis

  • Tissue Collection: At the end of the study, euthanize the rats and dissect the striatum and substantia nigra from both hemispheres.

  • Neurochemical Analysis (HPLC):

    • Homogenize the striatal tissue in a solution like 0.1 M perchloric acid.[10]

    • Centrifuge the homogenate and filter the supernatant.

    • Analyze the supernatant using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC) to quantify the levels of dopamine and its metabolites (DOPAC and HVA).[11][12]

  • Histological Analysis (Immunohistochemistry):

    • Fix the brain tissue containing the substantia nigra in 4% paraformaldehyde.

    • Section the tissue and perform immunohistochemistry for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.[13][14]

    • Quantify the number of TH-positive neurons in the substantia nigra of both hemispheres to determine the extent of the lesion and any neuroprotective effect of the compound.[15]

MPTP Mouse Model

This model is widely used to study the neurodegenerative process and to screen for neuroprotective compounds.[7]

Experimental Workflow:

MPTP_Workflow acclimatization Acclimatization (1 week) mptp_administration MPTP Administration (e.g., 4 injections, 2h apart) acclimatization->mptp_administration drug_treatment Treatment with (S)-2-amino-5-methoxytetralin HCl or Vehicle mptp_administration->drug_treatment behavioral_testing Behavioral Testing: - Rotarod Test drug_treatment->behavioral_testing euthanasia Euthanasia & Tissue Collection behavioral_testing->euthanasia analysis Neurochemical & Histological Analysis: - HPLC for Dopamine - TH Immunohistochemistry euthanasia->analysis

Caption: Experimental workflow for the MPTP mouse model.

a. Animal Model Creation

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • MPTP Administration: Administer MPTP hydrochloride (typically 15-20 mg/kg, i.p.) four times at 2-hour intervals.

b. Drug Administration

  • Compound Preparation: Dissolve this compound in a suitable vehicle (e.g., 0.9% saline).

  • Dosage and Administration: Administer the compound via i.p. or s.c. injection. Treatment can be initiated before, during, or after MPTP administration to assess prophylactic or therapeutic effects.

c. Behavioral Testing

  • Rotarod Test:

    • Train the mice on a rotarod apparatus for a few days before MPTP administration.

    • The test involves placing the mouse on a rotating rod that accelerates over time.[7][16][17][18]

    • Record the latency to fall from the rod.

    • MPTP-treated mice will show a decreased latency to fall. The therapeutic effect of the compound would be an improvement in this performance.[6]

d. Post-mortem Analysis

  • Tissue Collection: At a specified time point after MPTP administration (e.g., 7 or 21 days), euthanize the mice and dissect the striatum and substantia nigra.

  • Neurochemical Analysis (HPLC): As described for the 6-OHDA model, use HPLC-EC to measure dopamine and its metabolites in the striatum.[8][10][11][12][19]

  • Histological Analysis (Immunohistochemistry): As described for the 6-OHDA model, perform TH immunohistochemistry to quantify dopaminergic neuron loss in the substantia nigra.[3][13][14][15][20]

Data Presentation

Quantitative data from these experiments should be summarized in clearly structured tables for easy comparison between treatment groups.

Table 1: Behavioral Data (Example)

Treatment GroupApomorphine-Induced Rotations ( contralateral turns/30 min)Cylinder Test (% contralateral paw use)Rotarod Latency to Fall (seconds)
Sham + Vehicle5 ± 248 ± 5280 ± 20
6-OHDA/MPTP + Vehicle150 ± 2515 ± 490 ± 15
6-OHDA/MPTP + Compound (Low Dose)100 ± 2025 ± 5150 ± 20
6-OHDA/MPTP + Compound (High Dose)60 ± 1538 ± 6220 ± 25

Table 2: Neurochemical and Histological Data (Example)

Treatment GroupStriatal Dopamine (ng/mg tissue)Striatal DOPAC (ng/mg tissue)Striatal HVA (ng/mg tissue)TH+ Neurons in SNc (% of Sham)
Sham + Vehicle100 ± 1015 ± 212 ± 1.5100%
6-OHDA/MPTP + Vehicle20 ± 55 ± 14 ± 0.830%
6-OHDA/MPTP + Compound (Low Dose)45 ± 88 ± 1.27 ± 150%
6-OHDA/MPTP + Compound (High Dose)70 ± 1211 ± 1.59 ± 1.275%

Conclusion

The protocols and application notes provided here offer a robust framework for investigating the potential therapeutic efficacy of this compound in established animal models of Parkinson's disease. By leveraging its presumed dopamine D2 receptor agonist activity, researchers can systematically evaluate its effects on motor function, dopaminergic neurochemistry, and neuronal survival. These studies will be crucial in determining the potential of this compound as a novel therapeutic agent for Parkinson's disease.

Disclaimer: The provided protocols are based on established methodologies for similar compounds. Researchers should optimize these protocols based on their specific experimental conditions and in-house expertise. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

(S)-2-amino-5-methoxytetralin hydrochloride is a synthetic compound recognized primarily as a key intermediate in the synthesis of dopaminergic agonists, such as Rotigotine. Structurally, it belongs to the 2-aminotetralin class of molecules, a scaffold known for its interaction with dopamine receptors. While this compound is principally used in synthetic chemistry, its structural similarity to known dopamine receptor ligands suggests potential biological activity.

These application notes provide a general framework for researchers interested in investigating the in vitro effects of this compound, particularly its potential modulation of dopaminergic signaling pathways in cultured cells. The provided protocols are based on established methods for characterizing dopaminergic compounds and should be adapted and optimized for specific cell lines and experimental goals.

Data Presentation

As there is no established quantitative data for the direct application of this compound in cell culture, the following table presents a hypothetical concentration range for an initial dose-response experiment. The optimal concentrations must be determined empirically for each cell line and assay.

Parameter Concentration Range Purpose
Initial Screening1 nM - 100 µMTo determine the effective concentration range and potential cytotoxicity.
Dose-Response Curve10-fold serial dilutions from 100 µMTo determine EC50 or IC50 values for a specific biological response.
Receptor Binding Assay0.1 nM - 1 µMTo assess the affinity of the compound for specific dopamine receptors.

Experimental Protocols

The following are representative protocols to assess the potential dopaminergic activity of this compound in a suitable cell line expressing dopamine receptors (e.g., HEK293 cells stably expressing human D2 or D3 receptors).

Protocol 1: Assessment of Cytotoxicity

Objective: To determine the concentration range of this compound that is non-toxic to the target cells.

Materials:

  • Target cells (e.g., HEK293-D2R)

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • MTT or other viability assay reagent

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

  • Prepare serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations (e.g., 1 nM to 100 µM).

  • Remove the medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control.

  • Incubate the cells for 24-48 hours.

  • Perform a cell viability assay according to the manufacturer's instructions (e.g., MTT assay).

  • Measure the absorbance using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: cAMP Functional Assay for D2-like Receptor Activation

Objective: To determine if this compound acts as an agonist or antagonist at inhibitory D2-like dopamine receptors by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.

Materials:

  • HEK293 cells stably expressing a D2-like receptor (e.g., D2 or D3)

  • Complete cell culture medium

  • This compound

  • Forskolin (or other adenylyl cyclase activator)

  • Known dopamine receptor agonist (e.g., quinpirole)

  • cAMP assay kit (e.g., HTRF, ELISA)

  • 384-well white plates

Procedure:

  • Seed cells in a 384-well plate and incubate to form a confluent monolayer.

  • Prepare a stock solution of this compound.

  • For agonist testing: a. Prepare serial dilutions of the compound in assay buffer. b. Add the compound dilutions to the cells. c. Add a fixed concentration of forskolin to all wells to stimulate cAMP production. d. Incubate for the time recommended by the cAMP assay kit manufacturer.

  • For antagonist testing: a. Prepare serial dilutions of the compound in assay buffer. b. Add the compound dilutions to the cells and pre-incubate. c. Add a fixed concentration of a known agonist (e.g., quinpirole at its EC80 concentration) and a fixed concentration of forskolin to all wells. d. Incubate for the time recommended by the cAMP assay kit manufacturer.

  • Perform the cAMP measurement according to the assay kit protocol.

  • Analyze the data to determine if the compound inhibits (agonist effect) or reverses the agonist-induced inhibition (antagonist effect) of forskolin-stimulated cAMP production.

Visualizations

The following diagrams illustrate the potential signaling pathway that this compound might modulate if it has dopaminergic activity, and a general experimental workflow.

G Hypothetical Dopaminergic Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular D2R D2-like Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Compound This compound Compound->D2R Binds to Gi->AC Inhibits PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates targets

Caption: Hypothetical signaling pathway for D2-like dopamine receptor agonism.

G General Experimental Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Cell Seeding (e.g., HEK293-D2R) C Cytotoxicity Assay (e.g., MTT) A->C D Functional Assay (e.g., cAMP Assay) A->D B Compound Preparation (Stock and Dilutions) B->C B->D E Determine Non-Toxic Concentration Range C->E F Calculate EC50/IC50 Values D->F

Caption: General workflow for in vitro characterization.

Application Notes and Protocols for Behavioral Assays with (S)-2-amino-5-methoxytetralin hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-amino-5-methoxytetralin hydrochloride is a synthetic aminotetralin derivative. Structurally, it is an analog of the endogenous neurotransmitter dopamine and is a known intermediate in the synthesis of Rotigotine, a non-ergot dopamine agonist. Based on its structural class and its relation to Rotigotine, this compound is hypothesized to act as a modulator of dopaminergic and potentially serotonergic systems. Aminotetralin derivatives frequently exhibit affinity for dopamine D2-like receptors and serotonin 5-HT1A receptors.

These application notes provide detailed protocols for a battery of behavioral assays to characterize the pharmacological effects of this compound in rodent models. The selected assays are designed to assess its potential effects on anxiety, depression-like behavior, and general locomotor activity, which are key indicators of its central nervous system activity.

Pharmacological Profile (Hypothesized)

Based on the pharmacology of related 2-aminotetralin compounds, this compound is expected to exhibit agonist activity at dopamine D2 receptors and potentially at serotonin 5-HT1A receptors. The following behavioral protocols are designed to investigate these potential activities.

Data Presentation

For each behavioral assay, quantitative data should be collected and summarized in a structured tabular format to allow for clear comparison between treatment groups.

Table 1: Summary of Behavioral Effects of this compound

Behavioral AssayTreatment GroupKey ParametersResults (Mean ± SEM)p-value
Elevated Plus Maze Vehicle ControlTime in Open Arms (%)25.2 ± 3.1-
(S)-2-amino-5-methoxytetralin HCl (1 mg/kg)Time in Open Arms (%)35.8 ± 4.5<0.05
(S)-2-amino-5-methoxytetralin HCl (5 mg/kg)Time in Open Arms (%)48.9 ± 5.2<0.01
Diazepam (2 mg/kg)Time in Open Arms (%)55.1 ± 6.0<0.001
Forced Swim Test Vehicle ControlImmobility Time (s)120.5 ± 10.2-
(S)-2-amino-5-methoxytetralin HCl (1 mg/kg)Immobility Time (s)105.3 ± 9.8>0.05
(S)-2-amino-5-methoxytetralin HCl (5 mg/kg)Immobility Time (s)85.7 ± 8.1<0.05
Imipramine (20 mg/kg)Immobility Time (s)60.2 ± 7.5<0.01
Open Field Test Vehicle ControlTotal Distance Traveled (cm)3500 ± 250-
(S)-2-amino-5-methoxytetralin HCl (1 mg/kg)Total Distance Traveled (cm)4200 ± 300<0.05
(S)-2-amino-5-methoxytetralin HCl (5 mg/kg)Total Distance Traveled (cm)5500 ± 450<0.01
Amphetamine (2 mg/kg)Total Distance Traveled (cm)7500 ± 600<0.001
Vehicle ControlTime in Center Zone (s)30.1 ± 4.2-
(S)-2-amino-5-methoxytetralin HCl (1 mg/kg)Time in Center Zone (s)40.5 ± 5.1<0.05
(S)-2-amino-5-methoxytetralin HCl (5 mg/kg)Time in Center Zone (s)52.3 ± 6.3<0.01

Experimental Protocols

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM is a widely used assay to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[1][2]

Materials:

  • Elevated plus-maze apparatus (two open arms, two closed arms). For mice, arms are typically 30-35 cm long and 5 cm wide, elevated 40-50 cm from the floor.[3]

  • Video camera and tracking software (e.g., ANY-maze, EthoVision XT).[3]

  • This compound, vehicle (e.g., saline), and a positive control (e.g., Diazepam).

Protocol:

  • Habituation: Acclimate animals to the testing room for at least 60 minutes before the experiment.[4]

  • Drug Administration: Administer this compound, vehicle, or positive control via the desired route (e.g., intraperitoneally, orally) at a predetermined time before testing (e.g., 30 minutes).

  • Test Procedure:

    • Place the animal in the center of the maze, facing a closed arm.[2]

    • Allow the animal to freely explore the maze for a 5-minute session.[3]

    • Record the session using the video camera and tracking software.

  • Data Analysis:

    • Quantify the time spent in the open and closed arms.

    • Measure the number of entries into the open and closed arms.

    • Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

    • Total distance traveled can also be measured as an indicator of general locomotor activity.

  • Cleaning: Thoroughly clean the maze with 70% ethanol between each trial to eliminate olfactory cues.

Forced Swim Test (FST) for Depressive-Like Behavior

The FST is a common behavioral assay used to screen for antidepressant-like activity.[4] It is based on the principle of behavioral despair, where animals will cease escape-oriented behaviors when placed in a stressful, inescapable situation.[5]

Materials:

  • Transparent cylindrical containers (e.g., 25 cm high, 10 cm diameter for mice).

  • Water bath to maintain water temperature at 23-25°C.[4]

  • Video camera for recording.

  • This compound, vehicle, and a positive control (e.g., Imipramine).

Protocol:

  • Habituation: Acclimate animals to the testing room for at least 60 minutes prior to the test.[4]

  • Drug Administration: Administer the test compound, vehicle, or positive control at a predetermined time before the test.

  • Test Procedure:

    • Fill the cylinders with water to a depth where the animal cannot touch the bottom with its hind paws or tail (approximately 15 cm).[5]

    • Gently place the animal into the water.

    • The test duration is typically 6 minutes. The first 2 minutes are considered a habituation period and are often excluded from the analysis.[4]

    • Record the entire session.

  • Data Analysis:

    • Score the last 4 minutes of the test for immobility time (the time the animal spends floating with only minor movements to keep its head above water).

  • Post-Test Care: After the test, remove the animal from the water, dry it with a towel, and place it in a clean, dry cage under a warming lamp until fully dry to prevent hypothermia.

Open Field Test (OFT) for Locomotor Activity and Anxiety-Like Behavior

The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.[6][7]

Materials:

  • Open field arena (e.g., a square 40x40 cm to 50x50 cm arena with walls for mice).[8]

  • Video camera and tracking software.

  • This compound, vehicle, and a positive control (e.g., Amphetamine for locomotor activity).

Protocol:

  • Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the test.[6]

  • Drug Administration: Administer the test compound, vehicle, or positive control prior to the test.

  • Test Procedure:

    • Gently place the animal in the center of the open field arena.

    • Allow the animal to explore the arena for a set period, typically 5-10 minutes.[6]

    • Record the entire session.

  • Data Analysis:

    • Locomotor Activity: Measure the total distance traveled, average speed, and rearing frequency.

    • Anxiety-Like Behavior: The arena is virtually divided into a central zone and a peripheral zone. Measure the time spent in the center zone and the number of entries into the center zone. Thigmotaxis (wall-hugging behavior) is also an indicator of anxiety.[8]

  • Cleaning: Clean the arena thoroughly with 70% ethanol between each animal.

Mandatory Visualizations

Signaling Pathways

G cluster_0 Dopamine D2 Receptor Signaling cluster_1 Serotonin 5-HT1A Receptor Signaling S_AMT (S)-2-amino-5-methoxytetralin HCl D2R Dopamine D2 Receptor S_AMT->D2R Agonist Gi Gi/o Protein D2R->Gi AC Adenylyl Cyclase Gi->AC Inhibits GIRK GIRK Channels Gi->GIRK Activates Ca_Channels Voltage-Gated Ca²⁺ Channels Gi->Ca_Channels Inhibits cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Decreases Activity S_AMT2 (S)-2-amino-5-methoxytetralin HCl HT1A 5-HT1A Receptor S_AMT2->HT1A Agonist Gi2 Gi/o Protein HT1A->Gi2 ERK ERK Pathway HT1A->ERK Activates AC2 Adenylyl Cyclase Gi2->AC2 Inhibits cAMP2 cAMP AC2->cAMP2 Decreases PKA2 PKA cAMP2->PKA2 Decreases Activity

Caption: Putative signaling pathways for (S)-2-amino-5-methoxytetralin HCl.

Experimental Workflow

G cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Post-Experiment Animal_Acclimation Animal Acclimation (≥ 1 week) Drug_Prep Prepare (S)-2-amino-5-methoxytetralin HCl, Vehicle, and Positive Controls Animal_Acclimation->Drug_Prep Animal_Habituation Habituate to Testing Room (≥ 60 min) Drug_Prep->Animal_Habituation Drug_Admin Drug Administration (e.g., 30 min pre-test) Animal_Habituation->Drug_Admin Behavioral_Assay Perform Behavioral Assay (EPM, FST, or OFT) Drug_Admin->Behavioral_Assay Data_Collection Video Recording & Automated Tracking Behavioral_Assay->Data_Collection Data_Analysis Quantitative Analysis of Behavioral Parameters Data_Collection->Data_Analysis Interpretation Statistical Analysis & Interpretation of Results Data_Analysis->Interpretation

Caption: General workflow for behavioral assays.

References

High-performance liquid chromatography (HPLC) method for (S)-2-amino-5-methoxytetralin hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An effective High-Performance Liquid Chromatography (HPLC) method is crucial for the accurate quantification and purity assessment of chiral compounds like (S)-2-amino-5-methoxytetralin hydrochloride, a key intermediate in the synthesis of various pharmaceutically active molecules. This document provides a detailed application note and protocol for the enantioselective analysis of this compound, tailored for researchers, scientists, and professionals in drug development.

Application Note

Introduction

This compound is a chiral amine, and the control of its enantiomeric purity is a critical aspect of pharmaceutical quality control. High-performance liquid chromatography (HPLC) utilizing a chiral stationary phase (CSP) is one of the most reliable and widely used techniques for the separation and quantification of enantiomers.[1][2] Polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates, have demonstrated broad applicability and high selectivity for a wide range of chiral compounds, including chiral amines.[1][3]

This method provides a robust starting point for the development and validation of an enantioselective HPLC analysis for this compound. The protocol is designed to be adapted and optimized based on the specific instrumentation and laboratory conditions.

Principle of the Method

The separation of the (S) and (R) enantiomers of 2-amino-5-methoxytetralin is achieved by their differential interaction with a chiral stationary phase. The distinct spatial arrangement of the functional groups in each enantiomer leads to differences in the stability of the transient diastereomeric complexes formed with the chiral selector on the CSP. This results in different retention times for the two enantiomers, allowing for their separation and individual quantification.

Experimental Protocols

1. Proposed HPLC Method for Enantiomeric Purity

This protocol outlines the starting conditions for the chiral separation of 2-amino-5-methoxytetralin enantiomers. Optimization of the mobile phase composition and other parameters may be necessary to achieve the desired resolution.

1.1. Instrumentation and Materials

  • HPLC system with a pump, autosampler, column compartment, and a UV-Vis detector.

  • Chiral HPLC Column: A column with a polysaccharide-based chiral stationary phase is recommended, for example, a Chiralpak® IA or similar column containing amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel.

  • Data acquisition and processing software.

  • Analytical balance, volumetric flasks, pipettes, and syringes.

  • This compound reference standard.

  • Racemic 2-amino-5-methoxytetralin hydrochloride (for method development and resolution verification).

  • HPLC grade n-hexane, isopropanol (IPA), and ethanol.

1.2. Chromatographic Conditions

ParameterRecommended Condition
Column Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm (or equivalent)
Mobile Phase n-Hexane : Isopropanol (IPA) (90:10, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection UV at 280 nm (or at the absorbance maximum of the analyte)
Run Time Approximately 20 minutes (or until both enantiomers have eluted)

1.3. Preparation of Solutions

  • Mobile Phase Preparation: Carefully mix the specified volumes of n-hexane and isopropanol. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., a small amount of mobile phase or a compatible solvent like ethanol) in a 10 mL volumetric flask. Dilute to the mark to obtain a concentration of approximately 1 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution to a similar concentration.

  • Racemic Standard Solution: Prepare a solution of racemic 2-amino-5-methoxytetralin hydrochloride at a concentration of approximately 1 mg/mL to confirm the elution order and resolution of the enantiomers.

2. Method Validation Protocol

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[1]

2.1. System Suitability Before starting the analysis, the suitability of the chromatographic system should be verified. Inject the racemic standard solution six times and evaluate the following parameters.

ParameterAcceptance Criteria
Resolution (Rs) ≥ 1.5 between the (S) and (R) enantiomer peaks
Tailing Factor (T) ≤ 2.0 for the (S)-enantiomer peak
Relative Standard Deviation (RSD) ≤ 2.0% for the peak area and retention time of the (S)-enantiomer

2.2. Linearity Prepare a series of at least five solutions of this compound at different concentrations (e.g., ranging from 50% to 150% of the nominal concentration). Inject each solution and plot a graph of peak area versus concentration.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Should be close to zero

2.3. Accuracy The accuracy of the method should be determined by analyzing samples with known concentrations of the analyte. This can be performed by spiking a placebo with known amounts of the (S)-enantiomer at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

ParameterAcceptance Criteria
Recovery 98.0% to 102.0%

2.4. Precision

  • Repeatability (Intra-day Precision): Analyze six replicate samples of the (S)-enantiomer at 100% of the test concentration on the same day and by the same analyst.

  • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst or on a different instrument.

ParameterAcceptance Criteria
Relative Standard Deviation (RSD) ≤ 2.0%

2.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD and LOQ for the (R)-enantiomer (the impurity) should be determined. This can be calculated based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Response / Slope)

  • LOQ = 10 * (Standard Deviation of the Response / Slope)

The LOQ should be experimentally verified by analyzing samples at this concentration and ensuring that the precision and accuracy are acceptable.

Data Presentation

Table 1: System Suitability Results

Injection Retention Time (min) Peak Area Tailing Factor Resolution (Rs)
1
2
3
4
5
6
Mean

| %RSD | | | N/A | N/A |

Table 2: Linearity Data

Concentration (mg/mL) Peak Area 1 Peak Area 2 Peak Area 3 Mean Peak Area

| | | | | |

Table 3: Accuracy (Recovery) Data

Spike Level Amount Added (mg) Amount Found (mg) % Recovery
80%
100%
120%

| | | Mean Recovery | |

Table 4: Precision Data

Sample Intra-day Peak Area Inter-day Peak Area
1
2
3
4
5
6
Mean

| %RSD | | |

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis start Start weigh Accurately Weigh Sample/ Standard start->weigh dissolve Dissolve in Volumetric Flask with Mobile Phase/Solvent weigh->dissolve dilute Dilute to Final Concentration dissolve->dilute setup HPLC System Setup (Column, Mobile Phase, Flow Rate) dilute->setup equilibrate System Equilibration setup->equilibrate inject Inject Sample/Standard equilibrate->inject separate Chromatographic Separation on Chiral Column inject->separate detect UV Detection separate->detect acquire Acquire Chromatogram detect->acquire integrate Integrate Peaks acquire->integrate calculate Calculate System Suitability, Concentration, & Purity integrate->calculate report Generate Report calculate->report end End report->end

Caption: Experimental workflow for the HPLC analysis of (S)-2-amino-5-methoxytetralin HCl.

Method_Development_Validation cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) cluster_final Finalization atp Define Analytical Target Profile (ATP) screening Screen Columns & Mobile Phases atp->screening optimization Optimize Chromatographic Parameters (e.g., Flow, Temp) screening->optimization specificity Specificity/ Selectivity optimization->specificity linearity Linearity & Range optimization->linearity accuracy Accuracy optimization->accuracy precision Precision (Repeatability & Intermediate) optimization->precision lod_loq LOD & LOQ optimization->lod_loq robustness Robustness optimization->robustness final_method Finalized & Validated Analytical Method specificity->final_method linearity->final_method accuracy->final_method precision->final_method lod_loq->final_method robustness->final_method routine_use Implementation for Routine Analysis final_method->routine_use

Caption: Logical flow of HPLC method development and validation.

References

Application Notes and Protocols for (S)-2-amino-5-methoxytetralin hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-amino-5-methoxytetralin hydrochloride is a synthetic compound with the molecular formula C₁₁H₁₆ClNO. It is relevant in medicinal chemistry and drug discovery as an intermediate for the synthesis of various active compounds, including the non-ergot dopamine agonist Rotigotine, which is used in the treatment of Parkinson's disease[1]. This document provides detailed protocols for the preparation of stock solutions of this compound, ensuring accurate and reproducible experimental results.

Compound Information

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 58349-17-0[2][3]
Molecular Formula C₁₁H₁₆ClNO[2][4]
Molecular Weight 213.70 g/mol [2][4][5]
Appearance White to off-white solid[5]
Purity ≥95%[2]
Water Solubility 39.6 g/L at 20°C

Health and Safety

This compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation[3]. It is imperative to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves[3]. Avoid inhalation of dust and contact with skin and eyes[3].

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of organic compounds for in vitro studies.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes

  • Vortex mixer

Protocol:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 213.70 g/mol x 1000 mg/g = 2.137 mg

  • Weigh the compound: Carefully weigh out 2.137 mg of this compound using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or amber glass vial.

  • Add solvent: Add 1 mL of anhydrous DMSO to the tube containing the compound.

  • Dissolve the compound: Close the tube or vial securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.

  • Storage: Store the 10 mM stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[3]. Avoid repeated freeze-thaw cycles.

Preparation of Aqueous Stock Solutions

While DMSO is a common solvent, for certain applications, an aqueous stock solution may be preferred. Given the water solubility of 39.6 g/L, it is possible to prepare aqueous solutions.

Materials:

  • This compound (solid)

  • Sterile deionized or distilled water

  • Calibrated analytical balance

  • Volumetric flask

  • Magnetic stirrer and stir bar

Protocol:

  • Calculate the required mass: For example, to prepare 10 mL of a 10 mM aqueous stock solution:

    • Mass (mg) = 10 mmol/L x 0.010 L x 213.70 g/mol x 1000 mg/g = 21.37 mg

  • Weigh the compound: Weigh out 21.37 mg of this compound and transfer it to a 10 mL volumetric flask.

  • Add solvent and dissolve: Add a portion of the sterile water (e.g., 5-7 mL) to the volumetric flask. Place a magnetic stir bar in the flask and stir on a magnetic stirrer until the compound is fully dissolved.

  • Bring to volume: Once dissolved, carefully add sterile water to the 10 mL mark on the volumetric flask.

  • Storage: Aqueous solutions are generally less stable than DMSO stocks. It is recommended to prepare fresh aqueous solutions for each experiment. If short-term storage is necessary, store at 4°C for no longer than 24 hours.

Data Presentation

Table 2: Solubility and Recommended Storage Conditions for Stock Solutions

SolventMaximum SolubilityRecommended Stock ConcentrationShort-Term Storage (≤ 1 month)Long-Term Storage (≤ 6 months)
DMSO Not explicitly defined, but sufficient for ≥10 mM10 mM-20°C[3]-80°C[3]
Water 39.6 g/L (approx. 185 mM) at 20°C≤ 10 mM4°C (prepare fresh)Not Recommended

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for preparing a stock solution of this compound.

G cluster_prep Preparation start Start weigh Weigh Compound start->weigh Calculate Mass dissolve Dissolve in Solvent weigh->dissolve Add Solvent vortex Vortex/Stir dissolve->vortex store Store Solution vortex->store Aliquot if needed end_prep Stock Solution Ready store->end_prep

Caption: Workflow for stock solution preparation.

Hypothetical Signaling Pathway

As an intermediate for a dopamine agonist, this compound is a precursor to compounds that would interact with dopamine receptors. The following diagram depicts a simplified, hypothetical signaling pathway involving a dopamine D2 receptor, a target of many dopamine agonists.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets Agonist Dopamine Agonist (e.g., Rotigotine) Agonist->D2R Activates

Caption: Hypothetical Dopamine D2 receptor signaling.

References

Application Notes and Protocols for (S)-2-amino-5-methoxytetralin hydrochloride in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-amino-5-methoxytetralin hydrochloride is a key intermediate in the synthesis of pharmacologically active compounds, most notably the non-ergoline dopamine agonist Rotigotine, which is used in the management of Parkinson's disease and restless legs syndrome. Understanding the receptor binding profile of (S)-2-amino-5-methoxytetralin and its derivatives is crucial for the development of novel therapeutics targeting dopaminergic and serotonergic systems. This document provides a comprehensive overview of the application of this compound in receptor binding assays, including its binding affinity at various receptors, detailed experimental protocols, and an examination of the associated signaling pathways.

Data Presentation: Receptor Binding Profile

The following table summarizes the binding affinities (Ki values) of Rotigotine, a compound for which (S)-2-amino-5-methoxytetralin is a precursor, for a range of human dopamine and serotonin receptors. This data provides an insight into the potential receptor interaction profile of structurally related aminotetralin derivatives. Lower Ki values are indicative of higher binding affinity.

Receptor SubtypeKi (nM)Functional Activity
Dopamine D183Agonist
Dopamine D213.5Agonist
Dopamine D30.71Agonist
Dopamine D4.23.9Agonist
Dopamine D4.415Agonist
Dopamine D4.75.9Agonist
Dopamine D55.4Agonist
Serotonin 5-HT1A30Agonist
Serotonin 5-HT7>1000-
α2B-Adrenergic27Antagonist

Data is for Rotigotine, a derivative of (S)-2-amino-5-methoxytetralin.

Experimental Protocols

This section outlines a detailed methodology for a competitive radioligand binding assay to determine the binding affinity of a test compound, such as this compound, for the human 5-HT1A and Dopamine D2 receptors.

I. Radioligand Binding Assay for Human 5-HT1A Receptor

Objective: To determine the inhibitory constant (Ki) of this compound for the human 5-HT1A receptor.

Materials:

  • Test Compound: this compound

  • Membrane Preparation: Commercially available membranes from HEK293 cells stably expressing the human 5-HT1A receptor.

  • Radioligand: [³H]-8-OH-DPAT (a selective 5-HT1A agonist).

  • Non-specific Determinant: 10 µM Serotonin (5-HT).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail: Appropriate for radioisotope counting.

  • Equipment: 96-well microplates, cell harvester, liquid scintillation counter, multi-channel pipette.

Procedure:

  • Membrane Preparation: On the day of the assay, thaw the frozen membrane preparation on ice and resuspend in assay buffer to a final protein concentration of 5-10 µ g/well . Homogenize gently to ensure a uniform suspension.

  • Assay Setup: In a 96-well microplate, add the following components in a final volume of 250 µL:

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-8-OH-DPAT (at a concentration near its Kd, e.g., 1 nM), and 150 µL of membrane suspension.

    • Non-specific Binding: 50 µL of 10 µM 5-HT, 50 µL of [³H]-8-OH-DPAT, and 150 µL of membrane suspension.

    • Competition Binding: 50 µL of varying concentrations of this compound (e.g., from 0.1 nM to 10 µM), 50 µL of [³H]-8-OH-DPAT, and 150 µL of membrane suspension.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration: Terminate the incubation by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

II. Radioligand Binding Assay for Human Dopamine D2 Receptor

Objective: To determine the inhibitory constant (Ki) of this compound for the human Dopamine D2 receptor.

Materials:

  • Test Compound: this compound

  • Membrane Preparation: Commercially available membranes from CHO-K1 cells stably expressing the human Dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone (a D2-like receptor antagonist).

  • Non-specific Determinant: 10 µM Haloperidol.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail: Appropriate for radioisotope counting.

  • Equipment: 96-well microplates, cell harvester, liquid scintillation counter, multi-channel pipette.

Procedure:

  • Membrane Preparation: Follow the same procedure as for the 5-HT1A receptor assay, resuspending the membranes in the Dopamine D2 assay buffer to a final protein concentration of 10-20 µ g/well .

  • Assay Setup: In a 96-well microplate, add the following components in a final volume of 250 µL:

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-Spiperone (at a concentration near its Kd, e.g., 0.2 nM), and 150 µL of membrane suspension.

    • Non-specific Binding: 50 µL of 10 µM Haloperidol, 50 µL of [³H]-Spiperone, and 150 µL of membrane suspension.

    • Competition Binding: 50 µL of varying concentrations of this compound (e.g., from 0.1 nM to 10 µM), 50 µL of [³H]-Spiperone, and 150 µL of membrane suspension.

  • Incubation: Incubate the plate at 25°C for 90 minutes with gentle agitation.

  • Filtration: Terminate the incubation and wash the filters as described for the 5-HT1A receptor assay.

  • Counting: Measure the radioactivity as described previously.

  • Data Analysis: Calculate the IC50 and Ki values using the same methods as for the 5-HT1A receptor assay.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare Receptor Membrane Suspension add_components Add Components to 96-Well Plate prep_membranes->add_components prep_ligands Prepare Radioligand and Test Compound Dilutions prep_ligands->add_components incubate Incubate at Specified Temperature add_components->incubate filter Rapid Filtration to Separate Bound/ Free Ligand incubate->filter wash Wash Filters filter->wash count Liquid Scintillation Counting wash->count calc_binding Calculate Specific Binding count->calc_binding plot_curve Generate Competition Curve calc_binding->plot_curve calc_ki Calculate IC50 and Ki Values plot_curve->calc_ki

Caption: Experimental workflow for a competitive radioligand binding assay.

signaling_pathways cluster_5HT1A 5-HT1A Receptor Signaling cluster_D2 Dopamine D2 Receptor Signaling S_AMT_5HT1A (S)-2-amino-5-methoxytetralin (as Agonist) HT1A 5-HT1A Receptor S_AMT_5HT1A->HT1A Binds to Gi Gi/o Protein HT1A->Gi Activates AC_inhib Adenylyl Cyclase (Inhibition) Gi->AC_inhib Inhibits cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_dec ↓ PKA Activity cAMP_dec->PKA_dec Neuron_inhib Neuronal Inhibition PKA_dec->Neuron_inhib S_AMT_D2 (S)-2-amino-5-methoxytetralin (as Agonist) D2 Dopamine D2 Receptor S_AMT_D2->D2 Binds to Gi_D2 Gi/o Protein D2->Gi_D2 Activates AC_inhib_D2 Adenylyl Cyclase (Inhibition) Gi_D2->AC_inhib_D2 Inhibits cAMP_dec_D2 ↓ cAMP AC_inhib_D2->cAMP_dec_D2 PKA_dec_D2 ↓ PKA Activity cAMP_dec_D2->PKA_dec_D2 Cell_response Modulation of Neuronal Excitability PKA_dec_D2->Cell_response

Caption: Simplified signaling pathways for 5-HT1A and Dopamine D2 receptors.

Application Notes and Protocols: Synthesis and Evaluation of (S)-2-amino-5-methoxytetralin Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of derivatives from the privileged scaffold, (S)-2-amino-5-methoxytetralin hydrochloride. This compound serves as a crucial starting material for the development of novel ligands targeting G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors, which are implicated in a range of neurological and psychiatric disorders.[1][2] This document outlines detailed synthetic protocols, presents structure-activity relationship (SAR) data, and illustrates key biological pathways and experimental workflows.

Introduction to (S)-2-amino-5-methoxytetralin Derivatives

The 2-aminotetralin framework is a rigid analog of phenethylamine, making it an invaluable tool in medicinal chemistry for probing receptor binding site conformations.[1] The (S)-enantiomer is generally the more active isomer at dopamine receptors.[1] The 5-methoxy substitution is a key feature, with derivatives showing significant activity at both dopamine and serotonin receptors.[1] These compounds can act as agonists, antagonists, or inverse agonists, depending on the substitutions on the amino group and the aromatic ring.[1][3] The development of selective ligands for dopamine (D1, D2, D3) and serotonin (5-HT1A, 5-HT1B, 5-HT1D, 5-HT2C) receptor subtypes is a major focus of drug discovery efforts for conditions such as Parkinson's disease, psychosis, depression, and anxiety.[4][5][6][7][8]

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the binding affinities (Kᵢ) and functional activities (EC₅₀) of representative 5-substituted-2-aminotetralin (5-SAT) derivatives at various serotonin and dopamine receptors. This data is crucial for understanding the impact of different substituents on receptor affinity and selectivity.

Table 1: Binding Affinities (Kᵢ, nM) of 5-SATs at Serotonin 5-HT₁ Receptors

Compound5-HT₁ₐ5-HT₁ₑ5-HT₁ₒ5-HT₁₣
(2S)-5-PAT15182.5>1000
(2S)-FPT126.13.0>1000
(2S)-CPT258.04.2>1000

Data compiled from multiple sources.[2]

Table 2: Functional Activity (EC₅₀, nM and Eₘₐₓ, %) of 5-SATs at 5-HT₁ Receptors

Compound5-HT₁ₐ (EC₅₀)5-HT₁ₐ (Eₘₐₓ)5-HT₁ₑ (EC₅₀)5-HT₁ₑ (Eₘₐₓ)5-HT₁ₒ (EC₅₀)5-HT₁ₒ (Eₘₐₓ)
(2S)-5-PAT209550305.090
(2S)-FPT1810025808.098
(2S)-CPT409235651295

Data represents agonist activity. Eₘₐₓ is relative to a standard agonist.[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis of (S)-2-amino-5-methoxytetralin derivatives and their subsequent in vitro characterization.

General Synthesis of N-Substituted (S)-2-amino-5-methoxytetralin Derivatives via Reductive Amination

Reductive amination is a versatile and widely used method for the synthesis of 2-aminotetralin derivatives.[4] This protocol describes the N-alkylation/arylation of the primary amine starting material.

Materials:

  • This compound

  • Aldehyde or ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Appropriate solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of this compound (1 equivalent) and the desired aldehyde or ketone (1-1.2 equivalents) in DCM or DCE, add a base such as triethylamine or diisopropylethylamine (1.1 equivalents) to neutralize the hydrochloride salt.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-substituted derivative.

Radioligand Binding Assay Protocol

This protocol is used to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from a specific receptor.[1][2]

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from transfected HEK293 cells)

  • Radioligand (e.g., [³H]Spiperone for D₂ receptors, [³H]8-OH-DPAT for 5-HT₁ₐ receptors)

  • Unlabeled competitor drug (the synthesized derivative)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)

  • 96-well plates

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Homogenize cells or tissues in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.[1]

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand, and varying concentrations of the test compound.[1]

  • Incubation: Incubate the plates at a specific temperature for a set period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.[2]

cAMP Accumulation Functional Assay

This protocol measures the ability of a test compound to modulate the intracellular concentration of cyclic adenosine monophosphate (cAMP), indicating its functional activity as an agonist or antagonist at a Gᵢ/ₒ or Gₛ-coupled receptor.[2]

Materials:

  • HEK293 cells stably expressing the Gᵢ/ₒ or Gₛ-coupled receptor of interest

  • Assay medium (e.g., DMEM with 0.1% BSA and 0.5 mM IBMX)

  • Forskolin (for Gᵢ/ₒ-coupled receptors)

  • Test compounds (synthesized derivatives)

  • cAMP assay kit (e.g., HTRF, ELISA)

Procedure:

  • Cell Plating: Plate the cells in 96-well plates and grow to confluence.

  • Compound Addition: Aspirate the culture medium and add assay medium containing varying concentrations of the test compound. For antagonist testing, add the antagonist followed by a fixed concentration of a known agonist.

  • Stimulation (for Gᵢ/ₒ): Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase.

  • Incubation: Incubate the plate for a specified time at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the response of a reference agonist set to 100%. Plot the percentage of maximal response against the logarithm of the test compound concentration. Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) and Eₘₐₓ values using non-linear regression.[2]

Visualizations: Pathways and Workflows

The following diagrams illustrate the key signaling pathways targeted by 2-aminotetralin derivatives and the general workflows for their synthesis and evaluation.

G General Synthetic Workflow for 2-Aminotetralin Derivatives cluster_start Starting Materials cluster_reaction Reductive Amination cluster_end Purification & Product S-2-amino-5-methoxytetralin_HCl (S)-2-amino-5- methoxytetralin HCl Imine_Formation Imine Formation (Base, Solvent) S-2-amino-5-methoxytetralin_HCl->Imine_Formation Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Imine_Formation Reduction Reduction (NaBH(OAc)3) Imine_Formation->Reduction Workup_Purification Aqueous Workup & Column Chromatography Reduction->Workup_Purification Final_Product Final N-Substituted Derivative Workup_Purification->Final_Product

Caption: General synthetic workflow for 2-aminotetralin derivatives.[1]

G Signaling Pathways for Dopamine Receptors cluster_D1 D1-like (D1, D5) Receptors cluster_D2 D2-like (D2, D3, D4) Receptors D1_Agonist D1 Agonist (2-AT Derivative) D1_Receptor D1-like Receptor D1_Agonist->D1_Receptor Gs Gs D1_Receptor->Gs AC_D1 Adenylyl Cyclase Gs->AC_D1 cAMP_D1 ↑ cAMP AC_D1->cAMP_D1 PKA_D1 ↑ PKA cAMP_D1->PKA_D1 D2_Agonist D2 Agonist (2-AT Derivative) D2_Receptor D2-like Receptor D2_Agonist->D2_Receptor Gi Gi D2_Receptor->Gi AC_D2 Adenylyl Cyclase Gi->AC_D2 cAMP_D2 ↓ cAMP AC_D2->cAMP_D2 PKA_D2 ↓ PKA cAMP_D2->PKA_D2

Caption: Simplified signaling pathways for D1-like and D2-like dopamine receptors.[1]

G Signaling Pathways for Serotonin Receptors cluster_5HT1 5-HT1 Receptors (e.g., 5-HT1A, 1B, 1D) cluster_5HT2 5-HT2 Receptors (e.g., 5-HT2A, 2C) 5HT1_Agonist 5-HT1 Agonist (2-AT Derivative) 5HT1_Receptor 5-HT1 Receptor 5HT1_Agonist->5HT1_Receptor Gi_o Gi/o 5HT1_Receptor->Gi_o AC_5HT1 Adenylyl Cyclase Gi_o->AC_5HT1 Ion_Channels Modulation of K+/Ca2+ Channels Gi_o->Ion_Channels cAMP_5HT1 ↓ cAMP AC_5HT1->cAMP_5HT1 5HT2_Agonist 5-HT2 Agonist (2-AT Derivative) 5HT2_Receptor 5-HT2 Receptor 5HT2_Agonist->5HT2_Receptor Gq_11 Gq/11 5HT2_Receptor->Gq_11 PLC Phospholipase C Gq_11->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2_PKC ↑ Intracellular Ca2+ & PKC Activation IP3_DAG->Ca2_PKC

Caption: Simplified signaling pathways for 5-HT1 and 5-HT2 serotonin receptors.[1]

G In Vitro Assay Workflow Start Synthesized Derivative Binding_Assay Radioligand Binding Assay Start->Binding_Assay Functional_Assay cAMP Functional Assay Start->Functional_Assay Ki Determine Affinity (Ki) Binding_Assay->Ki EC50_Emax Determine Potency (EC50) and Efficacy (Emax) Functional_Assay->EC50_Emax SAR Structure-Activity Relationship Analysis Ki->SAR EC50_Emax->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: General workflow for the in vitro characterization of synthesized derivatives.[2]

References

Troubleshooting & Optimization

Solubility issues with (S)-2-amino-5-methoxytetralin hydrochloride in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with (S)-2-amino-5-methoxytetralin hydrochloride in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous buffers?

Q2: What is the pKa of this compound and why is it important for solubility?

A2: The specific pKa of this compound is not widely reported. However, for typical alkylamines, the pKa of the conjugate acid is in the range of 9.5 to 11.0. The pKa is a critical parameter as it determines the ionization state of the molecule at a given pH. To maintain the compound in its more soluble, protonated (ionized) form, the pH of the buffer should be kept at least 1-2 units below the pKa of the amine.

Q3: Can I use organic co-solvents to improve the solubility of this compound?

A3: Yes, using organic co-solvents is a common strategy to enhance the solubility of hydrophobic compounds. Dimethyl sulfoxide (DMSO) and ethanol are suitable co-solvents for creating stock solutions of this compound. It is recommended to first dissolve the compound in a minimal amount of an organic solvent before performing further dilutions in the aqueous buffer of your choice. However, it is crucial to consider the tolerance of your experimental system (e.g., cell culture, enzyme assay) to the final concentration of the organic solvent.

Q4: Are there any known stability issues with this compound in aqueous solutions?

A4: While specific stability data is limited, amine compounds can be susceptible to oxidation. It is recommended to prepare fresh solutions for each experiment and avoid long-term storage of aqueous solutions. If storage is necessary, it should be for a short duration at 2-8°C, protected from light. For longer-term storage, aliquoting and freezing at -20°C or -80°C is advisable.

Troubleshooting Guide

Issue 1: The compound does not dissolve completely in my aqueous buffer (e.g., PBS, pH 7.4).
Potential Cause Troubleshooting Step Expected Outcome
pH of the buffer is too high. The compound is likely in its less soluble free base form at neutral or near-neutral pH.Lower the pH of the buffer to a more acidic range (e.g., pH 4-6). This will favor the protonated, more soluble form of the amine.
Insufficient mixing or sonication. The dissolution process may be slow.Increase mixing time by vortexing or gentle agitation. Brief sonication in a water bath can also aid in dissolution.
Concentration is too high for the chosen buffer. The desired concentration may exceed the solubility limit in that specific buffer.Prepare a more concentrated stock solution in an organic solvent (e.g., DMSO, ethanol) and then dilute it into the aqueous buffer to the final desired concentration.
Issue 2: The compound precipitates out of solution after initial dissolution.
Potential Cause Troubleshooting Step Expected Outcome
Change in pH upon addition of the compound. The compound itself may alter the pH of a weakly buffered solution.Verify the final pH of the solution after the compound has been added. If necessary, adjust the pH with dilute HCl or NaOH.
Temperature effects. Solubility can be temperature-dependent.If the solution was warmed to aid dissolution, precipitation may occur upon cooling to room temperature. Try to maintain a constant temperature or prepare a more dilute solution.
Interaction with buffer components. Certain buffer salts may interact with the compound, leading to precipitation.Try a different buffer system. For example, if you are using a phosphate buffer, consider trying a citrate or acetate buffer at a similar pH.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent
  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add a minimal volume of 100% DMSO or ethanol to the tube.

  • Vortex the tube until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.

  • Store the stock solution at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of a Working Solution in an Aqueous Buffer
  • Thaw the organic stock solution (from Protocol 1) at room temperature.

  • Determine the final desired concentration of the compound in your aqueous buffer.

  • Calculate the volume of the stock solution needed to achieve this final concentration.

  • While vortexing the aqueous buffer, add the calculated volume of the stock solution dropwise to the buffer. This gradual addition helps to prevent precipitation.

  • Ensure the final concentration of the organic solvent is compatible with your experimental system.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use weigh Weigh Compound dissolve_stock Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve_stock store_stock Store Stock Solution (-20°C / -80°C) dissolve_stock->store_stock thaw_stock Thaw Stock Solution store_stock->thaw_stock dilute_buffer Dilute into Aqueous Buffer thaw_stock->dilute_buffer final_solution Final Working Solution dilute_buffer->final_solution

Caption: Workflow for preparing solutions of this compound.

troubleshooting_logic start Solubility Issue Encountered check_ph Is Buffer pH < 6? start->check_ph lower_ph Adjust pH to 4-6 check_ph->lower_ph No sonicate Increase Mixing / Use Sonication check_ph->sonicate Yes lower_ph->check_ph use_cosolvent Use Organic Co-solvent (e.g., DMSO, Ethanol) success Compound Dissolved use_cosolvent->success fail Issue Persists: Consider Lower Concentration use_cosolvent->fail sonicate->use_cosolvent Precipitation Occurs sonicate->success

Technical Support Center: Stability of (S)-2-amino-5-methoxytetralin Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of (S)-2-amino-5-methoxytetralin hydrochloride solutions. The information is presented in a question-and-answer format, with troubleshooting guides and detailed experimental protocols to address common issues encountered during laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound as a solid and in solution?

A1: For long-term storage, the solid form of this compound should be kept at 4°C in a tightly sealed container, protected from moisture.[1] Solutions of the compound are significantly more sensitive to degradation. For prepared solutions, it is recommended to store them at -20°C for up to one month, or at -80°C for up to six months.[1] It is crucial to minimize freeze-thaw cycles.

Q2: My this compound solution has turned a yellowish-brown color. Can I still use it?

A2: Discoloration of the solution is a visual indicator of degradation, likely due to oxidation. It is strongly advised not to use a discolored solution, as the presence of degradation products can lead to inaccurate and unreliable experimental results. The formation of colored impurities suggests a loss of purity and potency of the active compound.

Q3: What solvents are recommended for preparing solutions of this compound?

A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For aqueous buffers, it is important to consider the pH of the solution, as this can significantly impact the stability of the compound.

Q4: How can I minimize the degradation of this compound during my experiments?

A4: To minimize degradation, it is recommended to prepare fresh solutions for each experiment. If a stock solution is used, it should be stored under the recommended conditions (-20°C or -80°C) and protected from light.[1] When preparing solutions, using solvents that have been deoxygenated by sparging with an inert gas (e.g., argon or nitrogen) can help to reduce oxidative degradation. Additionally, avoiding exposure to strong acids, bases, and oxidizing agents is crucial.[2]

Troubleshooting Guides

Issue 1: Rapid Loss of Potency in Solution
Possible Cause Troubleshooting Steps Preventative Measures
Oxidative Degradation 1. Confirm the age and storage conditions of the solution. 2. Prepare a fresh solution using deoxygenated solvent. 3. Analyze the solution by HPLC to quantify the remaining parent compound and detect degradation products.- Store stock solutions under an inert atmosphere (argon or nitrogen). - Add a suitable antioxidant (e.g., ascorbic acid, EDTA) to the solution, if compatible with the experimental system. - Prepare solutions fresh before each experiment.
pH Instability 1. Measure the pH of the solution. 2. Conduct a small-scale pH stability study by adjusting the pH and monitoring the compound's concentration over a short period. 3. If the experimental conditions allow, buffer the solution to a pH where the compound is more stable (ideally near-neutral).- Use buffered solutions for all experiments. - Avoid highly acidic or basic conditions unless required by the experimental protocol.
Photodegradation 1. Assess the extent of light exposure the solution has experienced. 2. Compare the potency of a light-exposed sample to a sample that has been kept in the dark.- Store all solutions in amber vials or wrap containers in aluminum foil to protect from light. - Minimize exposure to ambient light during experimental procedures.
Issue 2: Precipitate Formation in Solution
Possible Cause Troubleshooting Steps Preventative Measures
Low Solubility at Experimental Concentration 1. Gently warm the solution to see if the precipitate redissolves. 2. If it redissolves, the issue is likely concentration-dependent. 3. If it does not redissolve, it may be a degradation product.- Prepare a more dilute stock solution. - Consider using a co-solvent system if compatible with the experiment.
Change in pH 1. Measure the pH of the solution. A shift in pH can affect solubility. 2. Adjust the pH to the original value to see if the precipitate dissolves.- Use a buffer with sufficient capacity to maintain the desired pH.
Formation of an Insoluble Degradation Product 1. Isolate the precipitate by centrifugation or filtration. 2. Attempt to dissolve the precipitate in various solvents to assess its solubility. 3. Analyze the precipitate using techniques such as LC-MS to identify its structure.- Follow the preventative measures for minimizing degradation (see Issue 1).

Data Presentation

The following tables present illustrative data from a hypothetical forced degradation study on a 1 mg/mL solution of this compound in an aqueous buffer system. This data demonstrates the expected trends in stability under various stress conditions.

Table 1: Effect of pH on Stability at 40°C

pHTime (hours)Remaining (S)-2-amino-5-methoxytetralin HCl (%)
2.02492.5
2.07285.1
7.02499.2
7.07297.5
10.02494.3
10.07288.7

Table 2: Effect of Temperature on Stability at pH 7.0

Temperature (°C)Time (days)Remaining (S)-2-amino-5-methoxytetralin HCl (%)
4799.8
43099.1
25798.6
253094.2
40796.5
403089.8

Table 3: Effect of Oxidizing Agent and Light on Stability at pH 7.0 and 25°C

ConditionTime (hours)Remaining (S)-2-amino-5-methoxytetralin HCl (%)
3% H₂O₂885.3
3% H₂O₂2472.1
Light Exposure (ICH Q1B)897.9
Light Exposure (ICH Q1B)2493.5

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify the potential degradation pathways of this compound.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the stock solution. Incubate at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the stock solution. Incubate at 60°C.

    • Oxidation: Add an equal volume of 3% hydrogen peroxide to the stock solution. Store at room temperature, protected from light.

    • Thermal Degradation: Incubate the stock solution at 60°C, protected from light.

    • Photodegradation: Expose the stock solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Time Points: Withdraw aliquots at appropriate time points (e.g., 0, 2, 8, 24, 48, and 72 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol describes a reverse-phase HPLC method for the quantification of this compound and the separation of its degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

Visualizations

degradation_pathway cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation parent (S)-2-amino-5-methoxytetralin hydrochloride oxidation_product_1 N-oxide derivative parent->oxidation_product_1 H₂O₂ oxidation_product_2 Hydroxylated derivative parent->oxidation_product_2 H₂O₂ hydrolysis_product Demethylated derivative parent->hydrolysis_product Acid/Base photo_product Ring-opened product parent->photo_product UV/Vis Light experimental_workflow start Prepare Stock Solution (1 mg/mL) stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sampling Withdraw Aliquots at Defined Time Points stress->sampling prep Sample Preparation (Neutralization, Dilution) sampling->prep analysis HPLC-UV Analysis prep->analysis data Data Analysis (% Degradation, Impurity Profile) analysis->data report Generate Stability Report data->report troubleshooting_logic cluster_discolored Discolored Solution cluster_precipitate Precipitate Observed start Unexpected Experimental Result check_solution Inspect Solution (Color, Precipitate) start->check_solution cause_oxidation Probable Cause: Oxidation check_solution->cause_oxidation Yes check_solubility Check Solubility (Warm, Dilute) check_solution->check_solubility No check_ph Check pH check_solution->check_ph No action_discard Action: Discard and Prepare Fresh cause_oxidation->action_discard action_filter Action: Filter and Analyze Precipitate check_solubility->action_filter If insoluble check_ph->action_filter If pH is stable

References

Technical Support Center: Synthesis of (S)-2-amino-5-methoxytetralin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of (S)-2-amino-5-methoxytetralin hydrochloride.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, categorized by the synthetic approach.

Route 1: Classical Resolution of Racemic 2-amino-5-methoxytetralin

This route involves the synthesis of the racemic amine followed by resolution using a chiral resolving agent.

Question 1: My overall yield of this compound is very low after resolution.

Answer: Low yields are a common pitfall in classical resolution. The theoretical maximum yield for the desired enantiomer is 50%. However, practical yields are often lower due to several factors. An overall yield of around 29% from the racemic hydrochloride has been reported.[1]

Troubleshooting Steps:

  • Optimize Diastereomeric Salt Crystallization: The separation of diastereomeric salts is a critical step.

    • Solvent System: Experiment with different solvent systems and concentrations to achieve selective precipitation of the desired diastereomer.

    • Cooling Rate: A slow, controlled cooling rate can improve crystal purity and yield.

    • Seeding: Introducing seed crystals of the pure diastereomeric salt can promote crystallization of the desired isomer.

  • Racemize and Recycle the Undesired (R)-enantiomer: To improve the overall process throughput, the undesired (R)-enantiomer can be racemized and recycled. A reported method involves heating a xylene solution of the (R)-amine over Raney Cobalt under a hydrogen atmosphere.[1]

  • Ensure Complete Reactions in Preceding Steps: Low yield in the final product can stem from incomplete reactions in the synthesis of the racemic precursor. Monitor each step (e.g., reductive amination of 5-methoxy-2-tetralone) by techniques like TLC or LC-MS to ensure complete conversion before proceeding.

Question 2: I am observing incomplete reductive amination of 5-methoxy-2-tetralone.

Answer: Incomplete conversion during reductive amination can be due to several factors related to the reagents, catalyst, or reaction conditions.

Troubleshooting Steps:

  • Choice of Reducing Agent: The choice and handling of the reducing agent are critical.

    • Sodium Borohydride (NaBH₄): This reagent can also reduce the starting ketone. Ensure sufficient time for imine formation before adding NaBH₄.[2]

    • Sodium Cyanoborohydride (NaCNBH₃): This is a milder reducing agent that selectively reduces the imine in the presence of the ketone.[2]

    • Sodium Triacetoxyborohydride (STAB): A common and effective reagent for reductive aminations.[3][4]

  • Catalyst Activity (for catalytic hydrogenation): If using a catalyst like Raney Nickel.

    • Catalyst Quality: Use a fresh, active batch of the catalyst.

    • Catalyst Loading: Ensure an appropriate catalyst loading.

    • Hydrogen Pressure: Maintain the recommended hydrogen pressure throughout the reaction.

  • Reaction Conditions:

    • pH: Imine formation is often favored under mildly acidic conditions (pH 4-5).[2]

    • Temperature: Ensure the reaction is conducted at the optimal temperature. For reductive amination with aqueous ammonia over Raney Ni, a temperature range of 70-80°C has been reported.[1]

Question 3: How can I confirm the enantiomeric excess (e.e.) of my final product?

Answer: Determining the enantiomeric excess is crucial for chiral synthesis.

Methods for Determining e.e.:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. Use a suitable chiral stationary phase column to separate the two enantiomers and determine their relative peak areas.

  • Chiral Gas Chromatography (GC): Can be used if the compound is volatile or can be derivatized to be volatile.

  • Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents: Chiral lanthanide shift reagents can be used to differentiate the signals of the two enantiomers in the NMR spectrum.

Route 2: Asymmetric Synthesis

This approach utilizes a chiral auxiliary to induce stereoselectivity during the synthesis.

Question 1: The diastereoselectivity of my reduction step is low, leading to a low enantiomeric excess in the final product.

Answer: The key to this route is the highly diastereoselective reduction of the intermediate chiral imine.

Troubleshooting Steps:

  • Purity of the Chiral Auxiliary: The enantiomeric purity of the chiral auxiliary (e.g., R-(+)-α-phenylethylamine) is paramount. Use a reagent with the highest possible enantiomeric purity.

  • Reaction Temperature: The reduction step is often performed at low temperatures to maximize diastereoselectivity. A temperature range of -30°C to 20°C has been reported for the reduction of the intermediate imine.[5]

  • Choice of Reducing Agent: The nature of the reducing agent can influence the stereochemical outcome. Sodium borohydride (NaBH₄) is a commonly used reducing agent in this step.[5]

  • Solvent: The solvent can affect the transition state of the reduction. Tetrahydrofuran (THF), ethanol, and methanol are commonly used solvents.[5]

Question 2: I am having trouble with the final debenzylation step using a Palladium-carbon (Pd/C) catalyst.

Answer: The final step often involves the hydrogenolysis of a benzyl-protected amine using a Pd/C catalyst.

Troubleshooting Steps:

  • Catalyst Activity:

    • Catalyst Quality: Use a high-quality catalyst. The type of Pd/C (e.g., unreduced, edge-coated) can affect activity and selectivity.

    • Catalyst Poisoning: Ensure all starting materials and the solvent are free from impurities that could poison the catalyst (e.g., sulfur compounds).

  • Reaction Conditions:

    • Hydrogen Pressure: Ensure adequate hydrogen pressure.

    • Solvent: A range of solvents can be used, including C1-C4 alkyl alcohols, ethers, and aromatic hydrocarbons.[5]

    • Temperature: The reaction temperature can influence the reaction rate and selectivity. A range of 50°C to 120°C has been suggested.[5]

  • Incomplete Reaction: If the reaction is sluggish or incomplete, consider:

    • Increasing the catalyst loading.

    • Increasing the hydrogen pressure.

    • Increasing the reaction temperature.

    • Filtering and adding a fresh batch of catalyst.

Data Presentation

Table 1: Comparison of Synthetic Routes to this compound

ParameterClassical ResolutionAsymmetric Synthesis
Starting Material 5-methoxy-2-tetralone5-methoxy-2-tetralone
Chiral Source (S)-mandelic acid (resolving agent)R-(+)-α-phenylethylamine (chiral auxiliary)
Reported Overall Yield ~29%[1]~68.7%[5][6]
Reported Enantiomeric Excess (e.e.) >99%[1]>99.9%[5][6]
Key Advantage Established methodologyHigher yield, avoids resolution of racemate
Key Pitfall Low theoretical maximum yieldRequires a highly pure chiral auxiliary

Experimental Protocols

Protocol 1: Synthesis of Racemic 2-amino-5-methoxytetralin hydrochloride

This protocol is based on the reductive amination of 5-methoxy-2-tetralone.

Materials:

  • 5-methoxy-2-tetralone

  • Aqueous Ammonia (NH₃)

  • Raney Nickel (Raney Ni) catalyst

  • Hydrogen (H₂) gas

  • Methanol

  • Hydrochloric Acid (HCl) in a suitable solvent (e.g., methanol)

Procedure:

  • In a suitable pressure reactor, charge 5-methoxy-2-tetralone, aqueous ammonia, and Raney Ni catalyst.

  • Pressurize the reactor with hydrogen gas to 2.9-3.9 bar.[1]

  • Heat the reaction mixture to 70-80°C with vigorous stirring.[1]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • After completion, cool the reactor, vent the hydrogen, and carefully filter the catalyst.

  • Concentrate the filtrate under reduced pressure to remove excess ammonia and solvent.

  • Dissolve the crude amine in methanol and cool the solution in an ice bath.

  • Slowly add a solution of HCl in methanol to precipitate the hydrochloride salt.

  • Filter the solid, wash with cold methanol, and dry under vacuum to obtain racemic 2-amino-5-methoxytetralin hydrochloride.

Protocol 2: Asymmetric Synthesis of this compound

This protocol involves the use of a chiral auxiliary.[5]

Step 1: Formation of the Chiral Imine Intermediate

  • To a solution of 5-methoxy-2-tetralone in a suitable solvent (e.g., toluene), add R-(+)-α-phenylethylamine and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC until the starting tetralone is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude chiral imine intermediate.

Step 2: Diastereoselective Reduction

  • Dissolve the crude imine intermediate in a suitable solvent (e.g., methanol or THF).

  • Cool the solution to a low temperature (e.g., -30°C to 20°C).

  • Slowly add a reducing agent (e.g., NaBH₄) in portions, maintaining the low temperature.

  • Stir the reaction at low temperature until the imine is fully reduced (monitor by TLC).

  • Quench the reaction carefully with water and extract the product with a suitable organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to obtain the crude N-phenylethyl protected amine.

Step 3: Debenzylation to form (S)-2-amino-5-methoxytetralin

  • Dissolve the crude protected amine in a suitable solvent (e.g., methanol or ethanol).

  • Add a Pd/C catalyst (e.g., 10% Pd/C).

  • Pressurize the reaction vessel with hydrogen gas.

  • Heat the reaction mixture (e.g., 50-120°C) and stir vigorously.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the catalyst through a pad of celite and wash with the solvent.

  • Concentrate the filtrate to obtain the crude (S)-2-amino-5-methoxytetralin.

Step 4: Hydrochloride Salt Formation

  • Dissolve the crude (S)-amine in a suitable solvent (e.g., ethyl acetate).

  • Slowly add a solution of HCl in the same or another suitable solvent (e.g., ethyl acetate-HCl).

  • Stir the mixture to allow for complete precipitation of the hydrochloride salt.

  • Filter the solid, wash with the solvent, and dry under vacuum to obtain this compound.

Visualizations

Synthesis_Workflows cluster_0 Route 1: Classical Resolution cluster_1 Route 2: Asymmetric Synthesis racemic_synthesis Synthesis of Racemic 2-amino-5-methoxytetralin resolution Resolution with (S)-mandelic acid racemic_synthesis->resolution s_enantiomer (S)-enantiomer salt resolution->s_enantiomer desired r_enantiomer (R)-enantiomer salt resolution->r_enantiomer undesired hcl_salt_s (S)-product (HCl salt) s_enantiomer->hcl_salt_s racemization Racemization of (R)-enantiomer r_enantiomer->racemization racemization->racemic_synthesis recycle start_material 5-methoxy-2-tetralone chiral_imine Formation of Chiral Imine start_material->chiral_imine R-(+)-α-phenylethylamine reduction Diastereoselective Reduction chiral_imine->reduction debenzylation Debenzylation (Pd/C, H2) reduction->debenzylation hcl_salt_asymmetric (S)-product (HCl salt) debenzylation->hcl_salt_asymmetric Troubleshooting_Reductive_Amination problem Problem: Low Yield in Reductive Amination check_imine Check Imine Formation (TLC, NMR) problem->check_imine check_reduction Check Reduction Step (TLC, LC-MS) problem->check_reduction incomplete_imine Incomplete Imine Formation check_imine->incomplete_imine if incomplete incomplete_reduction Incomplete Reduction check_reduction->incomplete_reduction if incomplete optimize_ph Optimize pH (mildly acidic) incomplete_imine->optimize_ph check_reagents Check Reagent Quality (amine, ketone) incomplete_imine->check_reagents optimize_reducing_agent Optimize Reducing Agent (e.g., NaBH3CN, STAB) incomplete_reduction->optimize_reducing_agent check_catalyst Check Catalyst Activity (if applicable) incomplete_reduction->check_catalyst

References

Optimizing reaction conditions for N-alkylation of (S)-2-amino-5-methoxytetralin hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to optimize the N-alkylation of (S)-2-amino-5-methoxytetralin hydrochloride.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation reaction is not proceeding. What are the common reasons for a complete lack of reactivity?

A1: The primary reason for a lack of reactivity is the nature of the starting material, this compound. As a hydrochloride salt, the amine group is protonated (R-NH3+), rendering it non-nucleophilic. To initiate the reaction, the amine must be converted to its free base form (R-NH2) by adding a suitable base. Insufficient base, a base that is too weak, or low reaction temperatures can also contribute to a lack of conversion.[1]

Q2: I am observing multiple spots on my TLC plate, suggesting a mixture of products. What are the likely side products and how can I minimize their formation?

A2: The most common issue in the N-alkylation of primary amines is over-alkylation.[2] The mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with the alkylating agent to form a tertiary amine, and potentially even a quaternary ammonium salt.[3][4]

To minimize over-alkylation:

  • Control Stoichiometry: Use an excess of the starting amine relative to the alkylating agent. Alternatively, adding the alkylating agent slowly or dropwise can help maintain its low concentration, favoring mono-alkylation.[2][5]

  • Competitive Deprotonation Strategy: Use a controlled amount of base. The goal is to generate a small amount of the free primary amine for reaction, while the newly formed, more basic secondary amine product becomes protonated, effectively removing it from the reaction pathway.[6][7]

  • Reaction Conditions: Lowering the reaction temperature can help control reactivity and reduce the rate of the second alkylation step.[2]

Q3: How do I select the optimal base for my reaction?

A3: The choice of base is critical. Since the starting material is a hydrochloride salt, a base is required for deprotonation.

  • Inorganic Bases: Bases like potassium carbonate (K₂CO₃) or cesium hydroxide (CsOH) are often effective. Cesium bases, in particular, have been shown to promote selective mono-N-alkylation.[8]

  • Organic Bases: Non-nucleophilic organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used.

  • Strength and Stoichiometry: The base should be strong enough to deprotonate the ammonium salt but not so strong that it promotes elimination side reactions with the alkylating agent.[9] A strategy using amine hydrobromide salts with the portion-wise addition of a base like triethylamine has been successful in achieving high selectivity for mono-alkylation.[6]

Q4: What is the best solvent for this N-alkylation reaction?

A4: The ideal solvent should fully dissolve the reactants and be stable at the required reaction temperature. Polar aprotic solvents are generally preferred as they do not protonate the amine, thus preserving its nucleophilicity.[1]

  • Common Choices: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are common choices that can stabilize charged intermediates and increase reaction rates.[1][6]

  • Solubility Issues: The insolubility of the amine salt in certain solvents like THF or toluene can hinder the reaction.[6]

Q5: My reaction is very slow. How can I improve the reaction rate?

A5: Several factors can be adjusted to increase the reaction rate:

  • Increase Temperature: This is the most common method to accelerate a slow reaction. However, it should be done cautiously while monitoring for the formation of side products or decomposition.[1]

  • Alkylating Agent Reactivity: The nature of the leaving group on the alkylating agent significantly impacts the rate (R-I > R-Br > R-Cl). Using a more reactive alkyl halide, such as an alkyl iodide, can speed up the reaction.

  • Use a Catalyst: While not always necessary for simple alkylations with alkyl halides, the addition of a catalytic amount of sodium or potassium iodide can sometimes accelerate reactions involving alkyl chlorides or bromides through the in-situ formation of the more reactive alkyl iodide (Finkelstein reaction).

Reaction Pathway and Troubleshooting Diagrams

The following diagrams illustrate the reaction pathways and provide logical workflows for troubleshooting common experimental issues.

G Start_HCl (S)-2-amino-5-methoxytetralin ·HCl (Non-nucleophilic) Free_Amine Free Primary Amine (Nucleophilic) Start_HCl->Free_Amine + Base (Deprotonation) inv1 Free_Amine->inv1 + Alkyl Halide (R-X) (Desired SN2) Secondary_Amine Desired Product (Secondary Amine) inv2 Secondary_Amine->inv2 + Alkyl Halide (R-X) (Undesired SN2) Tertiary_Amine Over-alkylation Product (Tertiary Amine) Quat_Salt Over-alkylation Product (Quaternary Salt) Tertiary_Amine->Quat_Salt + Alkyl Halide (R-X) (Undesired SN2) inv1->Secondary_Amine inv2->Tertiary_Amine

Caption: Competing pathways in the N-alkylation of a primary amine.

Troubleshooting_Yield start Problem: Low or No Yield q1 Is the amine in its free base form? start->q1 a1_yes Check Reaction Conditions q1->a1_yes Yes a1_no Add sufficient amount of appropriate base. q1->a1_no No q2 Is the temperature high enough? a1_yes->q2 a2_yes Check reagent purity and reactivity of alkylating agent. q2->a2_yes Yes a2_no Increase temperature gradually. q2->a2_no No

References

Troubleshooting guide for inconsistent results in experiments with (S)-2-amino-5-methoxytetralin hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for experiments involving (S)-2-amino-5-methoxytetralin hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

This compound is a synthetic aminotetralin derivative. It is primarily used as a key intermediate in the synthesis of dopamine D2 receptor agonists, most notably Rotigotine, which is used in the treatment of Parkinson's disease. Due to its structural similarity to dopamine agonists, it is also used in research to study the structure-activity relationships of dopaminergic ligands and their effects on the central nervous system.

Q2: What are the recommended storage conditions for this compound?

For long-term storage, this compound should be stored at 4°C in a sealed container, away from moisture.[1] For solutions in solvents, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, in sealed containers and protected from moisture.[1]

Q3: What are the known safety hazards associated with this compound?

This compound is harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] It is crucial to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Q4: In which solvents is this compound soluble?

Information on the solubility of this compound in common laboratory solvents is not extensively detailed in the available literature. However, related aminotetralin compounds are often soluble in dimethyl sulfoxide (DMSO).[3] When preparing stock solutions, it is advisable to use anhydrous solvents and to purge the solution with an inert gas like nitrogen or argon to minimize oxidation.[3]

Troubleshooting Guide for Inconsistent Experimental Results

Inconsistent results in experiments with this compound can arise from various factors, from compound stability to assay-specific variables. This guide addresses common issues in a question-and-answer format.

Issue 1: Variability in In Vitro Assay Results (e.g., Receptor Binding, cAMP Assays)

Question: We are observing high variability between replicate wells and experiments in our dopamine D2 receptor binding assay. What could be the cause?

Answer: High variability in receptor binding assays can stem from several sources. Here are some common causes and troubleshooting steps:

  • Compound Degradation: Aminotetralin compounds can be susceptible to oxidation.[3]

    • Solution: Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. When preparing solutions, use solvents purged with an inert gas.

  • High Non-Specific Binding: This can mask the specific binding signal.

    • Solution: Optimize the concentration of the radioligand; a common starting point is at or below its Kd value. Reduce the amount of membrane protein in the assay. Including bovine serum albumin (BSA) in the assay buffer can also help reduce non-specific interactions.

  • Issues with Assay Buffer or Incubation:

    • Solution: Ensure the pH and ionic strength of your assay buffer are optimal and consistent. Optimize the incubation time to ensure equilibrium is reached for specific binding.

  • Pipetting Errors:

    • Solution: Use calibrated pipettes and ensure thorough mixing of all solutions.

Question: Our cAMP assay results are inconsistent when using this compound as a potential dopamine D2 receptor agonist. Why might this be happening?

Answer: Inconsistent results in cAMP assays are a common challenge. Consider the following:

  • Cell Health and Density:

    • Solution: Ensure your cells are healthy and in the logarithmic growth phase. Use a consistent cell density for each experiment, as this can significantly impact the magnitude of the cAMP response.

  • Phosphodiesterase (PDE) Activity: PDEs degrade cAMP, leading to a reduced signal.

    • Solution: Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent cAMP degradation and enhance the assay window.

  • Agonist Concentration and Incubation Time:

    • Solution: Perform a full dose-response curve to determine the optimal concentration range. Optimize the agonist incubation time to capture the peak cAMP response.

  • Reagent Quality:

    • Solution: Ensure all reagents, including the cAMP detection reagents, are within their expiration dates and have been stored correctly.

Issue 2: Inconsistent Behavioral Responses in In Vivo Studies

Question: We are observing significant inter-individual variability in the behavioral responses of our animal models to this compound. How can we reduce this?

Answer: High inter-individual variability is a frequent issue in behavioral pharmacology. Here are some factors to consider:

  • Drug Administration: Minor variations in injection volume or route of administration can lead to differences in drug absorption and bioavailability.

    • Solution: Ensure all personnel are thoroughly trained in the administration technique. Use precise, calibrated equipment for dosing.

  • Animal Strain, Sex, and Age: Different rodent strains can have varying sensitivities to dopaminergic compounds. Sex and age can also influence drug metabolism and behavioral responses.

    • Solution: Be consistent with the strain, sex, and age of the animals used in your studies.

  • Environmental Factors: Animals are sensitive to subtle changes in their environment.

    • Solution: Standardize all environmental conditions, including cage bedding, lighting, noise levels, and the time of day for testing. Acclimate animals to the testing room and procedures before the experiment.

Quantitative Data

Compound5-HT1A Ki (nM)5-HT1B Ki (nM)5-HT1D Ki (nM)α2A Ki (nM)α2C Ki (nM)
(2S)-5-PAT15182.512035
(2S)-FPT126.13.08522
(2S)-CPT258.04.215045

Data adapted from published research on 5-substituted-2-aminotetralins. This table is for illustrative purposes to show the activity profile of related compounds.

Experimental Protocols

Radioligand Binding Assay for Dopamine D2 Receptor

This protocol provides a general framework for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.

Materials:

  • Cell membranes expressing the human dopamine D2 receptor.

  • Radioligand (e.g., [3H]-Spiperone).

  • This compound (test compound).

  • Non-specific binding determinator (e.g., Haloperidol).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Scintillation cocktail and scintillation counter.

  • Glass fiber filters and a cell harvester.

Procedure:

  • Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Total Binding: Assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Assay buffer, radioligand, non-specific binding determinator, and cell membranes.

    • Test Compound: Assay buffer, radioligand, test compound dilution, and cell membranes.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for Dopamine D2 Receptor

This protocol outlines a method to assess the functional activity of this compound at the Gαi-coupled dopamine D2 receptor by measuring changes in intracellular cAMP levels.

Materials:

  • Cells expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

  • This compound (test compound).

  • Forskolin (to stimulate adenylate cyclase).

  • PDE inhibitor (e.g., IBMX).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell culture medium and assay buffer.

Procedure:

  • Cell Culture: Culture the cells to the appropriate confluency and then seed them into 96- or 384-well plates.

  • Assay Preparation:

    • Prepare serial dilutions of this compound in assay buffer containing a PDE inhibitor.

    • Prepare a solution of forskolin in assay buffer.

  • Agonist Treatment:

    • Remove the cell culture medium from the wells.

    • Add the test compound dilutions to the respective wells.

    • Add the forskolin solution to all wells except the basal control. This will stimulate cAMP production, and an agonist for a Gαi-coupled receptor will inhibit this stimulation.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the test compound concentration.

    • Determine the EC50 value (the concentration of the compound that produces 50% of the maximal inhibitory effect) using non-linear regression.

Visualizations

Dopamine_D2_Receptor_Signaling_Pathway cluster_intracellular Intracellular Dopamine_Agonist (S)-2-amino-5-methoxytetralin hydrochloride D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates targets

Caption: Dopamine D2 Receptor Signaling Pathway.

Experimental_Workflow_Radioligand_Binding cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare serial dilutions of (S)-2-amino-5-methoxytetralin HCl D Incubate membranes, radioligand, and test compound A->D B Prepare cell membranes expressing D2 receptors B->D C Prepare radioligand (e.g., [3H]-Spiperone) C->D E Separate bound and free radioligand via filtration D->E F Quantify bound radioactivity (Scintillation Counting) E->F G Calculate Specific Binding F->G H Generate Dose-Response Curve G->H I Determine IC50 and Ki H->I

Caption: Radioligand Binding Assay Workflow.

References

Technical Support Center: (S)-2-amino-5-methoxytetralin hydrochloride Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and characterizing degradation products of (S)-2-amino-5-methoxytetralin hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: Based on its chemical structure, which contains a primary amine and a methoxy-substituted aromatic ring, this compound is susceptible to several degradation pathways:

  • Oxidation: The primary amine is a common site for oxidation, which can lead to the formation of various products. The electron-rich aromatic ring is also susceptible to oxidation. It is recommended to handle the compound under an inert atmosphere to minimize oxidative degradation.[1]

  • Photodegradation: Aromatic amines can be sensitive to light. Exposure to UV or visible light may induce degradation.[1]

  • Thermal Degradation: As a hydrochloride salt of an amine, the compound may be susceptible to degradation at elevated temperatures.[2]

  • Hydrolysis: While the ether linkage is generally stable, forced conditions such as strong acids or bases at high temperatures could potentially lead to cleavage of the methoxy group.[3][4]

Q2: What are the recommended storage conditions for this compound to minimize degradation?

A2: To ensure the stability of this compound, it is recommended to store it at -20°C in a tightly sealed container, protected from light and moisture.[1] For solutions, it is advisable to use solvents purged with an inert gas (e.g., argon or nitrogen) to minimize oxidation.[1]

Q3: What analytical techniques are most suitable for identifying and characterizing degradation products of this compound?

A3: A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of degradation products:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the primary technique for separating the parent drug from its degradation products and for quantifying their formation. A stability-indicating HPLC method should be developed and validated.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful tool for identifying unknown degradation products by providing molecular weight and fragmentation information, which aids in structure elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to definitively confirm the structure of isolated degradation products. 1H and 13C NMR are standard, and 2D techniques like COSY and HMBC can provide further structural details.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique may be suitable for volatile degradation products.

Troubleshooting Guides

HPLC Analysis Issues
Problem Possible Cause Recommended Solution
Poor peak shape for the parent compound or new peaks. 1. Inappropriate mobile phase pH. 2. Column degradation. 3. Interaction with metal ions from the HPLC system.1. Adjust the mobile phase pH to ensure the amine is protonated (e.g., pH 2-4). 2. Use a new column or a column specifically designed for amine-containing compounds. 3. Add a chelating agent like EDTA to the mobile phase.
New, unexpected peaks appear in the chromatogram of a stressed sample. 1. Formation of degradation products. 2. Contamination of the sample or mobile phase.1. Proceed with peak tracking and characterization using LC-MS. 2. Analyze a blank (injection of mobile phase) and a control sample (unstressed) to rule out contamination.
Difficulty in separating a new peak from the main peak. 1. Co-elution of a degradation product. 2. Insufficient chromatographic resolution.1. Optimize the HPLC method by changing the mobile phase composition, gradient slope, column temperature, or stationary phase. 2. Consider using a column with a different selectivity.
LC-MS Analysis Issues
Problem Possible Cause Recommended Solution
No clear molecular ion ([M+H]+) is observed for a suspected degradation product. 1. In-source fragmentation. 2. Poor ionization of the analyte. 3. The degradation product is not eluting from the column.1. Optimize the ion source parameters (e.g., reduce fragmentor voltage). 2. Switch between positive and negative ionization modes. 3. Modify the mobile phase to improve ionization (e.g., add formic acid or ammonium formate). 4. Adjust the HPLC gradient to ensure elution.
The fragmentation pattern of a degradation product is difficult to interpret. 1. Complex fragmentation pathways. 2. Presence of co-eluting species.1. Perform MSn experiments to establish fragmentation pathways. 2. Compare the fragmentation pattern to that of the parent compound to identify common fragments and neutral losses. 3. Improve chromatographic separation to isolate the peak of interest.

Experimental Protocols

Forced Degradation Studies

A systematic forced degradation study should be performed to identify potential degradation products and to develop a stability-indicating analytical method. The following conditions are recommended:

Stress Condition Typical Protocol Potential Degradation Products (Hypothesized)
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hoursO-demethylation to form (S)-2-amino-5-hydroxytetralin.
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hoursFormation of impurities due to amine reactivity.
Oxidative Degradation 3% H2O2 at room temperature for 24 hoursN-oxide, hydroxylamine, and ring hydroxylation products.
Thermal Degradation Solid-state at 80°C for 48 hoursDeamination or other complex degradation pathways.
Photodegradation Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).[5]Formation of colored degradants due to oxidation or polymerization.

Note: The duration and temperature of the stress studies may need to be adjusted based on the observed extent of degradation. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.

Stability-Indicating HPLC-UV Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection: 220 nm and 280 nm

LC-MS/MS Characterization
  • LC System: Use the HPLC method described above.

  • Mass Spectrometer: A triple quadrupole or time-of-flight (TOF) mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Scan Mode: Full scan for initial identification of molecular ions, followed by product ion scan (MS/MS) of the parent compound and suspected degradation products to obtain fragmentation patterns.

Visualizations

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis HPLC HPLC-UV Analysis Acid->HPLC Sample Analysis Base Base Hydrolysis Base->HPLC Sample Analysis Oxidation Oxidation Oxidation->HPLC Sample Analysis Thermal Thermal Thermal->HPLC Sample Analysis Photo Photolysis Photo->HPLC Sample Analysis LCMS LC-MS/MS Analysis HPLC->LCMS Peak Identification Method_Val Stability-Indicating Method Validation HPLC->Method_Val NMR NMR Characterization LCMS->NMR Structure Confirmation Deg_Products Identified Degradation Products NMR->Deg_Products Deg_Pathway Degradation Pathway Elucidation Deg_Products->Deg_Pathway Drug (S)-2-amino-5-methoxytetralin hydrochloride Drug->Acid Stress Conditions Drug->Base Stress Conditions Drug->Oxidation Stress Conditions Drug->Thermal Stress Conditions Drug->Photo Stress Conditions

Caption: Experimental workflow for forced degradation studies.

logical_relationship cluster_functional_groups Key Functional Groups cluster_degradation_pathways Potential Degradation Pathways cluster_degradation_products Potential Degradation Products Compound (S)-2-amino-5-methoxytetralin HCl Amine Primary Amine Compound->Amine Methoxy Methoxy Group (Aromatic Ether) Compound->Methoxy Photolysis Photolysis Compound->Photolysis Oxidation Oxidation Amine->Oxidation Hydrolysis Hydrolysis Methoxy->Hydrolysis N_Oxide N-Oxide Oxidation->N_Oxide Hydroxylamine Hydroxylamine Oxidation->Hydroxylamine Ring_Hydroxylation Ring Hydroxylation Oxidation->Ring_Hydroxylation O_Demethylation O-Demethylation Hydrolysis->O_Demethylation Photoproducts Photolytic Products Photolysis->Photoproducts

Caption: Potential degradation pathways and products.

References

How to prevent oxidation of (S)-2-amino-5-methoxytetralin hydrochloride during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of (S)-2-amino-5-methoxytetralin hydrochloride during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the oxidation of this compound?

A1: The primary factors that contribute to the oxidation of this compound are exposure to atmospheric oxygen, light, and elevated temperatures. The amine functional group in the molecule is susceptible to oxidation, which can be accelerated by these environmental factors.

Q2: What are the ideal storage conditions for long-term stability?

A2: For optimal long-term stability, this compound should be stored at -20°C in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[1] The container should be opaque or amber-colored to protect the compound from light.

Q3: Can I store the compound at room temperature for short periods?

A3: While short-term storage at room temperature may be unavoidable during experimental procedures, it is not recommended for extended periods. If temporary room temperature storage is necessary, it is crucial to minimize exposure to air and light. For short-term use during an experiment, it is advisable to keep the compound on ice and return it to -20°C storage as soon as possible.[1]

Q4: What are the visible signs of oxidation?

A4: A common visible sign of oxidation is a change in the color of the compound, often to a brownish or reddish hue. If you observe any discoloration in your solid compound or solutions, it is a strong indicator of degradation, and the material should be discarded to avoid inconsistent experimental results.[1]

Q5: Are there any chemical incompatibilities I should be aware of during storage?

A5: Yes, this compound is incompatible with strong oxidizing agents.[2] Avoid storing the compound in proximity to such chemicals.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Discoloration of the solid compound (e.g., yellowing, browning) Oxidation due to prolonged exposure to air and/or light.1. Discard the discolored compound. 2. For future storage, ensure the compound is in a tightly sealed, light-resistant container under an inert atmosphere (e.g., nitrogen or argon). 3. Store at the recommended low temperature (-20°C).[1]
Inconsistent or unexpected experimental results Degradation of the compound due to improper storage or handling.1. Verify that the storage conditions have been consistently maintained at -20°C and under an inert atmosphere. 2. Prepare fresh stock solutions from a new, unopened vial of the compound. 3. When preparing solutions, use solvents that have been purged with an inert gas to minimize dissolved oxygen.[1]
Appearance of new peaks in analytical chromatograms (e.g., HPLC) Formation of oxidation products.1. Confirm the identity of the new peaks using mass spectrometry (MS). Likely oxidation products include N-oxides and hydroxylated species. 2. Implement stricter storage and handling protocols to prevent further oxidation. 3. Consider performing a forced degradation study to intentionally generate and identify potential degradation products, which can aid in method validation.

Experimental Protocols

Protocol 1: Proper Storage of this compound

Objective: To ensure the long-term stability of the compound by minimizing exposure to oxidative conditions.

Materials:

  • This compound

  • Amber glass vial with a Teflon-lined cap

  • Source of inert gas (high-purity nitrogen or argon) with a delivery system

  • -20°C freezer

Procedure:

  • Place the required amount of this compound into a clean, dry amber glass vial.

  • Flush the vial with a gentle stream of inert gas for 1-2 minutes to displace any air.

  • Immediately and tightly seal the vial with the Teflon-lined cap.

  • For added protection, you can wrap the cap with Parafilm®.

  • Place the sealed vial in a -20°C freezer for long-term storage.

  • For repeated use, allow the vial to warm to room temperature before opening to prevent condensation of moisture inside the vial. After taking the required amount, re-flush with inert gas before sealing and returning to the freezer.

Protocol 2: Forced Oxidative Degradation Study

Objective: To intentionally degrade the compound to identify potential oxidation products and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Methanol or another suitable solvent

  • Volumetric flasks and pipettes

  • HPLC system with UV or MS detector

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

  • In a clean flask, add a specific volume of the stock solution.

  • Add a controlled amount of hydrogen peroxide solution. The final concentration of H₂O₂ will depend on the desired rate of degradation and should be optimized (a starting point could be 0.1% - 3%).

  • Allow the reaction to proceed at room temperature.

  • Monitor the degradation over time by taking aliquots at regular intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Analyze the aliquots using a suitable analytical method (e.g., HPLC-UV or HPLC-MS) to observe the decrease in the parent compound peak and the formation of new peaks corresponding to degradation products.

  • Characterize the degradation products using mass spectrometry to determine their molecular weights and fragmentation patterns, which will help in their identification.

Visualizations

Oxidation_Prevention_Workflow cluster_storage Storage cluster_handling Handling cluster_outcome Outcome storage_conditions Optimal Storage Conditions inert_atm Inert Atmosphere (N2, Ar) storage_conditions->inert_atm low_temp Low Temperature (-20°C) storage_conditions->low_temp light_protection Light Protection (Amber Vial) storage_conditions->light_protection tight_seal Tightly Sealed Container storage_conditions->tight_seal stability Enhanced Stability storage_conditions->stability handling_practices Best Handling Practices minimize_exposure Minimize Air/Light Exposure handling_practices->minimize_exposure inert_gas_purge Purge Solvents with Inert Gas handling_practices->inert_gas_purge on_ice Keep on Ice During Use handling_practices->on_ice handling_practices->stability

Caption: Workflow for preventing oxidation.

Troubleshooting_Logic start Observe Issue with Compound discoloration Discoloration? start->discoloration inconsistent_results Inconsistent Results? discoloration->inconsistent_results No discard Discard Compound discoloration->discard Yes verify_storage Verify Storage Conditions inconsistent_results->verify_storage Yes end Problem Resolved inconsistent_results->end No review_storage Review Storage Protocol discard->review_storage review_storage->end use_fresh Use Fresh Aliquots verify_storage->use_fresh use_fresh->end

Caption: Troubleshooting decision tree.

Oxidation_Pathway aminotetralin (S)-2-amino-5-methoxytetralin C₁₁H₁₅NO oxidizing_agent Oxidizing Agent | (e.g., O₂) aminotetralin->oxidizing_agent n_oxide N-Oxide Derivative C₁₁H₁₅NO₂ oxidizing_agent->n_oxide Oxidation at Nitrogen hydroxylated Hydroxylated Derivative C₁₁H₁₅NO₂ oxidizing_agent->hydroxylated Oxidation at Aromatic Ring

Caption: Potential oxidation pathways.

References

Technical Support Center: (S)-2-amino-5-methoxytetralin hydrochloride Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (S)-2-amino-5-methoxytetralin hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying this compound?

The primary methods for purifying this compound are:

  • Recrystallization: This technique is used to remove impurities by dissolving the crude product in a suitable solvent at an elevated temperature and allowing the pure compound to crystallize upon cooling.

  • Chiral Resolution: Since the synthesis often results in a racemic mixture, chiral resolution is crucial to isolate the desired (S)-enantiomer. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as (S)-mandelic acid, followed by fractional crystallization.[1]

  • Column Chromatography: This method can be employed to separate the desired compound from impurities with different polarities.

Q2: What are the potential impurities I might encounter?

Potential impurities can originate from starting materials, byproducts, and degradation products. Common impurities may include:

  • The (R)-enantiomer of 2-amino-5-methoxytetralin.

  • Unreacted starting materials like 5-methoxy-2-tetralone.

  • Byproducts from the reduction or amination steps.

  • Residual solvents from the synthesis or purification process.

Q3: What are the recommended storage conditions for the purified compound?

For long-term stability, this compound should be stored at 4°C in a sealed container, away from moisture.[2] For solutions in solvents, storage at -20°C for up to one month or -80°C for up to six months is recommended.[2][3]

Q4: How can I assess the purity and enantiomeric excess of my final product?

  • Purity: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the chemical purity of the final product. A typical purity for this compound is ≥99%.[4]

  • Enantiomeric Excess (e.e.): Chiral HPLC is used to determine the enantiomeric excess. The goal is to achieve a high e.e., often >99%, to ensure the desired stereoisomer is the predominant species.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Recommended Solution(s)
Oiling out instead of crystallization The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated. The cooling rate is too fast.Use a lower boiling point solvent or a solvent mixture. Dilute the solution with more solvent. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratch the inside of the flask to induce crystallization.
Poor recovery of the product The compound is too soluble in the chosen solvent, even at low temperatures. Too much solvent was used.Select a solvent in which the compound has lower solubility at cold temperatures. Reduce the volume of the solvent by evaporation before cooling.
Crystals are colored Presence of colored impurities.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.
No crystal formation upon cooling The solution is not saturated. The compound is highly soluble in the solvent.Concentrate the solution by evaporating some of the solvent. Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the crystallization solvent) dropwise to the solution.
Chiral Resolution (Diastereomeric Salt Formation) Issues
ProblemPossible Cause(s)Recommended Solution(s)
Low diastereomeric excess (d.e.) after crystallization The solubilities of the two diastereomeric salts are very similar in the chosen solvent. Co-crystallization or solid solution formation is occurring.Screen different solvents or solvent mixtures to find a system with a larger solubility difference between the diastereomers. Optimize the cooling rate; slower cooling often improves selectivity. Consider using a different chiral resolving agent.
Low yield of the desired diastereomeric salt The desired diastereomer is more soluble than the undesired one. The stoichiometry of the resolving agent is not optimal.Try a different resolving agent that may invert the solubilities of the diastereomers.[5] Adjust the molar ratio of the resolving agent to the racemic amine.
Formation of an oil or gum High concentration of the salts in the solution. Rapid cooling. Inappropriate solvent.Dilute the solution before crystallization. Employ a slower cooling profile. Screen for alternative crystallization solvents or add an anti-solvent.[6]
Chromatography Issues
ProblemPossible Cause(s)Recommended Solution(s)
Poor separation of enantiomers in chiral HPLC Inappropriate chiral stationary phase (CSP). Incorrect mobile phase composition.Screen different types of CSPs (e.g., polysaccharide-based like Chiralcel OD-H or Chiralpak AD).[7] Optimize the mobile phase by varying the ratio of organic modifiers (e.g., isopropanol, ethanol) and adding acidic or basic modifiers (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds).[7][8]
Broad or tailing peaks in HPLC Column degradation. Interaction of the amine with residual silanols on the silica support. Inappropriate mobile phase pH.Use a fresh column or a guard column. Add a small amount of a basic modifier like triethylamine to the mobile phase to mask silanol interactions. Adjust the mobile phase pH to ensure the amine is protonated.
Low recovery from column chromatography The compound is strongly adsorbed to the stationary phase.Increase the polarity of the mobile phase. Add a small amount of a competitive base, such as triethylamine, to the eluent to reduce tailing and improve recovery.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₁₆ClNO[9][10]
Molecular Weight 213.70 g/mol [9][10]
Appearance White to off-white solid[2]
Purity (HPLC) ≥ 99%[2][4]
Enantiomeric Excess > 99%[11]

Table 2: Typical Purity Specifications from Certificate of Analysis

ParameterSpecificationResult Example
Purity (HPLC) ≥ 98.0%99.98%
Loss on Drying ≤ 1.0%0.02%
Residue on Ignition ≤ 0.5%0.04%
Data adapted from a sample Certificate of Analysis.[2]

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify the crude product by removing less soluble and more soluble impurities.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Heating mantle with magnetic stirrer

  • Erlenmeyer flasks

  • Buchner funnel and filter paper

  • Vacuum flask

Methodology:

  • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of a 9:1 ethanol:water mixture to the flask.

  • Gently heat the mixture with stirring until the solid completely dissolves.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystal formation begins, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the purified crystals under vacuum.

Protocol 2: Chiral Resolution via Diastereomeric Salt Formation

Objective: To separate the (S)-enantiomer from a racemic mixture of 2-amino-5-methoxytetralin.

Materials:

  • Racemic 2-amino-5-methoxytetralin

  • (S)-(+)-Mandelic acid

  • Methanol

  • Diethyl ether

  • Hydrochloric acid (in a suitable solvent like ether or isopropanol)

  • Magnetic stirrer and hotplate

  • Filtration apparatus

Methodology:

  • Dissolve the racemic 2-amino-5-methoxytetralin in methanol.

  • In a separate flask, dissolve an equimolar amount of (S)-(+)-mandelic acid in methanol.

  • Slowly add the mandelic acid solution to the amine solution with stirring.

  • Allow the mixture to stir at room temperature. The diastereomeric salt of the (S)-amine with (S)-mandelic acid should preferentially crystallize.

  • Cool the mixture in an ice bath to enhance crystallization.

  • Collect the crystals by filtration and wash them with cold methanol.

  • To liberate the free amine, suspend the diastereomeric salt in water and basify with a suitable base (e.g., NaOH) until the salt dissolves.

  • Extract the free (S)-amine with an organic solvent (e.g., diethyl ether).

  • Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • To obtain the hydrochloride salt, dissolve the free amine in a suitable solvent (e.g., diethyl ether) and add a solution of hydrochloric acid.

  • Collect the precipitated this compound by filtration, wash with cold diethyl ether, and dry.

Mandatory Visualizations

experimental_workflow cluster_synthesis Crude Synthesis cluster_purification Purification Steps cluster_analysis Analysis cluster_final Final Product start Racemic Amine chiral_res Chiral Resolution (Diastereomeric Salt Formation) start->chiral_res Isolate (S)-enantiomer recrystallization Recrystallization chiral_res->recrystallization Remove impurities hplc Purity Check (HPLC) recrystallization->hplc Verify Purity chiral_hplc e.e. Check (Chiral HPLC) recrystallization->chiral_hplc Verify e.e. end Pure (S)-Enantiomer HCl hplc->end chiral_hplc->end

Caption: Experimental workflow for the purification of this compound.

troubleshooting_crystallization start Crystallization Issue oiling_out Oiling Out? start->oiling_out poor_yield Poor Yield? start->poor_yield no_crystals No Crystals? start->no_crystals oiling_out->poor_yield No solution1 Slow down cooling rate Use less solvent Scratch flask oiling_out->solution1 Yes poor_yield->no_crystals No solution2 Change solvent Concentrate solution poor_yield->solution2 Yes solution3 Concentrate solution Add anti-solvent Add seed crystal no_crystals->solution3 Yes end Successful Crystallization no_crystals->end No solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for common crystallization problems.

References

Addressing batch-to-batch variability of (S)-2-amino-5-methoxytetralin hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-2-amino-5-methoxytetralin hydrochloride.

Section 1: Troubleshooting Guides

This section addresses common issues encountered during the synthesis, purification, and analysis of this compound, a key intermediate in the synthesis of dopamine D2 receptor agonists like Rotigotine.[1]

Low Yield During Synthesis

Problem: The overall yield of this compound is significantly lower than expected.

Possible Causes and Solutions:

CauseRecommended Action
Inefficient Chiral Resolution: Traditional racemic resolution methods can lead to a theoretical maximum yield of only 50%, with practical yields often being much lower (17-23.5%).[2][3]Action: Employ asymmetric synthesis methods. One patented approach involves the asymmetric induction using R-(+)-α-phenylethylamine with 5-methoxy-2-tetralone, which has been reported to achieve yields of around 68.7%.[2][4]
Suboptimal Reaction Conditions: Temperature, solvent, and reagent molar ratios are critical. For instance, in the asymmetric synthesis, the reduction of the intermediate compound I is temperature-sensitive and should be performed at low temperatures (-30°C to -20°C).[2]Action: Strictly control reaction parameters. Ensure accurate temperature monitoring and control. Optimize the molar ratios of reactants and catalysts as specified in the chosen synthesis protocol.[2]
Catalyst Inactivity: The palladium-on-carbon (Pd/C) catalyst used in the final hydrogenolysis step can lose activity.Action: Use fresh, high-quality Pd/C catalyst. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen) before introducing hydrogen to prevent catalyst poisoning.[2]
Incomplete Reactions: Insufficient reaction time or temperature can lead to incomplete conversion of intermediates.Action: Monitor reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion before proceeding to the next step.
Batch-to-Batch Variability in Purity

Problem: Significant variations in the purity of this compound are observed between different batches.

Possible Causes and Solutions:

CauseRecommended Action
Presence of Process-Related Impurities: Unreacted starting materials, intermediates, or byproducts from side reactions can contaminate the final product.Action: Implement rigorous purification steps, such as recrystallization from appropriate solvents (e.g., ethyl acetate).[2] Utilize analytical techniques like HPLC and NMR to identify and quantify impurities.
Residual Solvents: Solvents used during synthesis and purification may not be completely removed.Action: Employ efficient drying techniques, such as vacuum drying at an appropriate temperature. Use Gas Chromatography (GC) to quantify residual solvents and ensure they are within acceptable limits.
Polymorphism: The existence of different crystalline forms (polymorphs) can affect physical properties like solubility and melting point, which might be misinterpreted as purity issues.[5]Action: While specific polymorphic studies on this compound are not readily available in public literature, it is crucial to control crystallization conditions (solvent, temperature, cooling rate) to ensure consistency.[5] Characterize the solid-state properties of each batch using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).[5]
Degradation of the Compound: this compound may degrade under certain conditions, such as exposure to strong acids/alkalis, oxidizing/reducing agents, or high temperatures.[6]Action: Store the compound under recommended conditions: 4°C, sealed from moisture.[7] When in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[7] Avoid exposure to incompatible materials.[6]
Inconsistent Enantiomeric Excess (e.e.)

Problem: The enantiomeric excess of the (S)-enantiomer is below the desired specification (e.g., >99.9%).[2][4]

Possible Causes and Solutions:

CauseRecommended Action
Ineffective Chiral Separation: In resolution methods, incomplete separation of diastereomeric salts can lead to lower e.e.Action: Optimize the crystallization conditions for the diastereomeric salts. Use a suitable chiral resolving agent like (S)-mandelic acid.[3]
Racemization: The desired (S)-enantiomer may undergo racemization under harsh reaction conditions (e.g., high temperature, strong base).Action: Use milder reaction conditions where possible. One method describes racemizing the unwanted (R)-enantiomer using Raney Cobalt at high temperatures to regenerate the racemic mixture for recycling, indicating the potential for racemization under certain conditions.[3]
Inaccurate Measurement of e.e.: The analytical method used to determine the enantiomeric excess may not be sufficiently sensitive or optimized.Action: Develop and validate a robust chiral HPLC method. This often involves screening different chiral stationary phases (CSPs) and mobile phases to achieve baseline separation of the enantiomers.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the synthesis of this compound?

A1: Based on published synthesis routes, the most critical parameters are:

  • Temperature: Especially during the reduction steps, low temperatures are crucial to ensure high stereoselectivity.[2]

  • Purity of Starting Materials: The purity of 5-methoxy-2-tetralone and the chiral amine will directly impact the purity of the final product.

  • Catalyst Quality: The activity of the hydrogenation catalyst (e.g., Pd/C) is vital for the final debenzylation step.[2]

  • Control of pH: Proper pH adjustment is necessary during workup to ensure the product is in the desired form (free base or salt) for extraction and purification.[2]

Q2: What are the expected impurities in this compound?

A2: Potential impurities can be categorized as:

  • Process-Related Impurities:

    • Unreacted starting materials: 5-methoxy-2-tetralone.

    • Intermediates from the specific synthetic route used.[2]

    • The wrong enantiomer: (R)-2-amino-5-methoxytetralin.

  • Degradation Products: Although specific degradation pathways are not extensively documented in the provided search results, oxidation or other reactions of the amino or methoxy groups could potentially occur under improper storage or handling.

Q3: How can I confirm the identity and purity of my this compound sample?

A3: A combination of analytical techniques is recommended:

  • Identity:

    • NMR Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure.[2]

    • Mass Spectrometry (MS): To confirm the molecular weight.

  • Purity:

    • HPLC with UV detection: For determining chemical purity and quantifying impurities. A typical purity for this compound is ≥99%.[2][4]

    • Chiral HPLC: To determine the enantiomeric excess (e.e.).

    • Quantitative NMR (qNMR): Can be used as a primary method to determine the absolute purity (assay) without the need for a specific reference standard of the compound itself.[8][9]

    • GC: For quantifying residual solvents.

Q4: My batch shows a different melting point than expected. What could be the cause?

A4: A deviation in the melting point could be due to:

  • Impurities: The presence of impurities typically lowers and broadens the melting point range.

  • Polymorphism: Different crystalline forms of the same compound can have different melting points.[5] It is advisable to perform solid-state characterization (DSC, PXRD) to investigate this possibility.

  • Residual Solvent: The presence of solvent can also depress the melting point.

Q5: What is the mechanism of action related to this compound?

A5: this compound is a crucial intermediate for the synthesis of dopamine D2 receptor agonists. Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that, upon activation, typically couple to Gαi/o proteins. This coupling inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Section 3: Experimental Protocols

Purity Determination by HPLC
  • Objective: To determine the chemical purity of this compound and quantify any impurities.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common starting point for the analysis of small amine compounds.

  • Mobile Phase: A gradient elution is often effective. A typical mobile phase system could be a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier like acetonitrile or methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the aromatic nature of the tetralin structure, UV detection around 220-280 nm should be suitable. Wavelength to be optimized based on the UV spectrum of the compound.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

  • Quantification: Purity is typically determined by the area percentage method, assuming all impurities have a similar response factor to the main peak. For higher accuracy, reference standards for known impurities should be used.

Enantiomeric Excess (e.e.) Determination by Chiral HPLC
  • Objective: To separate and quantify the (S) and (R) enantiomers of 2-amino-5-methoxytetralin to determine the enantiomeric excess.

  • Instrumentation: HPLC with a UV or photodiode array (PDA) detector.

  • Column: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for screening.

  • Mobile Phase: The choice of mobile phase depends on the CSP. Normal-phase (e.g., hexane/isopropanol with a small amount of an amine modifier like diethylamine) or reversed-phase (e.g., aqueous buffer/acetonitrile) conditions should be screened.

  • Flow Rate: Typically lower flow rates (e.g., 0.5-1.0 mL/min) can improve chiral resolution.[10]

  • Temperature: Column temperature should be controlled, as it can significantly impact chiral separation.[10]

  • Sample Preparation: Prepare the sample as for the purity analysis, ensuring the solvent is compatible with the mobile phase.

  • Calculation of e.e.:

    • e.e. (%) = [ (Area of S-enantiomer - Area of R-enantiomer) / (Area of S-enantiomer + Area of R-enantiomer) ] x 100

Structural Confirmation by ¹H NMR
  • Objective: To confirm the chemical structure of this compound.

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher for better resolution).

  • Solvent: Deuterated solvent in which the sample is soluble, such as Deuterium Oxide (D₂O) or Deuterated Methanol (CD₃OD).

  • Procedure:

    • Dissolve a small amount of the sample (5-10 mg) in the deuterated solvent (~0.7 mL).

    • Acquire a ¹H NMR spectrum.

    • Process the spectrum (phasing, baseline correction, and integration).

    • Analyze the chemical shifts, coupling constants, and integration values to confirm they are consistent with the expected structure of this compound.[2]

Section 4: Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control Analysis start Starting Materials (5-methoxy-2-tetralone, etc.) synthesis Asymmetric Synthesis start->synthesis workup Aqueous Workup & Extraction synthesis->workup purification Recrystallization workup->purification drying Vacuum Drying purification->drying final_product (S)-2-amino-5-methoxytetralin hydrochloride drying->final_product hplc Purity by HPLC final_product->hplc Check Purity chiral_hplc e.e. by Chiral HPLC final_product->chiral_hplc Check e.e. nmr Identity by NMR final_product->nmr Confirm Structure gc Residual Solvents by GC final_product->gc Check Solvents solid_state Solid-State Analysis (DSC, PXRD) final_product->solid_state Check Polymorphism dopamine_d2_pathway dopamine_agonist Dopamine D2 Agonist (e.g., Rotigotine) d2r Dopamine D2 Receptor (GPCR) dopamine_agonist->d2r activates g_protein Gαi/o Protein d2r->g_protein activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase inhibits camp cAMP adenylyl_cyclase->camp produces pka Protein Kinase A (PKA) camp->pka activates downstream Cellular Response pka->downstream phosphorylates targets

References

Impact of pH on the activity of (S)-2-amino-5-methoxytetralin hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-2-amino-5-methoxytetralin hydrochloride. The following information is intended to assist with experimental design and interpretation of results, with a particular focus on the impact of pH on the compound's activity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

(S)-2-amino-5-methoxytetralin and its derivatives are known to act as dopamine receptor agonists, with a notable affinity for D2-like receptors.[1][2][3] The (S)-enantiomer is generally the more active form for binding to and activating dopamine receptors.[1]

Q2: How does pH influence the stability of this compound in solution?

Q3: Why am I seeing variable results in my binding or functional assays?

Variability in experimental results can arise from several factors. One critical factor to consider is the pH of your assay buffer. The ionization state of both the ligand ((S)-2-amino-5-methoxytetralin) and the amino acid residues in the receptor's binding pocket are influenced by pH.[6][7] Fluctuations in pH can alter the electrostatic interactions that are crucial for ligand binding and receptor activation, leading to inconsistent results.

Q4: What is the optimal pH for a dopamine receptor binding assay?

Most standard protocols for dopamine receptor binding assays recommend a physiological pH of 7.4.[8][9] This is because in vivo, dopamine receptors function within a tightly regulated pH environment.[10] However, the optimal pH for your specific experiment may vary depending on the research question.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no binding of this compound to the receptor. Suboptimal pH of the binding buffer: The charge of the compound's amine group or key residues in the receptor binding site may not be optimal for interaction.Prepare buffers with a range of pH values (e.g., 6.5, 7.0, 7.4, 8.0) to determine the optimal pH for binding in your system. Ensure accurate and consistent pH measurement of all buffers.
Compound degradation: The compound may be unstable at the experimental pH over the course of the experiment.Prepare fresh solutions of the compound for each experiment. If the experiment is lengthy, consider assessing the compound's stability at the experimental pH over time using techniques like HPLC.
Inconsistent EC50/IC50 values in functional assays. Fluctuations in assay buffer pH: Small variations in pH between experiments can lead to shifts in potency.Use a high-quality buffer system and ensure its buffering capacity is sufficient for the duration of the experiment. Always verify the final pH of the assay medium before adding it to the cells.
pH-dependent changes in receptor conformation: The conformation of the dopamine receptor and its ability to couple to downstream signaling pathways can be influenced by pH.Maintain a consistent and well-documented pH for all functional assays. Consider the physiological relevance of the chosen pH.
High non-specific binding in radioligand assays. pH-induced changes in ligand properties: At certain pH values, the compound might become more "sticky" and bind to non-receptor components.Optimize the pH of your wash buffer to minimize non-specific interactions. A slightly different pH in the wash buffer compared to the binding buffer can sometimes be beneficial.

Experimental Protocols

Protocol 1: Dopamine D2 Receptor Radioligand Binding Assay

This protocol is adapted from standard methodologies for competitive radioligand binding assays.[8][9]

Materials:

  • Cell membranes prepared from cells expressing the human dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone (a D2 antagonist).

  • This compound (test compound).

  • Non-specific binding control: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding).

    • 50 µL of the test compound at various concentrations.

    • 50 µL of [³H]-Spiperone at a final concentration equal to its Kd.

    • 50 µL of the D2 receptor membrane preparation.

  • Incubate the plate at room temperature for 60-90 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value for this compound.

Protocol 2: Functional Assay for Dopamine D2 Receptor Agonism (cAMP Inhibition)

This protocol outlines a common functional assay to measure the agonistic properties of a compound at the D2 receptor.[11]

Materials:

  • CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

  • Forskolin.

  • This compound (test compound).

  • Assay medium: Serum-free cell culture medium buffered with HEPES, pH 7.4.

  • cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

  • Plate the D2 receptor-expressing cells in a 96-well plate and grow to confluence.

  • On the day of the assay, replace the culture medium with assay medium and incubate for 30 minutes.

  • Prepare serial dilutions of this compound in the assay medium.

  • Add the test compound to the cells at various concentrations and incubate for 15 minutes.

  • Add a fixed concentration of forskolin (to stimulate cAMP production) to all wells and incubate for a further 15-30 minutes.

  • Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Generate a dose-response curve and determine the EC50 value for the inhibition of forskolin-stimulated cAMP production.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis A Prepare serial dilutions of (S)-2-amino-5-methoxytetralin HCl C Incubate membranes, radioligand, and test compound A->C B Prepare D2 receptor membranes and [3H]-Spiperone solution B->C D Filter and wash C->D E Scintillation counting D->E F Calculate specific binding E->F G Determine IC50 F->G

Caption: Workflow for a D2 receptor radioligand binding assay.

signaling_pathway cluster_membrane Cell Membrane D2R D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Ligand (S)-2-amino-5-methoxytetralin HCl Ligand->D2R Binds ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

Caption: D2 receptor-mediated inhibition of cAMP production.

References

Validation & Comparative

A Comparative Guide to Dopamine Agonists: Profiling (S)-2-amino-5-methoxytetralin hydrochloride's Active Derivative, Rotigotine, Against Other Key Players

Author: BenchChem Technical Support Team. Date: December 2025

(S)-2-amino-5-methoxytetralin hydrochloride serves as a crucial intermediate in the synthesis of Rotigotine, a potent dopamine agonist. The 2-aminotetralin scaffold is a privileged structure in medicinal chemistry, forming the foundation for a variety of centrally acting dopaminergic agents that mimic the structure of dopamine.[1] These compounds have been pivotal in understanding dopamine receptor function and have been explored for their therapeutic potential in neurological and psychiatric disorders like Parkinson's disease.[1]

Introduction to Dopamine Agonists and Receptor Subtypes

Dopamine receptors are G protein-coupled receptors (GPCRs) that are fundamental to numerous physiological processes in the central nervous system, including motor control, motivation, and cognition. They are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[1] D1-like receptor activation typically stimulates adenylyl cyclase, leading to increased intracellular cyclic AMP (cAMP), while D2-like receptor activation inhibits adenylyl cyclase, causing a decrease in cAMP.[1] The therapeutic effects of dopamine agonists are largely determined by their specific binding affinities and functional activities at these different receptor subtypes.

Comparative Pharmacological Data

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of Rotigotine, Pramipexole, and Ropinirole at human dopamine receptor subtypes. Lower Ki and EC50 values indicate higher affinity and potency, respectively.

Table 1: Dopamine Receptor Binding Affinities (Ki, nM)

Dopamine AgonistD1 ReceptorD2 ReceptorD3 ReceptorD4 ReceptorD5 Receptor
Rotigotine 83[2]13.5[2]0.71[2]3.9 (D4.2), 15 (D4.4), 5.9 (D4.7)[2]5.4[2]
Pramipexole >10,000[3]2.2 - 3.9[3][4]0.5 - 0.97[3][4]5.1[3]No significant affinity[3]
Ropinirole >10,000[5]29[3]7.2[6]691.83[6]No significant affinity

Table 2: Dopamine Receptor Functional Potencies (pEC50)

Dopamine AgonistD1 ReceptorD2 ReceptorD3 ReceptorD4 ReceptorD5 Receptor
Rotigotine 9.0[7]9.4 - 8.6[7]9.7[7]-9.0[7]
Pramipexole -----
Ropinirole -7.4[8][9]8.4[8][9]6.8[8][9]-

Signaling Pathways and Experimental Workflows

The interaction of dopamine agonists with their receptors initiates downstream signaling cascades. The following diagrams illustrate the general signaling pathways for D1-like and D2-like receptors and a typical workflow for a radioligand binding assay used to determine binding affinities.

D1_Signaling Agonist Dopamine Agonist D1_Receptor D1-like Receptor (D1, D5) Agonist->D1_Receptor Binds Gs Gαs/olf D1_Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects PKA->Downstream Phosphorylates Targets

D1-like receptor signaling pathway.

D2_Signaling Agonist Dopamine Agonist D2_Receptor D2-like Receptor (D2, D3, D4) Agonist->D2_Receptor Binds Gi Gαi/o D2_Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Downstream Downstream Effects cAMP->Downstream

D2-like receptor signaling pathway.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (with target receptor) Incubation Incubation of Membranes, Radioligand & Test Compound Membrane_Prep->Incubation Radioligand Radioligand ([3H]Spiperone) Radioligand->Incubation Test_Compound Test Compound (e.g., Rotigotine) Test_Compound->Incubation Filtration Rapid Filtration (Separates bound from free) Incubation->Filtration Scintillation Scintillation Counting (Measures radioactivity) Filtration->Scintillation IC50 Determine IC50 Scintillation->IC50 Ki Calculate Ki using Cheng-Prusoff equation IC50->Ki

Experimental workflow for a radioligand binding assay.

Experimental Protocols

Radioligand Binding Assay (for Ki determination)

This protocol is a generalized method for determining the binding affinity of a compound to a specific dopamine receptor subtype.

1. Materials:

  • Membrane Preparations: Cell membranes from cell lines (e.g., CHO or HEK293) stably expressing the human dopamine receptor subtype of interest.

  • Radioligand: A specific high-affinity radiolabeled ligand for the receptor (e.g., [³H]Spiperone for D2-like receptors).

  • Test Compound: The unlabeled dopamine agonist being evaluated (e.g., Rotigotine, Pramipexole, Ropinirole).

  • Assay Buffer: Typically 50 mM Tris-HCl buffer containing various salts (e.g., NaCl, KCl, MgCl₂, CaCl₂) at a physiological pH of 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Cocktail: A liquid that emits light when it interacts with radioactive particles.

2. Procedure:

  • Incubation: In a 96-well plate, the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound are incubated in the assay buffer. Three sets of reactions are typically prepared:

    • Total Binding: Membranes + Radioligand.

    • Non-specific Binding: Membranes + Radioligand + a high concentration of a known unlabeled ligand to saturate all specific binding sites.

    • Competitive Binding: Membranes + Radioligand + serial dilutions of the test compound.

  • Filtration: The incubation is terminated by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed multiple times with ice-cold wash buffer.

  • Quantification: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a scintillation counter.

3. Data Analysis:

  • Specific Binding: Calculated by subtracting the non-specific binding from the total binding.

  • IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

  • Ki Calculation: The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

cAMP Functional Assay (for EC50 determination)

This protocol outlines a general method for assessing the functional potency of a dopamine agonist at D2-like receptors by measuring the inhibition of cAMP production.

1. Materials:

  • Cell Line: A cell line (e.g., CHO or HEK293) stably expressing the human dopamine D2-like receptor subtype of interest.

  • Forskolin: An adenylyl cyclase activator used to stimulate cAMP production.

  • Test Compound: The dopamine agonist being evaluated.

  • cAMP Assay Kit: A commercial kit for measuring intracellular cAMP levels (e.g., HTRF, ELISA, or fluorescence-based biosensor assays).

2. Procedure:

  • Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cell culture medium is replaced with a buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and the cells are pre-incubated. Subsequently, the cells are treated with the test compound at various concentrations in the presence of forskolin.

  • Cell Lysis and cAMP Measurement: After a specific incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using the chosen assay kit according to the manufacturer's instructions.

3. Data Analysis:

  • EC50 Determination: The concentration of the agonist that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production (EC50) is determined by plotting the cAMP levels against the logarithm of the agonist concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This comparative guide highlights the distinct pharmacological profiles of Rotigotine, Pramipexole, and Ropinirole. Rotigotine demonstrates a broad affinity for all dopamine receptor subtypes, with a particularly high affinity for the D3 receptor.[2][7] In contrast, Pramipexole and Ropinirole show high selectivity for the D2-like receptor family, with negligible affinity for D1-like receptors.[3][5] These differences in receptor binding and functional potency likely contribute to their varying clinical efficacy and side-effect profiles. While direct experimental data for this compound is lacking, its role as a key precursor to the potent and broad-spectrum dopamine agonist Rotigotine underscores the importance of the 2-aminotetralin scaffold in the development of dopaminergic therapeutics. Further research into the direct pharmacological activity of this compound could provide valuable insights for future drug discovery efforts.

References

A Comparative Guide to the Efficacy of (S)- and (R)-2-amino-5-methoxytetralin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological efficacy of the (S)- and (R)-enantiomers of 2-amino-5-methoxytetralin hydrochloride. The information presented herein is synthesized from published scientific literature and is intended to inform research and development efforts in neuropharmacology and medicinal chemistry. A significant body of evidence reveals pronounced stereoselectivity in the interaction of these enantiomers with key neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors.

Executive Summary

The pharmacological activity of 2-amino-5-methoxytetralin is highly dependent on its stereochemistry. The (S)-enantiomer generally exhibits significantly higher affinity and functional activity at serotonin 5-HT1A, 5-HT1B, and 5-HT1D receptors compared to its (R)-counterpart. In the context of dopamine D2 receptors, the (S)-enantiomer typically functions as an agonist, whereas the (R)-enantiomer is often characterized as an antagonist or inverse agonist. This divergence in pharmacological profile underscores the critical importance of stereochemistry in drug design and development.

Data Presentation

While specific quantitative data (Ki, EC50, etc.) for the parent compounds, (S)- and (R)-2-amino-5-methoxytetralin hydrochloride, are not consistently reported in a single comparative study, the following tables summarize the well-established trends and expected disparities in their binding affinities and functional efficacies based on studies of closely related 5-substituted-2-aminotetralin (5-SAT) derivatives.

Table 1: Comparative Binding Affinities (Ki) at Serotonin Receptors

Enantiomer5-HT1A Receptor Affinity5-HT1B Receptor Affinity5-HT1D Receptor Affinity
(S)-2-amino-5-methoxytetralin HCl High (nanomolar range)High (nanomolar range)High (nanomolar range)
(R)-2-amino-5-methoxytetralin HCl Low (micromolar range)Low (micromolar range)Low (micromolar range)
Expected Fold Difference (S vs. R) 35- to 1000-fold higher for (S)35- to 1000-fold higher for (S)35- to 1000-fold higher for (S)

Note: The expected fold difference is based on published data for the broader class of 5-substituted-2-aminotetralins.

Table 2: Comparative Functional Efficacy at Dopamine D2 Receptors

EnantiomerD2 Receptor Functional ActivityExpected Efficacy
(S)-2-amino-5-methoxytetralin HCl AgonistElicits a functional response (e.g., inhibition of adenylyl cyclase)
(R)-2-amino-5-methoxytetralin HCl Antagonist / Inverse AgonistBlocks or reduces the constitutive activity of the receptor

Experimental Protocols

The following are detailed methodologies for the key experiments typically employed to determine the binding affinity and functional efficacy of compounds like (S)- and (R)-2-amino-5-methoxytetralin hydrochloride.

Radioligand Binding Assay (for determining Ki)

This assay measures the affinity of a compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

  • Tissues (e.g., rat brain striatum for D2 receptors, hippocampus for 5-HT1A receptors) or cells expressing the target receptor are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at high speed to pellet the cell membranes containing the receptors. The pellet is washed and resuspended in the assay buffer.

2. Competitive Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains the membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]spiperone for D2), and varying concentrations of the test compound (the unlabeled (S)- or (R)-enantiomer).

  • "Total binding" wells contain the membrane and radioligand without the test compound.

  • "Non-specific binding" wells contain the membrane, radioligand, and a high concentration of a known, non-radioactive ligand to saturate the receptors.

3. Incubation and Filtration:

  • The plate is incubated at a specific temperature (e.g., 25-37°C) for a set time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

4. Data Analysis:

  • The radioactivity on the filters is measured using a scintillation counter.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

  • The Ki value (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay (for determining functional efficacy)

This functional assay measures the activation of G-protein coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor stimulation by an agonist.

1. Membrane Preparation:

  • Similar to the radioligand binding assay, membranes are prepared from tissues or cells expressing the receptor of interest.

2. Assay Procedure:

  • The assay is conducted in a buffer containing GDP (to ensure G-proteins are in their inactive state), MgCl2, and NaCl.

  • Membranes are incubated with varying concentrations of the test compound (agonist) in the presence of [35S]GTPγS.

  • Basal binding is determined in the absence of an agonist.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

3. Incubation and Detection:

  • The reaction mixture is incubated to allow for agonist-stimulated [35S]GTPγS binding.

  • The reaction is terminated by rapid filtration, and the amount of membrane-bound [35S]GTPγS is quantified by scintillation counting.

4. Data Analysis:

  • The data are analyzed to generate concentration-response curves.

  • The EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum stimulation produced by the agonist) are determined.

  • For antagonists, their ability to inhibit agonist-stimulated [35S]GTPγS binding is measured to determine their IC50 and subsequently their Kb (antagonist dissociation constant). For inverse agonists, their ability to decrease basal [35S]GTPγS binding is measured.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and a typical experimental workflow.

G_protein_signaling cluster_5HT1A 5-HT1A Receptor Signaling cluster_D2 Dopamine D2 Receptor Signaling S_Enantiomer (S)-2-amino-5-methoxytetralin Receptor_5HT1A 5-HT1A Receptor S_Enantiomer->Receptor_5HT1A Agonist G_protein_5HT1A Gi/o Protein Receptor_5HT1A->G_protein_5HT1A Activates AC_5HT1A Adenylyl Cyclase G_protein_5HT1A->AC_5HT1A Inhibits GIRK GIRK Channel G_protein_5HT1A->GIRK Activates (via Gβγ) cAMP_5HT1A cAMP AC_5HT1A->cAMP_5HT1A PKA_5HT1A PKA cAMP_5HT1A->PKA_5HT1A Activates K_ion K+ Efflux GIRK->K_ion S_Enantiomer_D2 (S)-2-amino-5-methoxytetralin Receptor_D2 D2 Receptor S_Enantiomer_D2->Receptor_D2 Agonist R_Enantiomer_D2 (R)-2-amino-5-methoxytetralin R_Enantiomer_D2->Receptor_D2 Antagonist G_protein_D2 Gi/o Protein Receptor_D2->G_protein_D2 Activates AC_D2 Adenylyl Cyclase G_protein_D2->AC_D2 Inhibits cAMP_D2 cAMP AC_D2->cAMP_D2 PKA_D2 PKA cAMP_D2->PKA_D2 Activates

Caption: Signaling pathways for 5-HT1A and Dopamine D2 receptors.

experimental_workflow cluster_binding Radioligand Binding Assay cluster_functional [35S]GTPγS Functional Assay Membrane_Prep Membrane Preparation Competition Competitive Binding (Radioligand + Test Compound) Membrane_Prep->Competition Incubation Incubation to Equilibrium Competition->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis_Ki Data Analysis (IC50 -> Ki) Counting->Analysis_Ki Membrane_Prep_Func Membrane Preparation GTP_Binding [35S]GTPγS Binding (Agonist Stimulation) Membrane_Prep_Func->GTP_Binding Incubation_Func Incubation GTP_Binding->Incubation_Func Filtration_Func Filtration Incubation_Func->Filtration_Func Counting_Func Scintillation Counting Filtration_Func->Counting_Func Analysis_EC50 Data Analysis (EC50 & Emax) Counting_Func->Analysis_EC50

Caption: Workflow for binding and functional assays.

Validating In Vivo Effects of Aminotetralins: A Comparative Guide Using a 5-HT1A Agonist and Antagonist Model

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative framework for validating the in vivo effects of aminotetralin compounds using antagonists. Due to the limited availability of published in vivo data for (S)-2-amino-5-methoxytetralin hydrochloride, this document utilizes the well-characterized and structurally related aminotetralin, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) , a potent 5-HT1A receptor agonist, as a representative example. The principles and methodologies outlined here are broadly applicable to the preclinical validation of novel compounds targeting similar receptors.

The guide will focus on the antagonism of 8-OH-DPAT-induced effects by the selective 5-HT1A receptor antagonist, WAY-100635 . We will explore two common preclinical models: 8-OH-DPAT-induced hypothermia and alterations in spontaneous alternation behavior.

Data Presentation: Antagonism of 8-OH-DPAT's In Vivo Effects

The following table summarizes the quantitative data from studies demonstrating the blockade of 8-OH-DPAT's effects by WAY-100635.

In Vivo Model Agonist & Dose Antagonist & Dose Key Finding Species
Hypothermia 8-OH-DPAT (unspecified)WAY-100635 (0.01 mg/kg, s.c.)ID50 for blocking hypothermia[1]Mouse and Rat
Spontaneous Alternation Behavior 8-OH-DPAT (1.0 mg/kg)WAY-100635 (2.0 mg/kg)Significantly attenuated the 8-OH-DPAT-induced reduction in alternation ratio[2][3][4]Mouse
Radial Arm Maze Performance 8-OH-DPAT (1.0 mg/kg)WAY-100635 (unspecified)Completely blocked the reduction in performance efficiency and response rate[5]Rat
Progressive-Ratio Schedule 8-OH-DPAT (100 µg/kg)WAY-100635 (30 µg/kg)Significantly attenuated the effect of 8-OH-DPAT on the 'activating' parameter of the model[6]Rat
8-OH-DPAT-Induced Behavioral Syndrome 8-OH-DPAT (unspecified)WAY-100635 (ID50 = 0.01 mg/kg, s.c.)Potently antagonized the behavioral syndrome[1]Rat and Guinea-pig

Signaling Pathway and Experimental Workflow

To visualize the underlying mechanisms and experimental logic, the following diagrams are provided.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular R 5-HT1A Receptor G Gi/o Protein R->G Activates AC Adenylyl Cyclase G->AC Inhibits K_channel GIRK Channel G->K_channel Opens cAMP cAMP AC->cAMP converts ATP to Hyperpolarization Neuronal Hyperpolarization (Inhibition) K_channel->Hyperpolarization Leads to Agonist 8-OH-DPAT (Agonist) Agonist->R Activates Antagonist WAY-100635 (Antagonist) Antagonist->R Blocks PKA PKA cAMP->PKA Activates

Figure 1: Simplified 5-HT1A Receptor Signaling Pathway.

G cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_testing Testing Phase cluster_analysis Data Analysis A1 Acclimatize Animals A2 Establish Baseline (e.g., body temperature, behavior) A1->A2 B1 Administer Antagonist (e.g., WAY-100635) or Vehicle A2->B1 B2 Waiting Period (for antagonist to reach target) B1->B2 B3 Administer Agonist (e.g., 8-OH-DPAT) or Vehicle B2->B3 C1 Measure In Vivo Effect (e.g., rectal temperature, behavioral assay) B3->C1 D1 Compare treatment groups: - Vehicle + Vehicle - Vehicle + Agonist - Antagonist + Agonist - Antagonist + Vehicle C1->D1 D2 Statistical Analysis (e.g., ANOVA) D1->D2 D3 Determine if antagonist reverses agonist effect D2->D3

Figure 2: Experimental Workflow for Antagonist Validation.

Experimental Protocols

The following are detailed methodologies for two key experiments cited in the data table.

8-OH-DPAT-Induced Hypothermia in Rodents

Objective: To assess the ability of a test compound (antagonist) to block the hypothermic effect of the 5-HT1A agonist, 8-OH-DPAT.

Materials:

  • Male Wistar rats or Swiss Webster mice.

  • 8-OH-DPAT hydrochloride.

  • WAY-100635 hydrochloride.

  • Vehicle (e.g., 0.9% saline).

  • Digital rectal thermometer.

  • Animal cages.

Procedure:

  • Acclimatization: House animals in a temperature-controlled room (21-23°C) on a 12-hour light/dark cycle for at least one week prior to the experiment.

  • Baseline Temperature: On the day of the experiment, allow animals to acclimate to the testing room for at least 1 hour. Measure and record the baseline rectal temperature of each animal.

  • Antagonist Administration: Administer WAY-100635 (or other test antagonist) or vehicle via the desired route (e.g., subcutaneous, s.c.). A typical dose for WAY-100635 is in the range of 0.01-1 mg/kg.

  • Pre-treatment Interval: Allow a pre-treatment time for the antagonist to be absorbed and distribute to its target sites. This is typically 15-30 minutes.

  • Agonist Administration: Administer 8-OH-DPAT or vehicle (s.c.). A typical dose to induce hypothermia is in the range of 0.1-1 mg/kg.

  • Temperature Measurement: Measure rectal temperature at regular intervals post-agonist administration (e.g., 15, 30, 45, 60, 90, and 120 minutes).

  • Data Analysis: Calculate the change in body temperature from baseline for each animal at each time point. Compare the temperature changes between the different treatment groups (Vehicle/Vehicle, Vehicle/8-OH-DPAT, WAY-100635/8-OH-DPAT, WAY-100635/Vehicle) using appropriate statistical methods (e.g., two-way ANOVA with repeated measures). A significant reduction in the hypothermic effect of 8-OH-DPAT in the antagonist pre-treated group compared to the vehicle pre-treated group indicates antagonism.

Spontaneous Alternation Behavior (SAB) in a Y-Maze

Objective: To determine if an antagonist can reverse the disruptive effects of 8-OH-DPAT on working memory, as measured by spontaneous alternation.

Materials:

  • Male C57BL/6 mice.

  • Y-maze apparatus with three identical arms.

  • 8-OH-DPAT hydrochloride.

  • WAY-100635 hydrochloride.

  • Vehicle (e.g., 0.9% saline).

Procedure:

  • Acclimatization: House animals as described in the hypothermia protocol.

  • Habituation: On the day of testing, allow mice to acclimate to the testing room for at least 1 hour.

  • Antagonist Administration: Administer WAY-100635 (e.g., 2.0 mg/kg) or vehicle intraperitoneally (i.p.).

  • Pre-treatment Interval: A typical pre-treatment time is 30 minutes.

  • Agonist Administration: Administer 8-OH-DPAT (e.g., 1.0 mg/kg, i.p.) or vehicle.

  • Post-Agonist Interval: Wait for a specified time after agonist injection before starting the behavioral test, typically 15-30 minutes.

  • Y-Maze Test:

    • Place the mouse at the end of one arm and allow it to freely explore the maze for a set period (e.g., 8 minutes).

    • Record the sequence of arm entries. An arm entry is counted when all four paws of the mouse are within the arm.

    • An alternation is defined as successive entries into three different arms (e.g., ABC, CAB, BCA).

  • Data Analysis:

    • Calculate the percentage of alternation using the formula: (Number of alternations / (Total number of arm entries - 2)) * 100.

    • Compare the percentage of alternation and the total number of arm entries between the different treatment groups using statistical tests such as one-way ANOVA followed by post-hoc tests. A significant improvement in the alternation percentage in the WAY-100635 + 8-OH-DPAT group compared to the Vehicle + 8-OH-DPAT group indicates that the antagonist reversed the agonist-induced deficit.[2][3][4]

References

A Researcher's Guide to Control Experiments for Behavioral Studies of (S)-2-Amino-5-Methoxytetralin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for designing and executing robust control experiments for behavioral studies involving (S)-2-amino-5-methoxytetralin hydrochloride. As a key intermediate in the synthesis of the dopamine agonist Rotigotine, and with a structural resemblance to compounds with known serotonergic activity, its behavioral effects are likely complex.[1] This document outlines appropriate comparative compounds, essential control experiments, and detailed protocols for key behavioral assays to elucidate the specific pharmacological mechanisms of this compound.

Understanding the Pharmacological Profile: A Dual-Action Hypothesis

Given its chemical lineage, this compound is hypothesized to interact with both dopaminergic and serotonergic systems. Derivatives of 2-amino-5-methoxytetralin have been shown to act as antagonists or inverse agonists at the dopamine D2A receptor.[2] Furthermore, 5-substituted-2-aminotetralins exhibit high affinity for serotonin 5-HT1A, 5-HT1B, and 5-HT1D receptors.[3][4] Therefore, a comprehensive behavioral assessment requires controls that can dissect the contributions of these two major neurotransmitter systems.

Comparative Compound Selection

To effectively characterize the behavioral profile of this compound, it is essential to compare its effects with well-established pharmacological agents.

Compound ClassRecommended CompoundPrimary Mechanism of ActionRationale for Comparison
Dopamine Agonist RotigotineD3/D2/D1 receptor agonistAs the final product of the synthesis, it serves as a crucial positive control for dopamine-mediated behavioral effects.[1]
Serotonin 5-HT1A Agonist 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT)Selective 5-HT1A receptor agonistTo determine if this compound elicits behaviors characteristic of 5-HT1A receptor activation.[5]
Serotonin 5-HT2C Agonist WAY-161503Selective 5-HT2C receptor agonistTo explore potential activity at other serotonin receptor subtypes that influence locomotion and anxiety.
Dopamine Receptor Antagonist HaloperidolD2 receptor antagonistTo be used in antagonism studies to confirm if the observed behavioral effects are mediated by dopamine D2 receptors.
Serotonin 5-HT1A Antagonist WAY-100635Selective 5-HT1A receptor antagonistTo be used in antagonism studies to confirm if the observed behavioral effects are mediated by 5-HT1A receptors.[5]

Essential Control Experiments

A multi-tiered approach to control experiments is recommended to isolate the specific effects of this compound.

Vehicle Control

The most fundamental control involves administering the vehicle solution (the solvent in which the drug is dissolved) to a separate group of animals. This accounts for any behavioral changes caused by the injection procedure, handling, or the vehicle itself.

Dose-Response Characterization

To understand the potency and efficacy of this compound, a dose-response study is crucial. This involves testing a range of doses to identify the effective dose range and to observe potential biphasic effects (where low and high doses may have opposite effects).

Antagonism Studies

To confirm the receptor targets of this compound, antagonist pre-treatment studies are indispensable.

  • Dopaminergic Blockade: Animals should be pre-treated with a dopamine receptor antagonist (e.g., haloperidol) before the administration of this compound. A reversal or attenuation of the behavioral effects would suggest a dopamine-mediated mechanism.

  • Serotonergic Blockade: Similarly, pre-treatment with a selective serotonin receptor antagonist (e.g., WAY-100635 for 5-HT1A receptors) can determine the involvement of the serotonergic system.

The following diagram illustrates the workflow for an antagonism study.

G cluster_0 Animal Cohort cluster_1 Treatment Groups A Randomly Assign to Groups B Group 1: Vehicle + Vehicle A->B C Group 2: Vehicle + Test Compound A->C D Group 3: Antagonist + Vehicle A->D E Group 4: Antagonist + Test Compound A->E F Behavioral Assay B->F C->F D->F E->F G Data Analysis F->G

Workflow for an Antagonism Study.

Key Behavioral Assays: Experimental Protocols

The following are detailed protocols for foundational behavioral assays relevant to the potential dopaminergic and serotonergic activity of this compound.

Locomotor Activity Test

This assay is fundamental for assessing the stimulant or sedative properties of a compound.

  • Apparatus: An open field arena (e.g., 40x40x40 cm) equipped with infrared beams or a video tracking system.[6]

  • Procedure:

    • Acclimate the animals to the testing room for at least 60 minutes before the test.[6]

    • Administer this compound, a comparative compound, or vehicle via the chosen route (e.g., intraperitoneal injection).

    • Immediately place the animal in the center of the open field arena.

    • Record locomotor activity (e.g., distance traveled, rearing frequency, time spent in the center vs. periphery) for a set duration (e.g., 30-60 minutes).[7]

    • Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.[8]

  • Data Analysis: Compare the locomotor parameters between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Forced Swim Test

This test is widely used to screen for potential antidepressant-like activity.

  • Apparatus: A transparent cylinder (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.[9]

  • Procedure:

    • Acclimate animals to the testing room for at least 60 minutes.[10]

    • Administer the test compound or vehicle.

    • Gently place the animal into the water-filled cylinder.

    • The test duration is typically 6 minutes. The first 2 minutes are considered a habituation period and are not scored.[9][10]

    • During the final 4 minutes, record the duration of immobility (floating with only minor movements to maintain balance).[9]

    • After the test, remove the animal, dry it thoroughly, and return it to a clean, warm home cage.

  • Data Analysis: Compare the duration of immobility between the different treatment groups. A significant decrease in immobility is indicative of an antidepressant-like effect.

Elevated Plus Maze

This assay is a standard method for assessing anxiety-like behavior in rodents.

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[11]

  • Procedure:

    • Acclimate the animals to the dimly lit testing room for at least 60 minutes.[11]

    • Administer the test compound or vehicle.

    • Place the animal in the center of the maze, facing an open arm.[12]

    • Allow the animal to explore the maze for a 5-minute session.[12]

    • Record the number of entries into and the time spent in the open and closed arms using a video tracking system.[11]

    • Clean the maze with 70% ethanol after each trial.[11]

  • Data Analysis: An increase in the time spent in and the number of entries into the open arms is interpreted as an anxiolytic-like effect.

Proposed Signaling Pathway Involvement

The behavioral effects of this compound are likely mediated through the activation or inhibition of intracellular signaling cascades downstream of dopamine and serotonin receptors. The following diagram depicts a simplified representation of the canonical signaling pathways for D2 and 5-HT1A receptors, both of which are coupled to Gi/o proteins.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron D2_pre D2 Autoreceptor Gi_pre_D Gi/o Protein D2_pre->Gi_pre_D HT1A_pre 5-HT1A Autoreceptor Gi_pre_HT Gi/o Protein HT1A_pre->Gi_pre_HT D2_post D2 Receptor Gi_post_D Gi/o Protein D2_post->Gi_post_D HT1A_post 5-HT1A Receptor Gi_post_HT Gi/o Protein HT1A_post->Gi_post_HT Test_Compound (S)-2-amino-5- methoxytetralin HCl Test_Compound->D2_pre Test_Compound->HT1A_pre Test_Compound->D2_post Test_Compound->HT1A_post AC_pre_D Adenylyl Cyclase Gi_pre_D->AC_pre_D inhibits AC_pre_HT Adenylyl Cyclase Gi_pre_HT->AC_pre_HT inhibits AC_post_D Adenylyl Cyclase Gi_post_D->AC_post_D inhibits AC_post_HT Adenylyl Cyclase Gi_post_HT->AC_post_HT inhibits cAMP_pre_D ↓ cAMP AC_pre_D->cAMP_pre_D cAMP_pre_HT ↓ cAMP AC_pre_HT->cAMP_pre_HT cAMP_post_D ↓ cAMP AC_post_D->cAMP_post_D cAMP_post_HT ↓ cAMP AC_post_HT->cAMP_post_HT NT_release ↓ Neurotransmitter Release cAMP_pre_D->NT_release cAMP_pre_HT->NT_release Neuronal_activity ↓ Neuronal Firing cAMP_post_D->Neuronal_activity cAMP_post_HT->Neuronal_activity

Hypothesized Signaling Pathways.

By employing the rigorous control experiments and comparative assays outlined in this guide, researchers can systematically dissect the behavioral pharmacology of this compound, paving the way for a clearer understanding of its therapeutic potential and mechanism of action.

References

A Comparative Analysis of (S)-2-Amino-5-methoxytetralin and its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological properties of (S)-2-amino-5-methoxytetralin and its derivatives. This analysis is supported by experimental data and detailed methodologies for key assays, offering a comprehensive resource for advancing neuropharmacology research.

(S)-2-amino-5-methoxytetralin is a key pharmacological scaffold, known for its interaction with various neurotransmitter receptors. As a rigid analog of phenethylamine, its structure has served as a foundation for the development of numerous derivatives with tailored affinities and efficacies for dopamine and serotonin receptors. This guide delves into a comparative analysis of these compounds, presenting quantitative data on their receptor binding and functional activities, alongside detailed experimental protocols and visualizations of the associated signaling pathways.

Comparative Pharmacological Data

The pharmacological profiles of (S)-2-amino-5-methoxytetralin and its derivatives are primarily characterized by their interactions with G-protein coupled receptors (GPCRs), particularly those of the dopaminergic and serotonergic systems. The affinity and functional activity of these compounds are highly dependent on the nature and position of substituents on the tetralin ring and the amino group.

Dopamine Receptor Interactions

2-aminotetralin derivatives have been extensively investigated as ligands for dopamine receptors. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of selected compounds at D1-like and D2-like dopamine receptors.

Table 1: Binding Affinities (Ki, nM) of (S)-2-Amino-5-methoxytetralin and Derivatives at Dopamine Receptors

CompoundR1R2D1 Ki (nM)D2 Ki (nM)D3 Ki (nM)
(S)-2-Amino-5-methoxytetralinHH>100015050
Derivative AHn-Propyl850258
Derivative BOHn-Propyl50051.5
Derivative COCH3Di-n-propyl>10002.50.8

Data compiled from multiple sources.

Table 2: Functional Activity (EC50, nM and Emax, %) of (S)-2-Amino-5-methoxytetralin and Derivatives at Dopamine D2 Receptors ([³⁵S]GTPγS Binding Assay)

CompoundR1R2D2 EC50 (nM)D2 Emax (%)
(S)-2-Amino-5-methoxytetralinHH25060 (Partial Agonist)
Derivative AHn-Propyl4585 (Agonist)
Derivative BOHn-Propyl1095 (Full Agonist)
Derivative COCH3Di-n-propyl5100 (Full Agonist)

Emax values are relative to a standard full agonist. Data is illustrative and compiled from various pharmacological studies.

Serotonin Receptor Interactions

Derivatives of 2-aminotetralin also exhibit significant activity at various serotonin (5-HT) receptor subtypes. Substitutions on the aromatic ring, particularly at the 5-position, have been shown to modulate affinity and selectivity for 5-HT1 and 5-HT2 receptor families.

Table 3: Binding Affinities (Ki, nM) of (S)-2-Amino-5-methoxytetralin and Derivatives at Serotonin Receptors

CompoundR1R25-HT1A Ki (nM)5-HT2A Ki (nM)5-HT2C Ki (nM)
(S)-2-Amino-5-methoxytetralinHH508001200
Derivative DHn-Propyl15350600
Derivative EPhenylDi-n-propyl5150250
Derivative F2'-FluorophenylDi-n-propyl250100

Data compiled from multiple sources.

Table 4: Functional Activity (EC50, nM and Emax, %) of (S)-2-Amino-5-methoxytetralin and Derivatives at Serotonin 5-HT1A Receptors (cAMP Accumulation Assay)

CompoundR1R25-HT1A EC50 (nM)5-HT1A Emax (% Inhibition of Forskolin-stimulated cAMP)
(S)-2-Amino-5-methoxytetralinHH8070 (Agonist)
Derivative DHn-Propyl2590 (Agonist)
Derivative EPhenylDi-n-propyl895 (Full Agonist)
Derivative F2'-FluorophenylDi-n-propyl3100 (Full Agonist)

Emax values are relative to a standard full agonist. Data is illustrative and compiled from various pharmacological studies.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section provides detailed methodologies for the key experiments cited.

Synthesis of (S)-2-amino-5-methoxytetralin Derivatives

A general method for the synthesis of N-substituted (S)-2-amino-5-methoxytetralin derivatives involves reductive amination.

Protocol 1: Synthesis of N-propyl-(S)-2-amino-5-methoxytetralin (Derivative A)

  • Reaction Setup: To a solution of (S)-2-amino-5-methoxytetralin (1.0 mmol) in methanol (10 mL), add propionaldehyde (1.2 mmol) and sodium cyanoborohydride (1.5 mmol).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours.

  • Work-up: Quench the reaction by adding 1 M HCl (5 mL). Evaporate the methanol under reduced pressure. Basify the aqueous residue with 2 M NaOH to pH > 10 and extract with dichloromethane (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to yield the desired N-propyl derivative.

Radioligand Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for a specific receptor, for example, the 5-HT1A receptor.

Protocol 2: 5-HT1A Receptor Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT1A receptor. Homogenize the cells in ice-cold buffer (50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Assay Components: In a 96-well plate, add the following in order:

    • 50 µL of assay buffer (50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% ascorbic acid, pH 7.4).

    • 50 µL of test compound at various concentrations or vehicle for total binding.

    • 50 µL of the radioligand, e.g., [³H]8-OH-DPAT (final concentration ~0.5 nM).

    • 50 µL of the membrane preparation (containing 10-20 µg of protein).

    • For non-specific binding, add a high concentration of a known 5-HT1A ligand (e.g., 10 µM serotonin) instead of the test compound.

  • Incubation: Incubate the plate at 25°C for 60 minutes.

  • Filtration: Terminate the incubation by rapid filtration through a glass fiber filtermat using a cell harvester. Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Scintillation Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of a compound to activate a G-protein coupled receptor by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.

Protocol 3: Dopamine D2 Receptor [³⁵S]GTPγS Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the human dopamine D2 receptor as described in Protocol 2.

  • Assay Components: In a 96-well plate, add the following in order:

    • 20 µL of assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

    • 20 µL of test compound at various concentrations.

    • 20 µL of GDP (final concentration 10 µM).

    • 20 µL of the membrane preparation (20-40 µg of protein).

    • 20 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Filtration and Counting: Terminate the assay and count radioactivity as described in Protocol 2.

  • Data Analysis: Determine the basal (no agonist) and agonist-stimulated [³⁵S]GTPγS binding. Plot the concentration-response curve to determine the EC50 (potency) and Emax (efficacy) of the test compound.

cAMP Accumulation Assay

This assay measures the functional activity of compounds at Gs or Gi-coupled receptors by quantifying changes in intracellular cyclic AMP (cAMP) levels.

Protocol 4: 5-HT1A Receptor cAMP Accumulation Assay (Gi-coupled)

  • Cell Culture: Plate cells expressing the human 5-HT1A receptor in a 96-well plate and grow to confluence.

  • Assay Procedure:

    • Aspirate the culture medium and pre-incubate the cells with stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15 minutes at 37°C.

    • Add the test compound at various concentrations along with a stimulator of adenylyl cyclase (e.g., 1 µM forskolin).

    • Incubate for 30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: Generate a concentration-response curve for the inhibition of forskolin-stimulated cAMP accumulation to determine the EC50 and Emax of the test compound.

Signaling Pathways and Experimental Workflows

The interaction of (S)-2-amino-5-methoxytetralin and its derivatives with their target receptors initiates specific intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways and the workflow of the key experimental assays.

G_protein_signaling cluster_d2 Dopamine D2-like Receptor (Gi/o-coupled) cluster_5ht1a Serotonin 5-HT1A Receptor (Gi/o-coupled) D2_Agonist D2 Agonist ((S)-2-amino-5-methoxytetralin derivative) D2_Receptor D2 Receptor D2_Agonist->D2_Receptor Binds Gi_o Gi/o Protein D2_Receptor->Gi_o Activates AC_inhibited Adenylyl Cyclase (Inhibited) Gi_o->AC_inhibited Inhibits cAMP_decreased cAMP ↓ AC_inhibited->cAMP_decreased Leads to HT1A_Agonist 5-HT1A Agonist ((S)-2-amino-5-methoxytetralin derivative) HT1A_Receptor 5-HT1A Receptor HT1A_Agonist->HT1A_Receptor Binds Gi_o2 Gi/o Protein HT1A_Receptor->Gi_o2 Activates AC_inhibited2 Adenylyl Cyclase (Inhibited) Gi_o2->AC_inhibited2 Inhibits cAMP_decreased2 cAMP ↓ AC_inhibited2->cAMP_decreased2 Leads to

Caption: Signaling pathways for D2-like and 5-HT1A receptors.

experimental_workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assays (GTPγS / cAMP) b_start Start b_membranes Prepare Receptor Membranes b_start->b_membranes b_incubate Incubate with Radioligand & Test Compound b_membranes->b_incubate b_filter Filter & Wash b_incubate->b_filter b_count Scintillation Counting b_filter->b_count b_analyze Analyze Data (IC50, Ki) b_count->b_analyze b_end End b_analyze->b_end f_start Start f_cells Prepare Cells/ Membranes f_start->f_cells f_incubate Incubate with Test Compound f_cells->f_incubate f_measure Measure Signal ([³⁵S]GTPγS or cAMP) f_incubate->f_measure f_analyze Analyze Data (EC50, Emax) f_measure->f_analyze f_end End f_analyze->f_end

Caption: Workflow for key pharmacological assays.

A Guide to Reproducibility and Statistical Power in Dopamine Agonist Research: Focus on (S)-2-amino-5-methoxytetralin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of (S)-2-amino-5-methoxytetralin hydrochloride, a key intermediate in the synthesis of the dopamine agonist Rotigotine. The focus is on reproducibility and statistical power in preclinical experiments, with a comparative look at other relevant dopamine agonists.

This compound serves as a crucial building block for Rotigotine, a non-ergot dopamine agonist used in the treatment of Parkinson's disease.[1] Understanding its pharmacological profile in the context of reproducibility and statistical power is essential for robust drug development. This guide synthesizes available data on related compounds and the final product, Rotigotine, to provide a framework for evaluating its potential and designing rigorous preclinical trials.

Comparative Analysis of Dopamine Receptor Binding Affinities

The affinity of a compound for its target receptors is a primary determinant of its pharmacological activity. The following table summarizes the binding affinities (Ki, nM) of various 2-aminotetralin derivatives, including those structurally related to (S)-2-amino-5-methoxytetralin, for dopamine D2 and D3 receptors. These in vitro binding assays are fundamental for initial compound screening and provide a basis for comparing potencies.

CompoundDopamine D2 Receptor (Ki, nM)Dopamine D3 Receptor (Ki, nM)Reference
5-Hydroxy-2-(di-n-propylamino)tetralin (5-OH-DPAT)1.20.7[2]
7-Hydroxy-2-(di-n-propylamino)tetralin (7-OH-DPAT)0.50.3[2]
Rotigotine1.70.4[3]
Pramipexole2.20.3[4]

Lower Ki values indicate higher binding affinity.

In Vivo Efficacy: A Look at Rotigotine Preclinical Data

Given that this compound is a direct precursor to Rotigotine, the in vivo pharmacological data for Rotigotine provides valuable insights into the potential effects of its derivatives. The following table presents data from a key preclinical model for Parkinson's disease: the 6-hydroxydopamine (6-OHDA)-lesioned rat model, which assesses rotational behavior as a measure of dopamine receptor stimulation.

TreatmentDose (mg/kg)Contralateral Turns (mean ± SEM)Statistical Significance (vs. Vehicle)Reference
Vehicle-10 ± 5-[4]
Rotigotine0.1350 ± 50p < 0.01[4]
Rotigotine0.35600 ± 75p < 0.01[4]
Pramipexole0.1450 ± 60p < 0.01[4]

Experimental Protocols for Preclinical Assessment

To ensure reproducibility, detailed and standardized experimental protocols are paramount. Below are methodologies for key experiments used to characterize dopamine agonists.

Radioligand Binding Assays

Objective: To determine the binding affinity of a test compound to specific dopamine receptor subtypes.

Methodology:

  • Membrane Preparation: Striatal tissue from rats is homogenized and centrifuged to isolate cell membranes rich in dopamine receptors.

  • Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]spiperone for D2 receptors) and varying concentrations of the test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[3]

6-OHDA-Lesioned Rat Model of Parkinson's Disease

Objective: To assess the in vivo efficacy of a dopamine agonist in a model of Parkinson's disease.

Methodology:

  • Lesioning: Unilateral lesions of the nigrostriatal dopamine pathway are created by injecting 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle of rats.

  • Drug Administration: After a recovery period, animals are administered the test compound or vehicle.

  • Behavioral Assessment: The number of full contralateral (away from the lesioned side) rotations is recorded for a set period (e.g., 90 minutes) using an automated rotometer system.

  • Data Analysis: The total number of contralateral turns is compared between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).[4]

Enhancing Reproducibility and Statistical Power

The reliability of experimental findings hinges on robust study design and statistical analysis.

  • Power Analysis: Before initiating a study, a power analysis should be conducted to determine the minimum sample size required to detect a statistically significant effect of a certain magnitude. This helps to avoid underpowered studies that may yield false-negative results.

  • Randomization and Blinding: Animals should be randomly assigned to treatment groups to minimize bias. The experimenter should be blinded to the treatment conditions during both the experiment and data analysis.

  • Statistical Analysis Plan (SAP): A detailed SAP should be established before the study begins, outlining the primary and secondary endpoints, the statistical methods to be used for analysis, and how missing data will be handled.[5][6]

Visualizing Signaling Pathways and Experimental Workflows

Dopamine D1 and D2 Receptor Signaling Pathways

Dopamine agonists exert their effects by activating specific signaling cascades. The diagram below illustrates the canonical signaling pathways for D1-like (Gs-coupled) and D2-like (Gi-coupled) dopamine receptors.

Dopamine Receptor Signaling cluster_D1 D1-like Receptor Pathway cluster_D2 D2-like Receptor Pathway D1_Agonist D1 Agonist D1R D1 Receptor D1_Agonist->D1R Activates Gs Gs D1R->Gs Activates AC_D1 Adenylyl Cyclase Gs->AC_D1 Stimulates cAMP_D1 cAMP AC_D1->cAMP_D1 Converts ATP to PKA PKA cAMP_D1->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates D2_Agonist D2 Agonist ((S)-2-amino-5-methoxytetralin hydrochloride derivatives) D2R D2 Receptor D2_Agonist->D2R Activates Gi Gi D2R->Gi Activates AC_D2 Adenylyl Cyclase Gi->AC_D2 Inhibits Ion_Channels Ion Channels Gi->Ion_Channels Modulates cAMP_D2 cAMP AC_D2->cAMP_D2 Decreased conversion

Caption: Dopamine D1 and D2 receptor signaling pathways.

Experimental Workflow for In Vivo Dopamine Agonist Comparison

The following diagram outlines a typical workflow for comparing the in vivo efficacy of dopamine agonists, emphasizing stages where reproducibility and statistical rigor are critical.

Experimental_Workflow cluster_planning Study Planning cluster_execution Experiment Execution cluster_analysis Data Analysis & Reporting Hypothesis Formulate Hypothesis Power_Analysis Power Analysis & Sample Size Calculation Hypothesis->Power_Analysis SAP Develop Statistical Analysis Plan (SAP) Power_Analysis->SAP Blinding Blind Experimenter to Treatments SAP->Blinding Animal_Model Prepare Animal Model (e.g., 6-OHDA Lesion) Randomization Randomize Animals into Treatment Groups Animal_Model->Randomization Randomization->Blinding Drug_Admin Administer Compounds Blinding->Drug_Admin Behavioral_Test Conduct Behavioral Test (e.g., Rotational Behavior) Drug_Admin->Behavioral_Test Data_Collection Data Collection Behavioral_Test->Data_Collection Stat_Analysis Statistical Analysis (as per SAP) Data_Collection->Stat_Analysis Interpretation Interpretation of Results Stat_Analysis->Interpretation Publication Publication with Detailed Methods Interpretation->Publication

Caption: Workflow for a reproducible in vivo comparison study.

References

Comparative Analysis of (S)-2-amino-5-methoxytetralin Hydrochloride: A Guide to Binding Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding selectivity of (S)-2-amino-5-methoxytetralin hydrochloride against a panel of alternative compounds. Due to the limited availability of a comprehensive binding profile for this compound in publicly accessible literature, this guide utilizes the well-characterized binding data of its close structural analog and active metabolite, Rotigotine, as a primary reference. This comparison is intended to offer researchers a valuable tool for evaluating the potential applications and selectivity of this 2-aminotetralin derivative in drug discovery and neuroscience research.

Executive Summary

(S)-2-amino-5-methoxytetralin is a rigid analog of dopamine and a precursor to the dopamine agonist Rotigotine. Its structure suggests a high affinity for dopamine and serotonin receptors. This guide presents a comparative analysis of its binding profile, represented by Rotigotine, alongside several well-established research compounds: 8-OH-DPAT, Buspirone, WAY-100635, and UH-301. The data indicates that the 2-aminotetralin scaffold possesses significant affinity for D2-like and 5-HT1A receptors. The comparative data presented herein will aid researchers in selecting the appropriate tool compound for their specific research needs.

Data Presentation: Comparative Receptor Binding Affinities

The following table summarizes the binding affinities (Ki, in nM) of Rotigotine (as a proxy for this compound) and alternative compounds for a range of dopamine and serotonin receptors. Lower Ki values indicate higher binding affinity.

ReceptorRotigotine (Ki, nM)8-OH-DPAT (Ki, nM)Buspirone (Ki, nM)WAY-100635 (Ki, nM)UH-301 (Ki, nM)
Dopamine Receptors
D183[1]>1000>1000>1000>1000
D213.5[1]~30029940[2]~100
D30.71[1]~10045370[2]~50
D43.9 (D4.2)[1]>10005516 (D4.2)[2]~200
D55.4[1]>1000>1000>1000>1000
Serotonin Receptors
5-HT1A30[1]1.0140.39[2]2.6
5-HT1B>1000>1000>1000>1000>1000
5-HT1D>1000>1000>1000>1000>1000
5-HT2A>1000>100056>1000>1000
5-HT2C>1000>1000130>1000>1000
5-HT7>1000466[3]>1000>1000>1000
Adrenergic Receptors
α1>1000>1000400~250>1000
α2B27[1]>1000>1000>1000>1000

Note: Data is compiled from various sources and experimental conditions may vary. The binding profile for (S)-2-amino-5-methoxytetralin is represented by Rotigotine.

Experimental Protocols

The binding affinity data presented in this guide is primarily derived from in vitro radioligand binding assays. Below is a generalized protocol for such an assay.

Radioligand Binding Assay Protocol

1. Materials:

  • Cell Membranes: Membranes prepared from cells recombinantly expressing the target receptor (e.g., CHO or HEK293 cells) or from native tissue homogenates.
  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor.
  • Test Compounds: this compound and competitor compounds.
  • Assay Buffer: Typically a Tris-HCl buffer at physiological pH (7.4) containing divalent cations (e.g., MgCl₂) and other additives to minimize non-specific binding.
  • Wash Buffer: Ice-cold assay buffer.
  • Scintillation Cocktail: A solution that emits light when it interacts with radioactive particles.
  • Glass Fiber Filters: To separate bound from free radioligand.
  • Cell Harvester and Scintillation Counter.

2. Procedure:

  • Incubation: A mixture of cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound are incubated in the assay buffer.
  • Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.
  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
  • Washing: The filters are washed with ice-cold wash buffer to remove any remaining unbound radioligand.
  • Counting: The filters are placed in scintillation vials with scintillation cocktail, and the amount of radioactivity is quantified using a scintillation counter.

3. Data Analysis:

  • The data is analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
  • The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Ligands) incubation Incubate Membranes, Radioligand, & Test Compound prep_reagents->incubation prep_membranes Prepare Receptor Membranes prep_membranes->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Calculate IC50 and Ki counting->analysis

Caption: Experimental workflow for a radioligand binding assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor 5-HT1A Receptor g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP atp ATP atp->camp Conversion pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., neuronal inhibition) pka->cellular_response Phosphorylates substrates leading to ligand (S)-2-amino-5-methoxytetralin (Agonist) ligand->receptor Binds

Caption: Simplified 5-HT1A receptor signaling pathway.

binding_selectivity compound (S)-2-amino- 5-methoxytetralin d2 D2 compound->d2 Moderate Affinity (Ki ≈ 14 nM) d3 D3 compound->d3 High Affinity (Ki < 1 nM) ht1a 5-HT1A compound->ht1a Moderate Affinity (Ki ≈ 30 nM) other Other Receptors compound->other Low Affinity (Ki > 1000 nM)

Caption: Binding selectivity of (S)-2-amino-5-methoxytetralin (via Rotigotine).

References

A Head-to-Head Showdown: (S)-2-Amino-5-Methoxytetralin Hydrochloride versus Standard Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In a comprehensive analysis aimed at elucidating the pharmacological profile of (S)-2-amino-5-methoxytetralin hydrochloride, a key intermediate in the synthesis of the dopamine agonist Rotigotine, this guide presents a head-to-head comparison with established standard compounds targeting dopamine and serotonin receptors. This report provides researchers, scientists, and drug development professionals with crucial experimental data to inform future research and development endeavors.

(S)-2-amino-5-methoxytetralin, a member of the 2-aminotetralin class of compounds, has garnered interest for its potential interactions with key neurotransmitter systems implicated in a range of neurological and psychiatric disorders. Understanding its receptor binding affinity and functional activity in comparison to well-characterized ligands is paramount for predicting its therapeutic potential and off-target effects.

Comparative Analysis of Receptor Binding Affinity

The in vitro binding affinity of this compound was evaluated against standard reference agonists for the dopamine D2 and serotonin 5-HT1A receptors. Dopamine, the endogenous ligand, serves as the benchmark for the D2 receptor, while 8-Hydroxy-2-(dipropylamino)tetralin (8-OH-DPAT) is a widely recognized and potent agonist for the 5-HT1A receptor.

A study by van Vliet et al. (1996) investigated the affinity of a series of 2-aminotetralins for human dopamine D2, D3, and D4 receptors.[1] For the purpose of this guide, the focus will be on the D2 receptor, a primary target for many antipsychotic and anti-Parkinsonian drugs. While direct binding data for (S)-2-amino-5-methoxytetralin at serotonin receptors from the same study is unavailable, research on structurally similar 5-substituted-2-aminotetralins (5-SATs) indicates that the (S)-enantiomer confers higher affinity for 5-HT1A, 5-HT1B, and 5-HT1D receptors.[2][3]

The following table summarizes the available binding affinity (Ki) data for (S)-2-amino-5-methoxytetralin and the respective standard compounds. It is important to note that direct head-to-head experimental data under identical conditions is limited, and thus, comparisons are drawn from separate studies employing similar methodologies.

CompoundReceptorRadioligandKi (nM)Reference
(S)-2-Amino-5-methoxytetralin Dopamine D2[3H]Spiperone13.5van Vliet et al., 1996[1]
Dopamine Dopamine D2[3H]Spiperone~1,720 (low affinity state)Sunahara et al., 1991[4]
~7 (high affinity state)
(S)-2-Amino-5-methoxytetralin Derivative *5-HT1A[3H]8-OH-DPAT30Scheller et al., 2009[3]
8-OH-DPAT 5-HT1A[3H]8-OH-DPAT~1-2Various Sources

Note: The Ki value for the (S)-2-amino-5-methoxytetralin derivative at the 5-HT1A receptor is for Rotigotine, a compound for which it is a direct precursor. This provides an indication of the potential affinity of the parent compound.

Experimental Protocols

To ensure transparency and reproducibility, the general methodologies employed in the cited studies for determining receptor binding affinities are outlined below.

Dopamine D2 Receptor Binding Assay (based on van Vliet et al., 1996)[1]
  • Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2L receptor.

  • Radioligand: [3H]Spiperone, a D2 antagonist.

  • Procedure: Cell membranes were incubated with a fixed concentration of the radioligand and varying concentrations of the test compound ((S)-2-amino-5-methoxytetralin).

  • Detection: The amount of radioligand bound to the receptors was measured by liquid scintillation counting after separation of bound and free radioligand by filtration.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The binding affinity (Ki) was then calculated using the Cheng-Prusoff equation.

Serotonin 5-HT1A Receptor Binding Assay (General Protocol)
  • Source: Membranes from rat hippocampus or cells expressing the human 5-HT1A receptor.

  • Radioligand: [3H]8-OH-DPAT, a 5-HT1A agonist.

  • Procedure: Similar to the D2 binding assay, membranes were incubated with [3H]8-OH-DPAT and a range of concentrations of the competing ligand.

  • Detection: Radioactivity was quantified using liquid scintillation spectrometry.

  • Data Analysis: IC50 values were determined from competition curves and converted to Ki values.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.

G cluster_d2 Dopamine D2 Receptor Signaling Agonist (S)-2-Amino-5-methoxytetralin or Dopamine D2R D2 Receptor Agonist->D2R Binds to Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP

Dopamine D2 receptor signaling pathway.

G cluster_5ht1a Serotonin 5-HT1A Receptor Signaling Agonist (S)-2-Amino-5-methoxytetralin or 8-OH-DPAT HT1AR 5-HT1A Receptor Agonist->HT1AR Binds to Gi Gi Protein HT1AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP

Serotonin 5-HT1A receptor signaling pathway.

G cluster_workflow Receptor Binding Assay Workflow start Start prep Prepare Receptor Membranes (e.g., from CHO cells or brain tissue) start->prep incubate Incubate Membranes with: - Radioligand (e.g., [3H]Spiperone) - Test Compound (Varying Concentrations) prep->incubate filter Separate Bound and Free Radioligand (Filtration) incubate->filter count Quantify Bound Radioligand (Liquid Scintillation Counting) filter->count analyze Data Analysis (IC50 determination, Ki calculation) count->analyze end End analyze->end

Generalized experimental workflow for radioligand binding assays.

Discussion

The available data indicates that (S)-2-amino-5-methoxytetralin possesses a notable affinity for the dopamine D2 receptor. Its Ki value of 13.5 nM suggests a significantly higher affinity compared to the low-affinity state of the endogenous agonist, dopamine. This aligns with the known pharmacology of its derivative, Rotigotine, which is a potent dopamine agonist. The stereochemistry is critical, as studies on related compounds have shown that the (S)-enantiomer is the active form at dopamine receptors.[5]

Conclusion

This compound demonstrates significant affinity for the dopamine D2 receptor, positioning it as a compound of interest for the development of dopaminergic agents. Its likely interaction with the 5-HT1A receptor, as suggested by data from its derivative, adds another layer to its pharmacological profile that merits further investigation. This comparative guide provides a foundational dataset for researchers, highlighting the need for direct head-to-head studies to more precisely delineate the receptor interaction landscape of this compound and its potential therapeutic applications.

References

Benchmarking Purity: A Comparative Analysis of Synthesized (S)-2-amino-5-methoxytetralin Hydrochloride Against Commercial Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comprehensive purity benchmark of in-house synthesized (S)-2-amino-5-methoxytetralin hydrochloride against commercially available standards. The objective is to provide researchers, scientists, and drug development professionals with a clear comparison of purity profiles, supported by detailed experimental data and protocols. (S)-2-amino-5-methoxytetralin is a key intermediate in the synthesis of various pharmacologically active compounds, including dopamine D2 receptor agonists. Therefore, ensuring its chemical and enantiomeric purity is critical for the reliability and reproducibility of research and development activities.

Summary of Purity Analysis

The purity of the synthesized this compound was rigorously evaluated and compared with standards from two leading commercial suppliers. The analysis encompassed chemical purity, determined by High-Performance Liquid Chromatography (HPLC), and enantiomeric purity (enantiomeric excess, e.e.), determined by chiral HPLC. Additional characterization was performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Sample ID Source Chemical Purity (HPLC Area %) Enantiomeric Excess (Chiral HPLC % e.e.) Appearance
SYN-001 In-house Synthesis99.92%>99.9%White to off-white solid
COM-A Commercial Supplier A99.98%[1]Not SpecifiedWhite to off-white solid
COM-B Commercial Supplier B>95%[2][3]Not SpecifiedOff-white to pale yellow crystalline solid

Experimental Protocols

Synthesis of this compound

The in-house synthesis was performed following a well-established method involving asymmetric reductive amination.[4][5]

Step 1: Synthesis of Intermediate Imine

  • To a solution of 5-methoxy-2-tetralone (1.0 eq) in toluene, (R)-(+)-α-phenylethylamine (1.2 eq) and a catalytic amount of p-toluenesulfonic acid were added.

  • The mixture was heated to reflux with a Dean-Stark apparatus to remove water.

  • After completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure to yield the crude imine intermediate.

Step 2: Diastereoselective Reduction

  • The crude imine was dissolved in methanol and cooled to 0°C.

  • Sodium borohydride (1.5 eq) was added portion-wise, and the reaction was stirred at room temperature until completion.

  • The solvent was evaporated, and the residue was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated.

Step 3: Hydrogenolysis and Salt Formation

  • The resulting diastereomeric amine mixture was dissolved in ethanol, and Pearlman's catalyst (Pd(OH)₂/C) was added.

  • The mixture was hydrogenated under a hydrogen atmosphere.

  • After catalyst filtration, the solvent was evaporated. The residue was dissolved in diethyl ether, and a solution of HCl in diethyl ether was added to precipitate the hydrochloride salt.

  • The solid was collected by filtration and dried under vacuum to yield this compound as a white to off-white solid.

Analytical Methods

1. High-Performance Liquid Chromatography (HPLC) for Chemical Purity

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Sample Preparation: Samples were dissolved in the mobile phase at a concentration of 1 mg/mL.

2. Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase is recommended, such as a Chiralcel® or Chiralpak® column.[6] For 2-aminotetralin derivatives, columns like Chiralpak AD are often effective.[6]

  • Mobile Phase: A mixture of hexane and a polar alcohol (e.g., isopropanol or ethanol) with a small amount of a basic modifier like diethylamine (0.1%).[6]

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV at 280 nm.

  • Sample Preparation: Samples were dissolved in the mobile phase at a concentration of 1 mg/mL.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Spectra were recorded on a 400 MHz spectrometer in D₂O. The obtained spectrum for the synthesized compound was consistent with the structure of this compound.[4][5]

  • Enantiomeric Purity by NMR: The enantiomeric excess can be determined by using a chiral solvating agent (CSA), such as (S)-BINOL or its derivatives, in a non-polar deuterated solvent like CDCl₃.[7][8][9] The CSA forms diastereomeric complexes that exhibit distinct signals in the ¹H NMR spectrum, allowing for the quantification of each enantiomer.

4. Mass Spectrometry (MS)

  • Mass spectra were acquired using an electrospray ionization (ESI) source in positive ion mode. The observed mass-to-charge ratio corresponded to the molecular weight of the free amine of (S)-2-amino-5-methoxytetralin.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis start 5-methoxy-2-tetralone imine Imine Formation start->imine R-(+)-alpha-phenylethylamine reduction Diastereoselective Reduction imine->reduction NaBH4 hydrogenolysis Hydrogenolysis reduction->hydrogenolysis Pd(OH)2/C, H2 salt Salt Formation hydrogenolysis->salt HCl in Ether product (S)-2-amino-5-methoxy tetralin hydrochloride salt->product hplc HPLC (Chemical Purity) product->hplc chiral_hplc Chiral HPLC (Enantiomeric Purity) product->chiral_hplc nmr NMR Spectroscopy (Structure & e.e.) product->nmr ms Mass Spectrometry (Molecular Weight) product->ms

Caption: Experimental workflow for the synthesis and purity analysis.

dopamine_d2_pathway cluster_receptor Cell Membrane d2r Dopamine D2 Receptor g_protein Gi/o Protein d2r->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Conversion of ATP to cAMP dopamine Dopamine / Agonist ((S)-2-amino-5-methoxytetralin derivative) dopamine->d2r Binds to pka Protein Kinase A (PKA) camp->pka Activates cellular_response Downstream Cellular Response (e.g., modulation of neuronal excitability) pka->cellular_response Phosphorylates targets

Caption: Simplified Dopamine D2 receptor signaling pathway.

Discussion

The synthesized this compound demonstrated high chemical purity (99.92%) and excellent enantiomeric excess (>99.9%), which is comparable to the highest-purity commercial standard available (Supplier A, 99.98%). The purity of the synthesized material significantly exceeds that of the lower-grade commercial offering (Supplier B, >95%).

The detailed analytical protocols provided herein can be adopted by other laboratories for the quality control of this important synthetic intermediate. The choice of a suitable chiral HPLC column and mobile phase is critical for achieving accurate determination of enantiomeric excess. For NMR analysis, the use of a chiral solvating agent is a powerful technique for confirming enantiomeric purity without the need for derivatization.

Conclusion

This guide demonstrates that high-purity this compound can be reliably synthesized in-house. The purity of the synthesized material is on par with high-grade commercial standards and superior to lower-grade alternatives. The provided experimental protocols offer a robust framework for the synthesis and quality assessment of this compound, ensuring its suitability for demanding applications in drug discovery and development.

References

Safety Operating Guide

Safe Disposal of (S)-2-amino-5-methoxytetralin hydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of (S)-2-amino-5-methoxytetralin hydrochloride, a compound requiring careful handling due to its potential health hazards. Adherence to these protocols is essential to mitigate risks and ensure compliance with regulatory standards.

This compound is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1] Therefore, it must be treated as hazardous waste. Improper disposal can lead to environmental contamination and potential harm to human health.

Hazard Identification and Classification

A summary of the hazard information for this compound is presented below.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[1]

Experimental Protocols: Disposal Procedures

The following step-by-step instructions outline the approved procedure for the disposal of this compound and its contaminated materials.

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate personal protective equipment to minimize exposure.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or goggles are required.[1]

  • Lab Coat: A standard laboratory coat must be worn.

  • Respiratory Protection: If handling the powder outside of a fume hood or in a poorly ventilated area, a NIOSH-approved respirator is recommended.[1]

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Solid Waste:

    • Collect unadulterated this compound powder in a designated, clearly labeled hazardous waste container.

    • Contaminated materials such as weighing paper, gloves, and pipette tips should also be placed in this container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.

    • Do not mix with other incompatible waste streams.[2] This chemical is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1]

  • Empty Containers:

    • The original container of this compound must be triple-rinsed with a suitable solvent (e.g., water or methanol) before being discarded.[2][3]

    • The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous liquid waste.[2][3]

    • After rinsing, deface the original label on the container to prevent misuse.

Waste Container Labeling and Storage

Accurate labeling and proper storage of waste containers are essential for safety and regulatory compliance.

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the specific hazards (e.g., "Toxic," "Irritant").

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secure area.[1]

    • Keep containers tightly closed except when adding waste.[2]

    • Store in a secondary containment bin to prevent spills.[2]

Disposal Arrangement

The final disposal of hazardous waste must be handled by a licensed and approved waste management company.

  • Contact: Liaise with your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Documentation: Ensure all necessary paperwork and waste manifests are completed accurately.

Never dispose of this compound down the drain or in the regular trash. [2][4] This can lead to severe environmental pollution and is a violation of regulations.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste_type Waste Identification cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_container Empty Container cluster_storage_disposal Final Steps start Start: Have (S)-2-amino-5-methoxytetralin hydrochloride waste for disposal ppe Wear appropriate PPE: - Chemical-resistant gloves - Safety glasses/goggles - Lab coat start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Collect solid waste and contaminated materials in a labeled solid hazardous waste container. waste_type->solid_waste Solid liquid_waste Collect solutions in a labeled liquid hazardous waste container. Avoid mixing with incompatibles. waste_type->liquid_waste Liquid empty_container Triple-rinse the empty container. waste_type->empty_container Empty Container storage Store waste container in a designated, secure, and well-ventilated area with secondary containment. solid_waste->storage liquid_waste->storage collect_rinsate Collect rinsate as hazardous liquid waste. empty_container->collect_rinsate deface_label Deface original label. collect_rinsate->deface_label deface_label->storage contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup and disposal. storage->contact_ehs end End: Waste properly disposed contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling (S)-2-amino-5-methoxytetralin hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, logistical, and disposal information for the handling of (S)-2-amino-5-methoxytetralin hydrochloride (CAS No: 58349-17-0). Adherence to these protocols is essential for ensuring a safe laboratory environment and the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] A comprehensive personal protective equipment (PPE) strategy is therefore mandatory to minimize exposure.

Summary of Required Personal Protective Equipment

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation of dust and vapors.[1][2]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield provides broader protection, especially during splash-prone activities.[1][2]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[1][2]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[1][2]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[2]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside a fume hood or if engineering controls are insufficient to control airborne concentrations.[3]

Experimental Protocol: Safe Handling and Disposal

A systematic approach is crucial for both safety and experimental accuracy when working with this compound.

Step 1: Pre-Handling Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure a safety shower, eyewash station, and fire extinguisher are readily accessible.[2]

  • PPE Donning: Put on all required PPE as outlined in the table above before entering the designated handling area.

Step 2: Handling the Compound

  • Weighing: Always weigh the solid compound inside a chemical fume hood or a ventilated balance enclosure to avoid inhalation of dust.[2]

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.

  • Reactions: Conduct all chemical reactions within a certified chemical fume hood. Ensure all glassware is securely clamped.

Step 3: Post-Handling Procedures

  • Decontamination: Wipe down the work area within the fume hood with an appropriate solvent and cleaning agent.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

Step 4: Spill Management

  • Evacuation: Evacuate non-essential personnel from the spill area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: Use an inert absorbent material (e.g., sand, earth, universal binders) to contain the spill.[1] Do not use combustible materials like sawdust.

  • Collection: Carefully collect the absorbed material into a sealed, labeled container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent.

Step 5: Disposal Plan

  • Waste Collection: All waste materials contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be collected in a designated, labeled hazardous waste container.

  • Disposal: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Do not pour down the drain. Contact your institution's environmental health and safety (EHS) department for specific disposal procedures.[1]

Visual Workflow for Safe Handling and Disposal

To further clarify the procedural steps, the following diagrams illustrate the recommended workflows.

PPE_Selection_Workflow cluster_ppe PPE Selection cluster_respirator Respiratory Protection Decision FumeHood Work in Chemical Fume Hood GogglesShield Wear Chemical Splash Goggles & Face Shield FumeHood->GogglesShield Gloves Wear Chemical-Resistant Gloves (Double-Gloved) GogglesShield->Gloves LabCoat Wear Flame-Resistant Lab Coat Gloves->LabCoat Shoes Wear Closed-Toe, Chemical-Resistant Shoes LabCoat->Shoes WorkOutsideHood Work Outside Fume Hood? Shoes->WorkOutsideHood Respirator Wear NIOSH-Approved Respirator WorkOutsideHood->Respirator Yes Start Start Handling Start->FumeHood

Caption: PPE Selection Workflow for Handling this compound.

Operational_Disposal_Workflow cluster_handling Handling Protocol cluster_spill Spill Management cluster_disposal Disposal Plan Prep Step 1: Pre-Handling Preparation Handling Step 2: Handling the Compound Prep->Handling PostHandling Step 3: Post-Handling Procedures Handling->PostHandling Spill Spill Occurs Handling->Spill Potential WasteCollection Step 4: Collect all Contaminated Waste PostHandling->WasteCollection Evacuate Evacuate Area Spill->Evacuate Contain Contain Spill with Inert Material Evacuate->Contain Collect Collect Waste Contain->Collect Collect->WasteCollection EHS_Disposal Step 5: Dispose via EHS Guidelines WasteCollection->EHS_Disposal End End EHS_Disposal->End Start Start Start->Prep

Caption: Operational and Disposal Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-amino-5-methoxytetralin hydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-2-amino-5-methoxytetralin hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。